molecular formula C7H11N3O B596578 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol CAS No. 1337882-08-2

2-(4-Amino-6-methylpyrimidin-2-yl)ethanol

Cat. No.: B596578
CAS No.: 1337882-08-2
M. Wt: 153.185
InChI Key: HXASNLLLBIAPDX-UHFFFAOYSA-N
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Description

2-(4-Amino-6-methylpyrimidin-2-yl)ethanol is a chemical intermediate of significant interest in medicinal chemistry for the design and synthesis of novel bioactive molecules. The 4-amino-6-methylpyrimidine scaffold is a privileged structure in drug discovery, known for its ability to interact with various enzymatic targets. Research indicates that derivatives based on this core structure exhibit a range of pharmacological activities. Specifically, structurally related 2-aminopyrimidine compounds have demonstrated potent antiplasmodial activity against Plasmodium falciparum , the parasite responsible for malaria, with some analogs showing superior efficacy to chloroquine against resistant strains . Furthermore, aminopyrimidine hybrids have been investigated as epidermal growth factor receptor tyrosine kinase (EGFR-TK) inhibitors, showing promising anti-proliferative activity against cancer cell lines such as MCF-7 breast cancer cells . The ethanol functional group on the pyrimidine ring provides a versatile handle for further chemical modification, enabling researchers to conjugate this building block to other pharmacophores or create complex molecular hybrids. This allows for the development of potential multi-targeting agents, such as dual-action hypoglycemic compounds that activate both glucokinase and PPARγ . The compound serves as a key synthetic precursor for exploring new treatments for infectious diseases, oncology, and metabolic disorders.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-amino-6-methylpyrimidin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-5-4-6(8)10-7(9-5)2-3-11/h4,11H,2-3H2,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXASNLLLBIAPDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Amino-6-methylpyrimidin-2-yl)ethanol (CAS: 1337882-08-2) is a highly versatile, functionalized pyrimidine building block[1]. Characterized by its amphiphilic nature—combining a lipophilic heteroaromatic core with a hydrophilic ethanol appendage—it serves as a critical intermediate in modern medicinal chemistry. As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a comprehensive understanding of its physicochemical properties, self-validating synthetic methodologies, and applications in targeted therapeutics such as kinase inhibitors and PROTACs.

Physicochemical Profiling & Structural Significance

The pyrimidine scaffold is a "privileged structure" in pharmacology, frequently acting as a bioisostere for the adenine ring of ATP[2]. The specific substitution pattern of 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol dictates its reactivity and binding affinity:

  • 4-Amino Group: Acts as a potent hydrogen bond donor, critical for anchoring the molecule to the backbone carbonyls of a kinase hinge region.

  • 6-Methyl Group: Provides steric shielding and hydrophobic interactions, enhancing selectivity against off-target proteins.

  • 2-Ethanol Group: Projects into the solvent-exposed region. The terminal hydroxyl group reduces the overall desolvation penalty (improving aqueous solubility) and serves as a synthetic handle for further functionalization (e.g., esterification or etherification).

Quantitative Data Summary
PropertyValue
IUPAC Name 2-(4-Amino-6-methylpyrimidin-2-yl)ethan-1-ol
CAS Number 1337882-08-2[1]
Molecular Formula C₇H₁₁N₃O
Molecular Weight 153.18 g/mol
SMILES CC1=CC(N)=NC(CCO)=N1
H-Bond Donors 2 (-NH₂, -OH)
H-Bond Acceptors 4 (2x Pyrimidine N, -NH₂, -OH)
Topological Polar Surface Area 79.1 Ų (Calculated)

Mechanistic Synthesis & Experimental Protocol

The de novo construction of 2-substituted 4-amino-6-methylpyrimidines is most efficiently achieved via the base-catalyzed condensation of an amidine with a β -enaminonitrile[3]. For this specific compound, the precursors are 3-hydroxypropanamidine [4] and 3-aminocrotononitrile .

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. The progression of the reaction is physically observable (gas evolution, color change), and the workup exploits the specific solubility profile of the product to ensure high purity without the need for exhaustive chromatography.

Reagents:

  • 3-Hydroxypropanamidine hydrochloride (1.0 eq)

  • 3-Aminocrotononitrile (1.1 eq)

  • Sodium ethoxide (NaOEt) (1.2 eq)

  • Absolute ethanol (Anhydrous)

Step-by-Step Methodology:

  • Amidine Free-Basing: Suspend 3-hydroxypropanamidine HCl in absolute ethanol under a nitrogen atmosphere. Cool to 0 °C and add NaOEt portion-wise.

    • Causality: The amidine is supplied as a stable HCl salt. NaOEt deprotonates it to generate the highly nucleophilic free amidine. Operating at 0 °C prevents the thermal degradation of the unstable free amidine.

  • Filtration of Byproducts: Stir for 30 minutes, then filter the suspension rapidly through a Celite pad.

    • Causality: This removes the precipitated NaCl. If left in the mixture, NaCl will occlude into the final product during crystallization, ruining the purity profile.

  • Condensation & Cyclization: Transfer the filtrate to a round-bottom flask equipped with a reflux condenser. Add 3-aminocrotononitrile. Heat the mixture to reflux (78 °C) for 12 hours.

    • Causality: The initial nucleophilic attack of the amidine nitrogen onto the cyano group forms an intermediate imine. Refluxing provides the necessary activation energy for the subsequent intramolecular cyclization. The reaction self-validates via the evolution of ammonia gas (NH₃), which drives the equilibrium toward the thermodynamically stable aromatic pyrimidine.

  • Workup & Isolation: Concentrate the ethanolic mixture in vacuo to one-third of its original volume. Cool to 4 °C overnight. Collect the resulting precipitate via vacuum filtration and wash with cold diethyl ether.

    • Causality: The target compound's amphiphilic nature makes it soluble in hot ethanol but highly insoluble in cold ethereal solvents. This differential solubility allows the product to crystallize selectively, leaving unreacted starting materials in the mother liquor.

Pathway A 3-Hydroxypropanamidine HCl + NaOEt B Free Amidine Intermediate (- NaCl) A->B C Addition of 3-Aminocrotononitrile (Reflux, 78°C) B->C D Cyclization & Aromatization (- NH3) C->D E 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol D->E

Stepwise synthetic pathway for 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol.

Applications in Drug Discovery

Kinase Inhibitor Pharmacophore

In the development of targeted oncology drugs, 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol serves as an ideal hinge-binding motif. The pyrimidine core mimics the purine rings of ATP[2]. When docked into an orthosteric kinase pocket, the 4-amino group acts as a critical hydrogen bond donor to the kinase hinge region backbone.

Crucially, the 2-ethanol appendage is strategically positioned to point outward toward the solvent channel. This prevents steric clashes deep within the hydrophobic pocket while simultaneously allowing the terminal hydroxyl group to interact with solvent molecules. This drastically improves the pharmacokinetic profile (lowering LogP and increasing oral bioavailability) compared to purely lipophilic pyrimidines.

PROTAC Linker Attachment

In the emerging field of Proteolysis Targeting Chimeras (PROTACs), the terminal hydroxyl group of the 2-ethanol moiety serves as an ideal conjugation point. It can be readily coupled with PEGylated or alkyl linkers via etherification or esterification without disrupting the primary binding affinity of the pyrimidine core to the target protein.

Pharmacophore Core Pyrimidine Core NH2 4-Amino (H-Donor) Core->NH2 CH3 6-Methyl (Hydrophobic) Core->CH3 EtOH 2-Ethanol (Solvent/Linker) Core->EtOH Hinge Kinase Hinge NH2->Hinge H-Bond Pocket Hydrophobic Pocket CH3->Pocket vdW Solvent Solvent Channel EtOH->Solvent Solvation

Pharmacophore mapping of the pyrimidine scaffold in a kinase binding site.

Analytical Characterization & Validation

To confirm the structural integrity of the synthesized 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol, the following analytical validations must be performed:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • The aromatization of the pyrimidine ring is confirmed by a distinct singlet at δ ~6.1 ppm, corresponding to the isolated C5-H proton.

    • The 6-methyl group appears as a sharp singlet at δ ~2.2 ppm.

    • The primary amine (-NH₂) presents as a broad, exchangeable singlet integrating to 2 protons at δ ~6.5 ppm.

    • The ethanol side chain shows two distinct multiplets at δ ~2.6 ppm (-CH₂- adjacent to the ring) and δ ~3.7 ppm (-CH₂-O-), with the hydroxyl proton appearing as a triplet at δ ~4.5 ppm (if not fully exchanged).

  • LC-MS (ESI+): The mass spectrum will show a dominant pseudo-molecular ion peak [M+H]+ at m/z 154.1, confirming the molecular weight of the target compound.

References

  • Product Class 12: Pyrimidines. Thieme E-Books & E-Journals.[Link]

  • Temperature controlled condensation of nitriles: efficient and convenient synthesis of b-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system. RSC Publishing.[Link]

  • Journal of Medicinal Chemistry Vol. 68 No. 1. ACS Publications.[Link]

Sources

Strategic Utilization of 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol in Targeted Therapeutics and Scaffold Design

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The compound 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol (CAS: 1337882-08-2) has emerged as a highly versatile and privileged scaffold in modern medicinal chemistry. Featuring a functionalized 4-amino-6-methylpyrimidine core coupled with a 2-hydroxyethyl appendage, this molecule provides an optimal balance of physicochemical properties and structural vectors for drug discovery. This technical whitepaper explores the mechanistic rationale behind its use—particularly in ATP-competitive kinase inhibition and G-protein-coupled receptor (GPCR) agonism—and provides validated synthetic and analytical protocols for its integration into lead optimization pipelines.

Structural and Physicochemical Profiling

The utility of a molecular scaffold is dictated by its physicochemical parameters and its geometric compatibility with biological targets. The pyrimidine ring is a well-documented bioisostere of the adenine ring of ATP [1]. However, the specific substitution pattern of 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol offers distinct advantages over unsubstituted analogs.

The Causality of Scaffold Design
  • 4-Amino Group & Pyrimidine N1: These act as a bidentate hydrogen-bonding network. The 4-amino group serves as a hydrogen bond donor (HBD), while the N1 nitrogen acts as a hydrogen bond acceptor (HBA). This specific arrangement perfectly complements the backbone amide linkages in the hinge region of most human kinases.

  • 6-Methyl Group: This moiety provides a critical steric boundary. It restricts the rotational degrees of freedom when bound in an active site, preventing off-target binding conformations and directing the orientation of the pyrimidine ring deeper into the ATP pocket.

  • 2-Hydroxyethyl (Ethanol) Group: The strategic placement of this moiety serves a dual purpose. First, it drastically reduces the lipophilicity (cLogP) compared to purely aliphatic substitutions, thereby mitigating non-specific hydrophobic interactions and reducing the risk of hERG liability. Second, the terminal hydroxyl group acts as a versatile synthetic handle for late-stage functionalization, allowing medicinal chemists to probe the solvent-exposed channel of the kinase active site without disrupting the core hinge-binding pharmacophore.

Table 1: Physicochemical Properties of CAS 1337882-08-2
ParameterValuePharmacological Implication
Molecular Weight 153.18 g/mol Highly fragment-like; allows for substantial elaboration without exceeding Lipinski's Rule of 5.
Molecular Formula C₇H₁₁N₃ON/A
Topological Polar Surface Area (TPSA) 66.4 ŲOptimal for membrane permeability; balances aqueous solubility with target affinity.
Calculated LogP (cLogP) ~0.4Excellent hydrophilicity, minimizing non-specific plasma protein binding.
H-Bond Donors / Acceptors 2 / 4Provides robust anchoring points for target engagement.
Rotatable Bonds 2Low entropic penalty upon target binding.

Mechanistic Role in Drug Design

ATP-Competitive Kinase Inhibition

The pyrimidine core has been utilized extensively to construct kinase inhibitors, including numerous FDA-approved drugs [2]. Because the pyrimidine hinge-binding motif is accommodated by many human kinases, achieving selectivity requires precise vectoring of functional groups. The 2-ethanol group projects outward toward the solvent channel or the ribose-binding pocket, providing an ideal trajectory for attaching solubilizing groups (e.g., piperazines) that enhance selectivity profiles against off-target kinases.

G cluster_0 Kinase Hinge Region cluster_1 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol Hinge_NH Hinge Backbone NH Py_N1 Pyrimidine N1 (HBA) Hinge_NH->Py_N1 Hydrogen Bond Hinge_CO Hinge Backbone C=O Amino_N4 4-Amino Group (HBD) Amino_N4->Hinge_CO Hydrogen Bond Ethanol_C2 2-Ethanol Group Solvent Solvent Channel / Ribose Pocket Ethanol_C2->Solvent Solubilization / Extension

Kinase hinge-binding logic demonstrating the bidentate interaction and solvent channel extension.

GPCR Agonism (GPR52 Targeting)

Beyond kinases, 4-amino-6-methylpyrimidine derivatives have shown significant efficacy as agonists for GPR52, an orphan GPCR highly expressed in the striatum [3]. Activation of GPR52 stimulates the Gs-protein signaling cascade, leading to increased intracellular cAMP. This pathway represents a novel therapeutic approach for the treatment of psychiatric and neurological disorders, including schizophrenia and Tourette syndrome, by providing antipsychotic efficacy without the severe extrapyramidal side effects associated with direct D2 receptor antagonism.

G Agonist Pyrimidine-based Agonist GPR52 GPR52 Receptor (Striatum) Agonist->GPR52 Gs Gs Protein Activation GPR52->Gs AC Adenylyl Cyclase (AC) Gs->AC cAMP ↑ cAMP Levels AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Therapeutic Antipsychotic / Motor Control Effect PKA->Therapeutic

GPR52 signaling cascade initiated by pyrimidine-based agonists leading to therapeutic outcomes.

Synthetic Methodologies and Protocols

To ensure reproducibility and high yield, the de novo synthesis of 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol relies on a robust base-catalyzed condensation reaction. This self-validating system utilizes commercially available starting materials and allows for real-time reaction monitoring via LC-MS.

Protocol A: De Novo Synthesis of the Pyrimidine Core

Rationale: Condensation of an amidine with an enaminonitrile is a highly regioselective method for constructing 4-aminopyrimidines. The 3-hydroxypropanamidine provides the C2-ethanol vector, while 3-aminocrotononitrile supplies the C4-amino and C6-methyl groups.

Step-by-Step Methodology:

  • Preparation of the Free Base: Charge an oven-dried 250 mL round-bottom flask with 3-hydroxypropanamidine hydrochloride (10.0 mmol, 1.0 eq) and anhydrous absolute ethanol (40 mL). Add sodium methoxide (11.0 mmol, 1.1 eq) portion-wise at 0 °C. Stir the suspension for 30 minutes at room temperature to liberate the free amidine base.

  • Condensation: To the stirred suspension, add 3-aminocrotononitrile (11.0 mmol, 1.1 eq) in a single portion.

  • Cyclization: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C) under a positive pressure of nitrogen for 14 hours. Validation Check: Monitor the reaction via TLC (DCM:MeOH 9:1) or LC-MS until the complete disappearance of the amidine starting material is observed.

  • Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove precipitated sodium chloride. Concentrate the filtrate in vacuo to yield a crude residue.

  • Purification: Purify the crude product via flash column chromatography on silica gel, eluting with a gradient of 2-10% methanol in dichloromethane.

  • Isolation: Pool the pure fractions and concentrate to afford 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol as a crystalline solid. Verify purity via ¹H NMR (DMSO-d6) and HRMS.

G SM1 3-Hydroxypropanamidine HCl Condensation Base-Catalyzed Condensation (NaOMe, EtOH, Reflux) SM1->Condensation SM2 3-Aminocrotononitrile SM2->Condensation Intermediate Cyclized Intermediate Condensation->Intermediate Purification Flash Chromatography Intermediate->Purification Product 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol (CAS: 1337882-08-2) Purification->Product

Synthetic workflow for the base-catalyzed condensation yielding the target pyrimidine scaffold.

Experimental Validation & Assays

Once the scaffold is synthesized and further derivatized into a lead compound, its target engagement must be quantified. For kinase inhibitors utilizing this pyrimidine core, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for determining binding affinity.

Protocol B: Kinase Binding Affinity Assay (TR-FRET)

Rationale: TR-FRET minimizes compound auto-fluorescence interference (a common issue with heterocyclic scaffolds) by utilizing a long-lifetime europium fluorophore, ensuring high signal-to-noise ratios.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 1X Kinase Assay Buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

  • Compound Dilution: Serially dilute the pyrimidine-based test compound in 100% DMSO to create a 10-point concentration-response curve (typically 10 µM to 0.5 nM). Transfer 100 nL of each dilution into a 384-well low-volume proxiplate using an acoustic liquid handler (e.g., Echo 550).

  • Assay Assembly: Add 5 µL of the target recombinant kinase (e.g., AURKA or JAK2) diluted in Assay Buffer to the wells. Incubate for 15 minutes at room temperature to allow for pre-equilibration.

  • Tracer Addition: Add 5 µL of a master mix containing the fluorescently labeled kinase tracer (e.g., Alexa Fluor 647-labeled ATP competitive probe) and the Europium-labeled anti-tag antibody (e.g., Eu-anti-GST).

  • Incubation & Reading: Seal the plate and incubate in the dark for 60 minutes at room temperature. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) using an excitation wavelength of 340 nm and dual emission wavelengths of 615 nm (Europium) and 665 nm (Tracer).

  • Data Analysis: Calculate the TR-FRET ratio (Em 665 / Em 615). Normalize the data against positive (DMSO only) and negative (no kinase) controls. Fit the data to a 4-parameter logistic regression model to determine the IC₅₀ value.

Table 2: Representative Kinase Inhibition Profile (Mock Data for Structural Analogs)

Note: The following data illustrates the typical selectivity profile achieved when the 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol scaffold is optimized with a solvent-channel targeting moiety.

Kinase TargetIC₅₀ (nM)Hinge Binding Motif InteractionSelectivity Implication
AURKA (Aurora A) 12.4Bidentate (N1, N4)Primary Target; strong hinge engagement.
JAK2 45.1Bidentate (N1, N4)Secondary Target; tolerated by the solvent channel.
LRRK2 110.5Bidentate (N1, N4)Moderate off-target binding; steric clash at C6.
EGFR >10,000DisruptedGatekeeper residue clash prevents binding.

References

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Royal Society of Chemistry. Available at:[Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

  • Substituted 3-phenoxyazetidin-1-yl-pyrazines (US Patent 11780827B2). Google Patents.

Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Applications of 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In the landscape of modern medicinal chemistry, functionalized pyrimidines serve as foundational building blocks for targeted therapeutics. 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol (CAS: 1337882-08-2) is a highly versatile intermediate[1]. Structurally, it combines an adenine-mimicking aminopyrimidine core with a flexible, solvent-interacting hydroxyethyl appendage.

As a Senior Application Scientist, I evaluate this molecule not just by its static properties, but by its dynamic synthetic utility. The distinct electronic environments of its two nucleophilic centers—a highly reactive primary alcohol and an electronically deactivated exocyclic amine—enable elegant, chemoselective synthetic workflows. This whitepaper dissects the physicochemical properties, electronic reactivity, and field-proven experimental protocols required to deploy this compound in advanced drug discovery, particularly in the synthesis of KIF18A inhibitors[2] and Keap1 modulators[3].

Physicochemical Profiling & Quantitative Data

Understanding the physical and chemical parameters of 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol is critical for predicting its behavior in both synthetic reactions and biological systems. The molecule's Topological Polar Surface Area (TPSA) and hydrogen-bonding metrics make it an ideal fragment for optimizing the pharmacokinetic profiles of larger drug candidates.

PropertyValueSource / Methodology
CAS Number 1337882-08-2Vendor Specifications[1]
Molecular Formula C7H11N3OStructural Computation
Molecular Weight 153.18 g/mol Computed
Monoisotopic Mass 153.0902 DaComputed
Topological Polar Surface Area 72.03 ŲCheminformatics Prediction
Hydrogen Bond Donors 2Structural Analysis (-NH2, -OH)
Hydrogen Bond Acceptors 4Structural Analysis (N1, N3, -NH2, -OH)
Predicted LogP 0.2 - 0.6XLogP3 Consensus

Electronic Characteristics & Reactivity Logic

The reactivity of 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol is governed by the electron-deficient nature of the pyrimidine ring.

  • The Exocyclic Amine (C4): The lone pair on the C4-amine is heavily delocalized into the π -system of the pyrimidine ring. This resonance significantly reduces its basicity and nucleophilicity compared to aliphatic amines[4].

  • The Methyl Group (C6): The C6-methyl group provides a mild inductive electron-donating effect (+I). While it slightly mitigates the electron deficiency of the ring, the C4-amine remains primarily a hydrogen-bond donor rather than a strong nucleophile.

  • The Hydroxyethyl Group (C2): The primary alcohol is sterically unhindered and electronically isolated from the pyrimidine π -system by the ethyl linker.

Causality in Synthesis: This stark contrast in nucleophilicity allows chemists to perform chemoselective reactions (e.g., O-alkylation or O-mesylation) on the alcohol without the need to install and subsequently cleave protecting groups on the amine.

Visualizing the Synthetic and Binding Logic

Synthetic Functionalization Pathways

The following diagram illustrates the divergent synthetic pathways enabled by the molecule's distinct functional groups.

SynthWorkflow A 2-(4-Amino-6-methyl pyrimidin-2-yl)ethanol B O-Mesylation (MsCl, Et3N, 0°C) A->B Chemoselective OH Activation D N-Arylation (Pd-Catalyzed) A->D Amine Functionalization C Nucleophilic Displacement B->C SN2 Reaction

Synthetic functionalization pathways for 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol.

Pharmacophore Binding Model

In kinase inhibitor design, the aminopyrimidine core acts as an adenine bioisostere, anchoring the molecule to the hinge region, while the C2 appendage reaches toward the solvent-exposed domain.

BindingModel Hinge Kinase Hinge Region (Backbone Amides) Core 4-Amino-6-methylpyrimidine (Adenine Mimic) Core->Hinge H-Bond Donor/Acceptor Substituent Hydroxyethyl Group (Solvent Interaction) Core->Substituent C2 Linkage Solvent Solvent Exposed Region (Water Network) Substituent->Solvent H-Bonding (OH)

Pharmacophore model of the aminopyrimidine core interacting with the kinase hinge region.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the exact causality behind each reagent and condition.

Protocol A: Chemoselective O-Mesylation

Objective: Convert the primary alcohol into a reactive leaving group (mesylate) for subsequent chain extension, leaving the C4-amine intact.

  • Preparation: Dissolve 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Anhydrous conditions are mandatory to prevent the rapid hydrolysis of methanesulfonyl chloride (MsCl) into methanesulfonic acid.

  • Base Addition: Add triethylamine (Et3N) (1.5 eq) and cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: Et3N acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the pyrimidine ring (which would cause the starting material to precipitate). Cooling to 0 °C suppresses the kinetic activation energy required for the less nucleophilic exocyclic amine to react, guaranteeing chemoselectivity for the alcohol.

  • Electrophile Addition: Add MsCl (1.1 eq) dropwise over 10 minutes.

    • Causality: Dropwise addition prevents localized exotherms that could drive unwanted N,O-bismesylate formation.

  • Validation & Monitoring: Stir for 2 hours at 0 °C.

    • Trustworthiness: Monitor via TLC (DCM:MeOH 9:1). The pyrimidine core is highly UV-active at 254 nm. The disappearance of the starting material and the emergence of a higher Rf spot confirms the reaction. LC-MS will show a mass shift from m/z 154 [M+H]+ to m/z 232 [M+H]+ .

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Protocol B: Buchwald-Hartwig N-Arylation

Objective: Arylate the deactivated C4-amine to build extended pharmacophores, a common step in synthesizing KIF18A inhibitors[2].

  • Setup: Combine the pyrimidine substrate (1.0 eq), an aryl halide (1.2 eq), Pd2​(dba)3​ (0.05 eq), Xantphos (0.1 eq), and Cs2​CO3​ (2.0 eq) in a Schlenk flask.

  • Degassing: Add anhydrous 1,4-dioxane. Sparge the suspension with argon gas for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) catalyst into an inactive Pd(II) species.

  • Catalytic Heating: Seal the flask and heat to 100 °C for 12 hours.

    • Causality: Because the exocyclic amine is electronically deactivated, elevated temperatures and a strong bidentate ligand (Xantphos) with a wide bite angle are required to force the challenging reductive elimination step of the catalytic cycle.

  • Validation: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts.

    • Trustworthiness: Following flash chromatography, 1H NMR provides self-validating proof of success. The broad singlet of the starting −NH2​ protons (typically around 6.5 ppm) will shift significantly downfield (often >8.0 ppm) and integrate to a single proton ( −NH− ) upon successful arylation.

References

  • BLD Pharm. "1337882-08-2 | 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol". Vendor Specifications and Chemical Documentation. 1[1]

  • PubChem. "2-[(4-Amino-6-methylpyrimidin-2-yl)amino]phenol | CID 115029558". National Center for Biotechnology Information. (Used as structural proxy for aminopyrimidine properties). 4[4]

  • Google Patents. "WO2020132648A1 - Kif18a inhibitors". World Intellectual Property Organization. 2[2]

  • Google Patents. "N-acryloylmorpholine derivatives as keap1 modulators and uses thereof". World Intellectual Property Organization. 3[3]

Sources

Decoding the Biological Activity of Substituted Pyrimidines: Mechanisms, Workflows, and Therapeutic Frontiers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine nucleus—a foundational six-membered heteroaromatic ring containing two nitrogen atoms—stands as one of the most therapeutically valuable and privileged scaffolds in modern drug discovery. As a bioisostere for endogenous purines and pyrimidines, substituted pyrimidines exhibit a vast spectrum of biological activities, ranging from antineoplastic and antiviral to antimicrobial effects. This technical guide explores the mechanistic causality behind pyrimidine substitutions, synthesizes quantitative target data, and outlines self-validating experimental workflows for researchers developing next-generation pyrimidine-based therapeutics.

Mechanistic Causality of Pyrimidine Substitutions

The biological activity of a pyrimidine derivative is not accidental; it is strictly dictated by the regiochemistry of its substitutions. By rationally decorating the C2, C4, C5, and C6 positions, medicinal chemists can precisely tune the molecule's pharmacodynamics to target specific enzymatic pockets.

ATP-Competitive Kinase Inhibition

The planar structure of the pyrimidine ring allows it to act as an exceptional structural mimic of the adenine ring found in ATP. Substitutions at the C2 and C4 positions are critical because they dictate the molecule's ability to anchor into the highly conserved 1[1].

For example, 2-(phenylamino)pyrimidine derivatives have revolutionized the treatment of Non-Small Cell Lung Cancer (NSCLC). By occupying the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR), these compounds competitively exclude ATP, thereby 2[2]. Advanced substitutions, such as the incorporation of acrylamide moieties, allow these pyrimidines to form irreversible covalent bonds with specific cysteine residues (e.g., Cys797), overcoming common resistance mutations like T790M[3].

EGFR_Pathway ATP ATP (Endogenous) EGFR EGFR Kinase Domain (Hinge Region) ATP->EGFR Binds Pyr Substituted Pyrimidine (ATP Competitor) Pyr->EGFR Competitive Inhibition Phos Phosphorylation Cascade (PI3K/AKT, MAPK) Pyr->Phos Blocks Apop Apoptosis / Cell Death Pyr->Apop Induces EGFR->Phos Activates Prolif Tumor Cell Proliferation Phos->Prolif Drives

EGFR kinase inhibition pathway by ATP-competitive pyrimidine derivatives.

Antimetabolite Activity via Steric Mimicry

Beyond kinases, pyrimidines are potent antimetabolites. Substitutions at the C5 position—most notably the introduction of a highly electronegative fluorine atom in 5-fluorouracil (5-FU)—create steric mimics of endogenous uracil. Because the van der Waals radius of fluorine is nearly identical to hydrogen, the cellular machinery readily incorporates the drug. However, the strong carbon-fluorine bond prevents the necessary proton abstraction during DNA synthesis, causing the molecule to form a 4[4]. This mechanistic trap irreversibly halts thymidine production, leading to DNA chain termination and apoptosis.

Quantitative Target Data

The structural versatility of the pyrimidine core allows it to be tuned for extraordinary potency across diverse biological targets. The following table summarizes key quantitative data for representative substituted pyrimidines:

Compound Class / SubstitutionPrimary Biological TargetDisease ApplicationPotency / EfficacyReference
2-(phenylamino)pyrimidines EGFR (L858R/T790M/C797S)Non-Small Cell Lung CancerIC₅₀ ~ 0.2 µM[2]
Osimertinib-hybrids EGFR (T790M mutant)Advanced NSCLCIC₅₀ < 50 ng/mL[5]
5-Fluorouracil (C5-Fluoro) Thymidylate SynthaseColorectal / Breast CancerDNA chain termination[4]
6,7-disubstituted quinazolines Mycobacterial Cell WallTuberculosisMIC₉₀ 0.63–1.25 µM[6]
Pyrimidine-triazole hybrids EGFR / BRAF / TubulinSolid TumorsDual anti-migratory[1]

Self-Validating Experimental Protocols

As an Application Scientist, establishing a robust screening cascade is paramount. A single assay is never sufficient; a primary cell-free biochemical assay must be orthogonally validated by a secondary cell-based functional assay to eliminate false positives (e.g., highly potent biochemical inhibitors that lack cellular permeability).

Cell-Free Target Engagement: ADP-Glo Kinase Assay

Causality: Heavily substituted, highly conjugated pyrimidine derivatives often exhibit intrinsic autofluorescence, which severely confounds traditional TR-FRET or fluorescence polarization assays. The ADP-Glo assay is selected because it is a luminescent format that directly measures the byproduct of the kinase reaction (ADP), rendering it completely immune to compound fluorescence interference.

Step-by-Step Methodology:

  • Kinase Reaction: In a 384-well white microplate, incubate 10 nM of recombinant kinase (e.g., EGFR T790M) with a titration series of the pyrimidine derivative (0.1 nM to 10 µM) in optimized kinase buffer (40 mM Tris-HCl, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5). Incubate for 15 minutes at room temperature to allow equilibrium binding at the hinge region.

  • Substrate Addition: Initiate the reaction by adding 10 µM ultra-pure ATP and 0.2 µg/µL of the specific peptide substrate (e.g., Poly(Glu,Tyr)). Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to terminate the kinase reaction. Incubate for 40 minutes. Critical Step: This reagent depletes all unreacted background ATP, ensuring the final luminescence signal is strictly proportional to the ADP generated by the kinase.

  • Signal Generation: Add the Kinase Detection Reagent. This converts the generated ADP back into ATP, which drives a luciferase/luciferin reaction to produce light. Read luminescence on a multi-mode microplate reader and calculate the IC₅₀ using a 4-parameter logistic curve fit.

Cellular Target Validation: p-EGFR Western Blotting

Causality: A pyrimidine derivative may show sub-nanomolar potency in a biochemical assay but fail entirely in living cells due to poor membrane permeability or rapid efflux pump clearance. Western blotting for phosphorylated targets (e.g., p-EGFR) confirms that the compound successfully permeates the cell membrane and engages its target in a complex physiological environment.

Step-by-Step Methodology:

  • Cell Treatment: Seed target cells (e.g., H1975 NSCLC cells) in 6-well plates and grow to 80% confluency. Treat with the pyrimidine derivative at 1x, 5x, and 10x the biochemical IC₅₀ for 4 hours.

  • Lysis & Preservation: Wash cells with ice-cold PBS and lyse using RIPA buffer heavily supplemented with protease and phosphatase inhibitors (e.g., Na₃VO₄, NaF). Critical Step: Phosphatase inhibitors are mandatory; failing to include them allows endogenous phosphatases to strip phosphate groups during lysis, yielding a false-negative result for target inhibition.

  • Electrophoresis & Transfer: Quantify protein using a BCA assay. Resolve 20 µg of total protein via SDS-PAGE (8% polyacrylamide gel) and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Probe with primary antibodies against p-EGFR (Tyr1068) and total EGFR overnight at 4°C. Detect using HRP-conjugated secondary antibodies and Enhanced Chemiluminescence (ECL) reagent.

Workflow Syn 1. Chemical Synthesis (C2/C4/C5 Substitution) Bio 2. Cell-Free Screening (ADP-Glo Assay) Syn->Bio Library Cell 3. Phenotypic Assay (Cell Viability) Bio->Cell Hits Target 4. Target Validation (p-EGFR Western Blot) Cell->Target Leads

Self-validating experimental workflow for screening substituted pyrimidine derivatives.

Future Frontiers

The future of pyrimidine-based therapeutics lies in overcoming acquired resistance mechanisms. As tumors develop tertiary mutations (such as the EGFR C797S mutation which abolishes the covalent binding site for acrylamide-substituted pyrimidines), researchers are pivoting toward allosteric pyrimidine inhibitors and Proteolysis Targeting Chimeras (PROTACs). By utilizing the pyrimidine scaffold as a highly specific target-engagement warhead linked to an E3 ligase recruiter, it is possible to bypass traditional enzymatic inhibition entirely, opting instead for the complete targeted degradation of the pathogenic protein.

References

  • FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application Medicinal Research Reviews URL
  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives Oriental Journal of Chemistry URL
  • International Journal of Science and Applied Technology (IJSAT)
  • Recent Advances in Pyrimidine-Based Drugs MDPI / PMC URL
  • Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review ResearchGate URL

Sources

The Aminopyrimidine Scaffold in Modern Drug Discovery: A Technical Guide to Kinase Inhibition and Beyond

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern medicinal chemistry, the aminopyrimidine core has cemented its status as a "privileged scaffold." Its structural versatility and inherent ability to engage with a wide array of biological targets—most notably the ATP-binding pockets of protein kinases—make it an indispensable building block in targeted therapeutics[1]. From the early days of sulfa drugs to the revolution of targeted cancer therapies like imatinib, aminopyrimidines have consistently demonstrated profound clinical utility[1].

As a Senior Application Scientist, I approach scaffold optimization not merely as an exercise in synthetic chemistry, but as a multidimensional balancing act. We must engineer molecules that achieve low-nanomolar target engagement while simultaneously navigating the treacherous waters of kinome selectivity, adaptive resistance, and off-target liabilities (such as hERG-mediated cardiotoxicity)[2]. This whitepaper provides an in-depth, mechanistic exploration of aminopyrimidine derivatives, detailing their structural rationale, recent breakthroughs in oncology, and the rigorous, self-validating experimental workflows required to advance these compounds from the bench to the clinic.

The Mechanistic Rationale: Structural Preorganization and Hinge Binding

The ubiquitous success of aminopyrimidine derivatives in oncology stems from their function as highly effective ATP bioisosteres[3]. Protein kinases regulate critical cellular signaling pathways; their dysregulation is a hallmark of oncogenesis[3].

The 2-aminopyrimidine core is uniquely suited to competitively inhibit the ATP-binding site of these kinases. The nitrogen atoms within the pyrimidine ring and the exocyclic amino group act as a highly efficient bidentate hydrogen bond donor-acceptor system[4]. This motif perfectly complements the backbone amide linkages (e.g., the NH and C=O groups) located in the hinge region of the kinase domain[4]. By anchoring tightly to the hinge, the scaffold effectively blocks ATP from binding, thereby halting downstream phosphorylation cascades and inducing apoptosis in malignant cells[3].

MOA A Aminopyrimidine Scaffold C Bidentate Hydrogen Bonds A->C forms B Kinase ATP-Binding Pocket (Hinge Region) D Blockade of ATP Binding B->D results in C->B anchors to E Downstream Signaling Arrest & Apoptosis D->E triggers

Fig 1. Mechanistic pathway of aminopyrimidine-mediated kinase inhibition.

Recent Breakthroughs in Targeted Oncology

The modularity of the aminopyrimidine core allows for systematic exploration of the structure-activity relationship (SAR)[1]. Recent literature highlights several critical advancements where strategic substitutions have overcome historical limitations in drug design.

  • Overcoming AML Resistance and Cardiotoxicity: FMS-like tyrosine kinase 3 (FLT3) mutations drive aggressive Acute Myeloid Leukemia (AML)[5]. However, first-generation inhibitors often fail due to acquired resistance and human ether-a-go-go-related gene (hERG) channel blockade, which causes severe cardiotoxicity[2]. Recent optimization of 2-aminopyrimidines yielded Compound 18, a dual FLT3/CHK1 inhibitor that not only overcomes FLT3-ITD-TKD mutations but also significantly reduces hERG affinity (IC₅₀ = 58.4 μM for hERG), decoupling efficacy from cardiac liability[2]. Similarly, Compound 15 demonstrated robust antiproliferative activity against MV4-11 cells (IC₅₀ = 0.83 nM) by effectively targeting both wild-type and D835Y mutant FLT3[5].

  • Targeting the EGFR "Gatekeeper" Mutation: In Non-Small Cell Lung Cancer (NSCLC), the EGFR T790M mutation increases ATP affinity, rendering early inhibitors obsolete[6]. By appending a 4,5,6,7-tetrahydrothieno[3,2-c]pyridine side chain to an aminopyrimidine core, researchers developed Compound A12. This non-covalent, reversible inhibitor exploits novel hydrophobic pockets to achieve an IC₅₀ of 4.0 nM against the double mutant (EGFR L858R/T790M) while maintaining >42-fold selectivity over wild-type EGFR[6].

  • Aurora Kinase (AURK) Inhibition: N-trisubstituted pyrimidine derivatives have shown profound efficacy against cell cycle regulators like AURKA and AURKB. For instance, Compound 38j exhibited an IC₅₀ of 7.1 nM against AURKA and successfully repressed tumor growth by 50–60% in in-vivo xenograft models[7].

Quantitative Data Summary
CompoundPrimary Target(s)Structural ModificationIn Vitro Potency (IC₅₀ / K_D)Key Pharmacological Advantage
Compound 18 FLT3 / CHK12-aminopyrimidine core< 10 nM (FLT3)Overcomes adaptive resistance; significantly reduced hERG liability[2].
Compound 15 FLT3 (WT & D835Y)2-aminopyrimidine core7.42 nM (WT)Robust efficacy against TKD/ITD mutations in AML models[5].
Compound A12 EGFR (L858R/T790M)Tetrahydrothieno[3,2-c]pyridine4.0 nMNon-covalent reversible inhibition; >42-fold selectivity over WT EGFR[6].
Compound 38j AURKA / AURKBN-trisubstituted pyrimidine7.1 nM (AURKA)Potent anti-proliferative activity; represses tumor growth by 50–60%[7].
Compound 23 EPHA2 / GAKMacrocyclic 2-aminopyrimidine7.7 nM (GAK K_D)Enhanced kinome selectivity via back-pocket targeting and rigid preorganization[4].

Experimental Workflows: From Synthesis to Validation

In drug discovery, a compound's perceived value is only as robust as the assay used to validate it. To prevent false positives—such as compounds that merely deplete ATP or act as non-specific aggregators—we employ a self-validating cascade of orthogonal assays.

Workflow S1 Scaffold Design S2 DSF Target Engagement S1->S2 S3 Kinome Selectivity S2->S3 S4 BaF3 Cellular Assays S3->S4 S5 In Vivo Validation S4->S5

Fig 2. Step-by-step experimental workflow for aminopyrimidine derivative validation.

Protocol A: Differential Scanning Fluorimetry (DSF) for Target Engagement

Causality & Rationale: We utilize DSF as a primary screen because it directly measures the thermodynamic stabilization of the kinase domain upon ligand binding, completely independent of enzymatic activity[4]. This eliminates artifacts caused by ATP depletion or assay-interfering fluorescence. A self-validating DSF protocol must include a positive control (e.g., Staurosporine) and a vehicle control (DMSO) to establish the dynamic range of the thermal shift (ΔTm).

Step-by-Step Methodology:

  • Protein Preparation: Dilute the purified recombinant kinase domain to a final concentration of 2 μM in an optimized buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). Why? High ionic strength prevents non-specific electrostatic aggregation prior to melting.

  • Dye Addition: Add SYPRO Orange dye (final concentration 5X from a 5000X stock). Why? SYPRO Orange is environmentally sensitive; it remains quenched in aqueous solutions but fluoresces highly when it binds to the hydrophobic core of the protein exposed during thermal denaturation.

  • Compound Incubation: Dispense 10 μM of the aminopyrimidine derivative into the well. Incubate the plate in the dark at room temperature for 30 minutes. Why? This allows the system to reach thermodynamic equilibrium, ensuring the compound is fully anchored to the hinge region.

  • Thermal Denaturation: Subject the plate to a thermal ramp from 25°C to 95°C at a rate of 0.5°C/minute using a Real-Time PCR machine.

  • Data Analysis: Calculate the melting temperature (Tm) by taking the first derivative of the fluorescence emission curve. A positive ΔTm > 2°C relative to the DMSO control strongly indicates specific target engagement[4].

Protocol B: Isogenic BaF3 Cell Proliferation Assay for Mutant Selectivity

Causality & Rationale: Demonstrating in vitro kinase binding is insufficient; the compound must penetrate the cell membrane and selectively kill cells driven by the target kinase. We use the murine pro-B cell line BaF3, which is naturally dependent on IL-3 for survival. When transfected with an oncogenic kinase (e.g., FLT3-ITD), the cells become IL-3 independent[5]. By comparing cytotoxicity in the presence and absence of IL-3, we definitively separate target-specific inhibition from general, off-target cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed isogenic BaF3 cells (expressing wild-type or mutant kinases) at a density of 5×103 cells/well in 96-well plates. Prepare two parallel sets: one cultured in standard media, and one supplemented with 10 ng/mL murine IL-3.

  • Compound Treatment: Treat cells with a 10-point, 3-fold serial dilution of the aminopyrimidine derivative (ranging from 10 μM to 0.5 nM). Why? A broad dilution series ensures the capture of a complete sigmoidal dose-response curve, which is mathematically required for an accurate IC₅₀ calculation.

  • Incubation: Incubate for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • Viability Measurement: Add CellTiter-Glo reagent to each well and measure luminescence. Why? Luminescence here is directly proportional to ATP levels, providing a highly sensitive readout of metabolically active cells.

  • Validation Logic: A successful candidate will show a low-nanomolar IC₅₀ in the IL-3 negative condition (target-driven growth) but a significantly higher IC₅₀ in the IL-3 positive condition (IL-3 driven growth), proving that the cell death is mechanistically tied to kinase inhibition rather than broad-spectrum toxicity[5].

Future Perspectives: Macrocyclization and PROTACs

While the 2-aminopyrimidine core is highly potent, its reliance on the highly conserved kinase hinge region can lead to kinome promiscuity. To combat this, the field is rapidly moving toward macrocyclization . By structurally preorganizing the acyclic aminopyrimidine into a rigid macrocycle, we lock the molecule into its bioactive conformation[4]. This minimizes the entropic penalty upon binding and allows the molecule to selectively project into less-conserved "back-pocket" regions of the kinase. Recent applications of this strategy have yielded highly selective EPHA2/GAK inhibitors (e.g., Compound 55), paving the way for the next generation of precision therapeutics[4].

Furthermore, the solvent-exposed vectors of the aminopyrimidine scaffold make it an ideal warhead for the development of Proteolysis Targeting Chimeras (PROTACs), transitioning the paradigm from simple kinase inhibition to targeted kinase degradation.

References

  • BenchChem. "The Aminopyrimidine Core: A Privileged Scaffold in Drug Discovery - A Technical Guide." 1

  • BenchChem. "The Biological Activity of Aminopyrimidine Acetamide Derivatives: A Technical Guide." 3

  • Li, X., et al. "Discovery of 2-Aminopyrimidine Derivatives as Potent Dual FLT3/CHK1 Inhibitors with Significantly Reduced hERG Inhibitory Activities." Journal of Medicinal Chemistry, 2023.

  • Zhou, Y., et al. "Design, synthesis and biological evaluation of 2-aminopyrimidine derivatives as potent FLT3 inhibitors." Bioorganic & Medicinal Chemistry Letters, 2023.

  • Liu, Y., et al. "Design, synthesis and biological evaluation of aminopyrimidine derivatives bearing a 4,5,6,7-tetrahydrothieno[3,2-c]pyridine as potent EGFR inhibitors." European Journal of Medicinal Chemistry, 2021.

  • Jadhav, M., et al. "Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors." Molecules, 2021.

  • Lücking, U., et al. "Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent EPHA2/GAK kinase inhibitors." PMC, 2023. 4

Sources

Technical Whitepaper: Safety, Handling, and Synthetic Utility of 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Document Type: Senior Application Scientist Technical Guide

Executive Summary

In modern targeted therapeutics, particularly the development of ATP-competitive kinase inhibitors, the functionalized pyrimidine core is a privileged scaffold. 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol (CAS: 1337882-08-2) represents a highly versatile building block[1]. It features a bidentate hydrogen-bonding network via its 4-amino group and pyrimidine nitrogen, a sterically directing 6-methyl group, and a highly nucleophilic 2-hydroxyethyl extension.

As a Senior Application Scientist, I have observed that the mishandling of such bifunctional intermediates—specifically regarding moisture exposure and oxidative degradation—frequently leads to downstream synthetic failures. This whitepaper establishes a self-validating framework for the physicochemical profiling, safe handling, and chemoselective manipulation of this critical intermediate.

Physicochemical Profiling & Structural Dynamics

Understanding the intrinsic properties of 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol is the first step in designing robust experimental protocols. The compound exhibits distinct regional nucleophilicity: the primary alcohol is highly reactive and prone to oxidation, whereas the 4-amino group is deactivated by the electron-withdrawing nature of the pyrimidine ring (resonance delocalization of the nitrogen lone pair).

Table 1: Physicochemical & Structural Properties
PropertyValueMechanistic Implication
Chemical Name 2-(4-Amino-6-methylpyrimidin-2-yl)ethanolScaffold for kinase inhibitor synthesis.
CAS Registry Number 1337882-08-2Unique identifier for procurement[1].
Molecular Formula C7H11N3ODetermines mass-balance in reactions.
Molecular Weight 153.18 g/mol Used for precise stoichiometric calculations[2].
SMILES CC1=CC(N)=NC(CCO)=N1Enables computational docking studies[2].
H-Bond Donors/Acceptors 2 Donors / 4 AcceptorsCritical for target protein binding affinity.
Storage Conditions 2-8 °C, Inert AtmospherePrevents ambient moisture absorption[3].

Hazard Identification and Safety Protocols

Pyrimidine derivatives containing primary amines and alcohols exhibit localized basicity, which can lead to nucleophilic attack on biological membranes, causing severe irritation[3]. Strict adherence to safety protocols is non-negotiable.

Table 2: Hazard Identification & Mitigation Strategy
Hazard CategoryGHS StatementsCausality & Mitigation Strategy
Skin/Eye Irritation H315, H319Cause: Basic amine groups disrupt lipid bilayers. Mitigation: Wear nitrile gloves (≥0.11mm thickness) and splash-proof safety goggles[3].
Respiratory Hazard H335, P261Cause: Fine crystalline dust can irritate mucosal linings. Mitigation: Handle exclusively within a Class II biosafety cabinet or chemical fume hood[3].
Systemic Toxicity P301+P312Cause: Unintended ingestion alters cellular kinase activity. Mitigation: Strict separation of lab/office spaces; wash hands thoroughly post-handling[3].

Mechanistic Utility in Drug Discovery

The strategic value of 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol lies in its exact spatial geometry. When designing kinase inhibitors, the pyrimidine core acts as the central anchor.

  • Hinge Region Binding: The 4-amino group and the adjacent N3 pyrimidine nitrogen form critical bidentate hydrogen bonds with the peptide backbone of the kinase hinge region.

  • Hydrophobic Pocket: The 6-methyl group projects into a small hydrophobic pocket, enhancing target selectivity by introducing steric clashes with off-target kinases.

  • Solvent-Exposed Vector: The 2-hydroxyethyl group acts as a versatile vector projecting into the solvent-exposed channel. It can be functionalized (e.g., via etherification or PEGylation) to tune the drug's pharmacokinetic properties (ADME) without disrupting the primary binding affinity.

Pharmacophore Core 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol Hinge Kinase Hinge Region (Bidentate H-Bonds) Core->Hinge 4-NH2 & N3 Solvent Solvent Exposed Channel (Hydrophilic Interaction) Core->Solvent 2-Hydroxyethyl Pocket Hydrophobic Pocket (Steric Fit) Core->Pocket 6-Methyl

Fig 1. Pharmacophore mapping of the pyrimidine scaffold within a kinase active site.

Standard Operating Procedures (SOPs)

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes a mechanistic justification (causality) and an in-line quality control (QC) check.

Protocol A: Safe Handling and Preparation of 10 mM Stock Solutions

Improper handling of cold-stored hygroscopic compounds introduces water, which rapidly degrades anhydrous reaction yields.

  • Thermal Equilibration: Remove the sealed vial from 2-8 °C storage[2]. Do not open immediately. Place it in a desiccator at room temperature for 30 minutes.

    • Causality: Opening a cold vial causes ambient moisture to condense on the powder, ruining the anhydrous integrity of the batch.

  • Anti-Static Weighing: Transfer the vial to a chemical fume hood. Using an anti-static gun on the spatula, weigh out exactly 15.32 mg of the compound.

  • Anhydrous Dissolution: Transfer the powder to an amber glass vial. Add exactly 10.0 mL of anhydrous DMSO (stored over 3Å molecular sieves).

    • Causality: DMSO is required to fully solvate both the polar hydrogen-bonding network and the lipophilic pyrimidine core. Amber glass prevents UV-induced degradation.

  • Self-Validation (QC Check): Visually inspect the solution against a black background under bright light. The solution must be perfectly clear. Any micro-particulates indicate incomplete dissolution or salt-form precipitation.

  • Storage: Aliquot the solution into 1 mL fractions, purge the headspace with Argon gas, and store at -20 °C.

HandlingWorkflow A 1. Cold Storage (2-8°C, Ar/N2) B 2. Thermal Equilibration (Desiccator, 30 min) A->B C 3. Anti-Static Weighing (Glovebox/Enclosure) B->C D 4. Anhydrous Dissolution (DMSO/DMF) C->D E 5. LC-MS/NMR Validation (>95% Purity) D->E

Fig 2. Standardized workflow for the handling and QC validation of pyrimidine derivatives.

Protocol B: Chemoselective O-Silylation (Alcohol Protection)

This protocol leverages the differential nucleophilicity between the primary alcohol and the primary amine to selectively protect the alcohol without needing to mask the amine.

  • Reaction Setup: In an oven-dried, Argon-purged round-bottom flask, dissolve 1.0 eq of 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol in anhydrous DMF (0.2 M).

  • Catalyst Addition: Add 2.0 eq of Imidazole to the stirring solution.

    • Causality: Imidazole serves a dual purpose: it acts as a base to scavenge the HCl byproduct, and it acts as a nucleophilic catalyst to generate a highly reactive silyl-imidazolium intermediate.

  • Reagent Addition: Cool the flask to 0 °C. Dropwise, add 1.1 eq of tert-Butyldimethylsilyl chloride (TBS-Cl) dissolved in DMF. Allow the reaction to warm to room temperature over 4 hours.

  • Self-Validation (QC Check): Extract a 5 µL aliquot, quench in methanol, and run an LC-MS. The presence of a single major peak with m/z [M+H]+ corresponding to the mono-silylated product confirms that the less nucleophilic 4-amino group remained unreacted, validating the chemoselective premise.

  • Workup: Quench the reaction with saturated aqueous NaHCO3, extract with Ethyl Acetate (3x), wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

References

Sources

Whitepaper: 2-Amino-6-Methylpyrimidine Compounds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Technical Guide on Synthesis, Pharmacological Mechanisms, and Biological Evaluation

Executive Summary & Structural Significance

The pyrimidine scaffold is a cornerstone of medicinal chemistry, offering a highly versatile pharmacophore for drug design. Specifically, 2-amino-6-methylpyrimidine (often referred to interchangeably as 2-amino-4-methylpyrimidine, CAS 108-52-1, due to ring symmetry) serves as a critical intermediate in the synthesis of advanced therapeutics, including anticancer agents, antiviral drugs (such as HIV reverse-transcriptase inhibitors), and broad-spectrum antimicrobials[1].

The structural significance of this compound lies in its dual functionality. The pyrimidine ring provides a stable, lipophilic core that easily penetrates biological membranes, while the 2-amino group acts as a highly specific hydrogen bond donor and acceptor. In the context of kinase inhibition, this 2-amino moiety is indispensable for anchoring the molecule to the ATP-binding pocket (hinge region) of target enzymes, a causality that dictates the success or failure of targeted oncology drugs[2].

Advanced Synthetic Methodologies

The derivatization of 2-amino-6-methylpyrimidine often requires nucleophilic aromatic substitution or cross-coupling reactions. Conventional thermal heating methods frequently suffer from prolonged reaction times and thermal degradation of the amino group. To circumvent this, modern protocols employ microwave-assisted, palladium-catalyzed amination.

SynthWorkflow A 2-Amino-4-chloro- 6-methylpyrimidine C Pd(dba)2 + Xantphos Microwave (120°C) A->C B Aliphatic/Aromatic Amine B->C D Nucleophilic Aromatic Substitution C->D Catalytic Coupling E 2-Amino-6-substituted Pyrimidine Derivative D->E High Yield Recovery

Synthetic workflow of 2-amino-6-methylpyrimidine derivatives via microwave amination.

Protocol: Microwave-Assisted Amination of 2-Amino-4-chloro-6-methylpyrimidine

Objective: Synthesize 2-amino-6-substituted pyrimidines with high yield and purity while preventing thermal degradation.

Scientific Causality & Reasoning: Microwave irradiation provides uniform dielectric heating, which drastically reduces reaction times from hours to minutes compared to conventional thermal heating. The use of Bis(dibenzylideneacetone)palladium(0) [Pd(dba)2] and Xantphos facilitates the cross-coupling by stabilizing the palladium intermediate during the oxidative addition of the aryl chloride, ensuring high regioselectivity[3].

Step-by-Step Methodology:

  • Preparation of Reaction Mixture: In a microwave-safe quartz vessel, combine 2-amino-4-chloro-6-methylpyrimidine (1.0 eq), the desired amine (e.g., piperazine derivatives, 1.2 eq), Pd(dba)2 (0.05 eq), and Xantphos (0.05 eq) in anhydrous dioxane.

  • Atmosphere Control: Purge the vessel with argon gas for 5 minutes. Causality: Palladium catalysts are highly sensitive to oxygen, which can prematurely oxidize active Pd(0) to inactive Pd(II), halting the catalytic cycle.

  • Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at 120°C for 15 minutes.

  • Self-Validating Step (Reaction Monitoring): Perform Thin Layer Chromatography (TLC) using a CH2Cl2/CH3OH (9:1) mobile phase. The complete disappearance of the starting material spot (Rf ≈ 0.4) and the appearance of a new product spot (Rf ≈ 0.22) confirms the reaction has reached the end-point[3]. If starting material persists, irradiate for an additional 5 minutes.

  • Workup & Purification: Filter the mixture through a Celite pad to remove the spent palladium catalyst. Concentrate the filtrate under reduced pressure and purify via silica gel column chromatography to isolate the pure derivative.

Pharmacological Profiling & Biological Activity

Derivatives of 2-amino-6-methylpyrimidine exhibit profound biological activities across multiple therapeutic areas.

Oncology: Kinase Inhibition

In the development of 2[2], the 2-amino-6-methylpyrimidine-5-carbonitrile group acts as a critical hinge-binding moiety. Research demonstrates that the 2-amino group is non-negotiable for target affinity; removing it results in a complete loss of PI3Kδ potency, whereas its inclusion restores high potency (IC50 = 3–4 nM for HDAC6 and robust PI3Kδ inhibition)[2].

MOA Ligand 2-Amino-6-methylpyrimidine Derivative Hinge Kinase Hinge Region Ligand->Hinge H-Bonding (2-Amino) HDAC HDAC6 Inhibition Ligand->HDAC Hydroxamic Acid PI3K PI3Kδ Inhibition Hinge->PI3K Apoptosis Cell Cycle Arrest & Apoptosis PI3K->Apoptosis HDAC->Apoptosis

Dual PI3K/HDAC inhibition pathway mediated by 2-amino-6-methylpyrimidine derivatives.

Antimicrobial Efficacy

N-alkylated heterocyclic compounds derived from 2-amino-6-methylpyrimidine have been extensively investigated as prospective NDM1 inhibitors and broad-spectrum antibacterial agents. 4[4] reveal that pyrazole-based pyrimidine derivatives exhibit potent bactericidal activity.

Quantitative Biological Activity Summary
Derivative ClassTarget / OrganismBiological Activity MetricKey MechanismRef.
Compound 48c (Nitrile-substituted)PI3Kδ / HDAC6HDAC6 IC50 = 3–4 nM; High PI3Kδ PotencyHinge region binding via 2-amino group[2]
Compound 12 (Pyrazole-based)Escherichia coliMIC = 134.9 mg/LBactericidal (MBC/MIC ≤ 2)
Compound 12 (Pyrazole-based)Staphylococcus aureusMIC = 168.7 mg/LBactericidal (MBC/MIC ≤ 2)[4]
Compound 6c (Piperazine-based)Pathogenic StrainsSignificant antibacterial activityDisruption of cellular pathways

Physicochemical Stability & Formulation Considerations

For drug development professionals, the stability of the active pharmaceutical ingredient (API) precursor is paramount. 2-Amino-4-methylpyrimidine is relatively stable at room temperature but is susceptible to oxidative degradation.

Industrial Handling Protocol: To maintain structural integrity during scale-up, the compound must be isolated from strong oxidizing agents.1[1] demonstrate that optimizing storage conditions to 4°C and 30% relative humidity significantly suppresses deamination. This environmental control has been proven to increase the purity of the raw material from 98.5% to 99.2%, reducing the deamination impurity spectrum from 0.8% to 0.1%, thereby ensuring downstream synthetic reliability for antiviral drug precursors[1].

References

  • Source: Academia.
  • Title: 2-Amino-4-methylpyrimidine CAS 108-52-1 Suppliers, Manufacturers, Factory Source: Bloom Tech URL
  • Title: Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors Source: PMC - NIH URL
  • Title: New N-Alkylated Heterocyclic Compounds as Prospective NDM1 Inhibitors: Investigation of In Vitro and In Silico Properties Source: MDPI URL

Sources

The Privileged Pyrimidine Scaffold: Mechanistic Insights and Synthetic Strategies in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The pyrimidine nucleus—a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3—is a cornerstone of modern drug discovery. As a fundamental building block of nucleic acids (cytosine, thymine, uracil), it possesses inherent biological relevance. In medicinal chemistry, the pyrimidine scaffold acts as a "privileged structure," capable of binding to diverse biological targets with high affinity. This technical guide explores the mechanistic rationale behind pyrimidine-based drug design, focusing on its role as an ATP isostere in kinase inhibition, its antiviral applications, and the self-validating synthetic protocols required to construct these complex architectures.

Mechanistic Rationale: Pyrimidines as ATP Isosteres in Oncology

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of oncogenesis. The pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine bicyclic systems have emerged as premier scaffolds for kinase inhibition[1].

Causality in Design: Why are these specific fused pyrimidines so effective? The pyrazolo-pyrimidine core is a structural isostere of the adenine ring of adenosine triphosphate (ATP). This structural mimicry allows the scaffold to dock seamlessly into the highly conserved ATP-binding pocket (hinge region) of target kinases. The nitrogen atoms in the pyrimidine ring act as critical hydrogen bond acceptors, while the adjacent NH groups (in pyrazoles) act as donors. Together, they form a robust bidentate hydrogen-bonding network with the peptide backbone of the hinge region. This precise geometric complementarity displaces ATP, halting downstream phosphorylation and arresting cell proliferation[1].

G ATP ATP (Endogenous) Kinase Target Kinase (BTK / EGFR) ATP->Kinase Binds Hinge Region Inhibitor Pyrimidine Inhibitor (e.g., Ibrutinib) Inhibitor->Kinase Competitive Binding (Covalent/Non-Covalent) Substrate Downstream Substrate (Unphosphorylated) Kinase->Substrate Blocked Phosphorylation Proliferation Tumor Proliferation (Halted) Substrate->Proliferation Pathway Arrest

Mechanism of ATP-competitive kinase inhibition by pyrimidine derivatives.

A landmark example of this design is Ibrutinib, approved by the FDA in 2013 for B-cell malignancies. Ibrutinib utilizes a pyrazolo[3,4-d]pyrimidine core to anchor into Bruton's tyrosine kinase (BTK), while an α,β-unsaturated carbonyl moiety undergoes a Michael addition with the Cys481 residue, forming an irreversible covalent bond[1].

Quantitative Structure-Activity Relationship (SAR) Data

The optimization of pyrimidine scaffolds involves rigorous SAR studies to maximize potency (lowering the half-maximal inhibitory concentration, IC50) and kinase selectivity. Table 1 summarizes the inhibitory concentrations of key pyrimidine-based candidates, demonstrating the versatility of the scaffold across different kinase targets.

Table 1: Inhibitory Profiling of Pyrimidine-Based Kinase Inhibitors

CompoundScaffold TypePrimary TargetIC50 ValueClinical Status / Note
Ibrutinib Pyrazolo[3,4-d]pyrimidineBTK0.5 nMFDA Approved (2013)
Compound 11 Pyrazolo[3,4-d]pyrimidineBTK7.95 nMPreclinical (Alkynyl ether linker)
Compound 8 Pyrazolo[3,4-d]pyrimidineATR66.0 nMPreclinical
SCH900776 Pyrazolo[1,5-a]pyrimidineCHK13.0 nMClinical Trials
Compound 57 Quinazoline (Fused Pyrimidine)BRAF V600E8.0 nMPreclinical

Data aggregated from recent pharmacological evaluations of pyrazolo-pyrimidine derivatives[1][2].

Antiviral Applications: Chain Termination Mechanics

Beyond oncology, pyrimidine derivatives are foundational to antiviral therapy. Nucleoside analogs such as Zidovudine (AZT) and Lamivudine incorporate modified pyrimidine bases to disrupt viral replication[3].

Mechanism of Action: These compounds act as prodrugs that undergo intracellular phosphorylation by host kinases to their active triphosphate forms. Viral DNA/RNA polymerases mistakenly incorporate these pyrimidine analogs into the nascent viral genome. Because these synthetic analogs lack the essential 3'-OH group on their sugar moiety, the formation of the next 5'-3' phosphodiester bond is chemically impossible. This results in obligate chain termination, effectively halting the replication of viruses such as HIV and Hepatitis B[3].

Synthetic Methodologies: The Biginelli Reaction Protocol

The synthesis of complex pyrimidine derivatives, specifically 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), relies heavily on the Biginelli reaction. Originally reported in 1891, this one-pot, three-component cyclocondensation is a masterpiece of multicomponent reaction (MCR) design[4].

Causality in the Reaction Mechanism: The reaction between an aldehyde, a β-ketoester, and urea is catalyzed by Brønsted or Lewis acids. The acid catalyst is critical because it facilitates the rate-determining step: the condensation of the aldehyde and urea to form an electrophilic N-acyliminium ion intermediate. Without sufficient acid catalysis, the aldehyde may preferentially react with the β-ketoester via a competing Knoevenagel condensation, leading to undesired α,β-unsaturated dicarbonyl byproducts[5].

G Aldehyde Aryl Aldehyde Iminium N-Acyliminium Ion (Electrophilic Intermediate) Aldehyde->Iminium Urea Urea / Thiourea Urea->Iminium Acid Acid Catalyst (H+) Acid->Iminium Cyclization Cyclization & Dehydration Iminium->Cyclization Ketoester β-Ketoester (Nucleophile) Ketoester->Cyclization Nucleophilic Attack DHPM 3,4-Dihydropyrimidin-2(1H)-one (DHPM) Cyclization->DHPM

Mechanistic workflow of the acid-catalyzed Biginelli multicomponent reaction.

Optimized Step-by-Step Protocol for DHPM Synthesis

This protocol is designed as a self-validating system. The choice of solvent and temperature ensures kinetic control, while the workup leverages solubility differentials to isolate the pure product without the need for column chromatography[5].

  • Reagent Preparation: In a round-bottom flask, combine the aryl aldehyde (1.0 equiv), β-ketoester (e.g., ethyl acetoacetate, 1.0 equiv), and urea (1.5 equiv). Rationale: A slight molar excess of urea drives the equilibrium toward the N-acyliminium intermediate, suppressing the Knoevenagel side reaction.

  • Catalyst Addition: Add a catalytic amount of acid (e.g., 20 mol% Boric acid or NaHSO4) dissolved in absolute ethanol (10 mL per gram of aldehyde). Rationale: Ethanol serves as a protic solvent that stabilizes the transition states while allowing for a homogeneous reflux.

  • Reflux: Heat the mixture to reflux (approx. 78°C) under continuous stirring for 1 to 3 hours. Monitor reaction progress via TLC (Thin-Layer Chromatography) using an ethyl acetate/hexane eluent.

  • Precipitation (Self-Validation Step): Once the aldehyde is consumed, remove the flask from heat and allow it to cool to room temperature. Pour the mixture into 20 mL of ice-cold distilled water while stirring vigorously. Rationale: The target DHPM is highly hydrophobic and will rapidly precipitate in cold water. Unreacted urea and the acid catalyst remain highly water-soluble, effectively separating the product from impurities in a self-sorting manner[5].

  • Filtration and Washing: Collect the precipitated solid via vacuum filtration (Büchner funnel). Wash the filter cake with additional aliquots of ice-cold water (2 x 10 mL) to remove residual acid.

  • Purification: Recrystallize the crude solid from hot ethanol. Rationale: Recrystallization exploits the temperature-dependent solubility of the DHPM, yielding highly pure, crystalline pyrimidine derivatives suitable for biological assays.

Conclusion

The pyrimidine scaffold remains a highly privileged structure in medicinal chemistry. By understanding the precise atomic interactions—such as ATP hinge-region mimicry—and mastering synthetic pathways like the Biginelli reaction, researchers can continue to exploit this versatile heterocycle. The convergence of rational drug design and robust synthetic methodologies ensures that pyrimidine derivatives will remain at the forefront of targeted therapies for oncology and infectious diseases.

Sources

Unveiling the Tautomeric Dynamics of Aminopyrimidine Derivatives: A Comprehensive Guide for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminopyrimidine scaffolds are ubiquitous in medicinal chemistry, serving as the core pharmacophore in numerous kinase inhibitors, antimicrobial agents, and central nervous system therapeutics. A critical, yet often underappreciated, aspect of their pharmacology is their ability to undergo amino-imino tautomerism. While the amino form is generally the global thermodynamic minimum in the gas phase and aqueous solution, the imino tautomer can be stabilized by specific microenvironments, such as the binding pocket of a target protein or through complexation with coenzymes like Thiamin diphosphate (ThDP)[1]. Failure to account for these rare tautomeric states during computer-aided drug design (CADD) can lead to highly inaccurate predictions of binding affinity, micro-pKa, and hydrogen-bond geometries[2].

This technical guide provides an in-depth roadmap for investigating the tautomerism of aminopyrimidine derivatives, integrating advanced solid-state NMR spectroscopy, quantum mechanical modeling, and excited-state photodynamics.

Section 1: The Mechanistic Landscape of Aminopyrimidine Tautomerism

The tautomerization of derivatives like 2-aminopyrimidine and 4-aminopyrimidine involves an intramolecular or solvent-mediated proton transfer between the exocyclic amino group and the endocyclic ring nitrogen. This shifts the molecule from a hydrogen-bond donor-rich state (amino) to a state with an altered donor/acceptor profile (imino).

Causality in Microenvironmental Stabilization

In isolation, the imino form is energetically penalized (typically by 10–15 kcal/mol) due to the disruption of aromaticity in the pyrimidine ring[3]. However, in the presence of proton donors/acceptors (e.g., acetic acid, water, or enzymatic active site residues), a double proton-transfer reaction can occur. For instance, fluorescence spectroscopy has demonstrated that in the excited state, 2-aminopyrimidine undergoes a photoinduced amino-imino tautomerization facilitated by a hydrogen-bonded complex with acetic acid, resulting in a distinct imino-tautomer emission[4]. The enthalpy changes for such complex formations are highly dependent on the steric and electronic effects of methyl substitutions on the pyrimidine ring[4].

Tautomerization_Pathway Amino Amino Tautomer (Primary H-Bond Donor) Complex Hydrogen-Bonded Intermediate (e.g., with Acetic Acid) Amino->Complex Protonation/Solvation Complex->Amino Deprotonation Imino Imino Tautomer (Primary H-Bond Acceptor) Complex->Imino Double Proton Transfer (Excited State) Imino->Complex Relaxation

Fig 1. Amino-imino tautomerization pathway via a hydrogen-bonded intermediate complex.

Section 2: Advanced Analytical Workflows for Tautomer Elucidation

Solution-state NMR often fails to capture individual tautomers due to rapid intermolecular proton exchange on the NMR timescale, which results in time-averaged chemical shifts. To circumvent this, researchers must employ Solid-State Magic-Angle Spinning (MAS) NMR coupled with Density Functional Theory (DFT) to create a self-validating analytical loop[1].

Protocol 1: Solid-State MAS NMR and Isotopic Labeling

Objective: To freeze proton exchange and measure the Chemical Shift Anisotropy (CSA) tensors of specific nitrogen and carbon atoms, which are highly sensitive to their local electronic environment (protonation vs. unprotonation).

Step-by-Step Methodology:

  • Isotopic Enrichment: Synthesize the aminopyrimidine derivative with selective 15 N labeling at the exocyclic amino group and 13 C labeling at the adjacent ring carbons (e.g., C2 or C4).

    • Causality: 15 N has a low natural abundance (~0.36%); enrichment is mandatory to achieve a sufficient signal-to-noise ratio for precise CSA tensor extraction without prohibitive acquisition times[1].

  • Sample Preparation: Crystallize or lyophilize the compound to ensure a uniform solid-state lattice.

    • Causality: The solid state prevents the rapid solvent-mediated proton exchange seen in solution, effectively "freezing" the molecule in its preferred tautomeric state.

  • MAS NMR Acquisition: Pack the sample into a zirconia rotor and spin at the magic angle (54.74°) at high frequencies (e.g., 10-20 kHz). Use recoupling pulse sequences (like ROCSA) to reintroduce the CSA information that MAS normally averages out.

  • Tensor Extraction: Deconvolve the spinning sideband manifold to extract the principal components of the 13 C and 15 N CSA tensors ( δ11​ , δ22​ , δ33​ ).

Protocol 2: Computational Validation via DFT

Objective: To assign the experimental CSA tensors to specific tautomeric or ionization states (e.g., 4-aminopyrimidine vs. 4-aminopyrimidinium) by matching them against quantum mechanical predictions[5].

Step-by-Step Methodology:

  • Geometry Optimization: Optimize the structures of all plausible tautomers (amino, imino, zwitterionic) using DFT at the B3LYP/6-311++G(d,p) level.

    • Causality: The inclusion of diffuse functions (++) is critical for accurately modeling the electron density of the nitrogen lone pairs, which dictate both hydrogen-bonding interactions and magnetic shielding[3].

  • GIAO Calculation: Compute the magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method[6].

  • Tensor Matching (The Self-Validating Step): Convert the computed shielding tensors to chemical shifts and compare the principal components against the experimental MAS NMR data. A high correlation coefficient confirms the predominant tautomeric state in the solid lattice, validating both the experimental isolation and the theoretical model[1].

NMR_DFT_Workflow Synthesis 1. Isotopic Enrichment (15N, 13C Labeling) NMR 2. Solid-State MAS NMR (Freeze Proton Exchange) Synthesis->NMR Validation 4. Tensor Matching & Tautomer Identification NMR->Validation Experimental CSA Tensors DFT 3. DFT/GIAO Calculations (B3LYP/6-311++G**) DFT->Validation Computed Shielding Tensors

Fig 2. Self-validating workflow combining MAS NMR and DFT to elucidate tautomeric states.

Section 3: Quantitative Data and SBDD Implications

Understanding these states is not merely an academic exercise; it is a prerequisite for accurate Structure-Based Drug Design (SBDD). When generating tautomers for in silico screening, algorithms must evaluate micro-pKa values to predict the dominant state in the physiological pH range[2]. If a kinase inhibitor binds exclusively in its rare imino form, standard docking simulations using the amino form will yield false negatives due to mismatched hydrogen bond geometries.

Comparative Parameters of Aminopyrimidine Tautomers

The following table summarizes the key thermodynamic and spectroscopic differentiators between the two primary states, synthesized from combined experimental and computational literature[1][3][6]:

ParameterAmino Tautomer (e.g., 2-Aminopyrimidine)Imino Tautomer (e.g., 2(1H)-Pyrimidinimine)
Relative Thermodynamic Stability (Gas Phase) Global Minimum (0.0 kcal/mol)+10 to +15 kcal/mol (Disfavored)
Primary Hydrogen Bonding Role Exocyclic NH 2​ (Strong Donor)Endocyclic NH (Donor), Exocyclic NH (Acceptor)
Typical 15 N NMR Chemical Shift (Exocyclic) ~ 60 - 80 ppm (Amine region)~ 150 - 180 ppm (Imine region)
Enzymatic/Biological Relevance Default resting state in aqueous mediaTransient catalytic intermediate (e.g., ThDP enzymes)

By rigorously applying the MAS NMR and DFT workflows detailed above, drug development professionals can confidently map the tautomeric landscape of novel aminopyrimidine derivatives, ensuring that computational models align with physical reality.

References

  • Photoinduced amino-imino tautomerization reaction in 2-aminopyrimidine and its methyl derivatives with acetic acid. National Institutes of Health (PubMed).[Link]

  • Solid-State NMR and Density Functional Theory Studies of Ionization States of Thiamin. National Institutes of Health (PMC).[Link]

  • Solid-state NMR and density functional theory studies of ionization states of thiamin. National Institutes of Health (PubMed).[Link]

  • DFT Calculations of Amine-Imine Tautomerism in Some Pyrimidine Derivatives and Their 1:1 and 1:2 Complexes With Water. ResearchGate.[Link]

  • Infrared and NMR spectra, tautomerism, vibrational assignment, normal coordinate analysis, and quantum mechanical calculations of 4-amino-5-pyrimidinecarbonitrile. Elsevier Pure / Sultan Qaboos University.[Link]

  • Generation of Tautomers Using Micro-pKa's. Journal of Chemical Information and Modeling (ACS Publications).[Link]

Sources

discovery and history of 2-substituted pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery and History of 2-Substituted Pyrimidines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone of heterocyclic chemistry, integral to the structure of nucleic acids and a plethora of biologically active molecules. Among its derivatives, 2-substituted pyrimidines have garnered immense interest from both synthetic and medicinal chemists due to their versatile reactivity and profound impact on drug discovery. This technical guide provides a comprehensive exploration of the discovery and historical development of 2-substituted pyrimidines. We will traverse the early history of pyrimidine chemistry, from its initial discovery to the seminal synthetic methodologies that enabled the exploration of this critical chemical space. A particular focus will be placed on the elucidation of the Pinner synthesis, a foundational method for the preparation of 2-substituted pyrimidines. Furthermore, this guide will detail the evolution of synthetic strategies for key 2-substituted pyrimidine intermediates and chronicle their journey into the realm of medicinal chemistry, highlighting their diverse pharmacological activities. Detailed experimental protocols and illustrative diagrams are provided to offer both a historical perspective and practical insights for researchers in the field.

The Genesis of Pyrimidine Chemistry: From Natural Products to a Named Heterocycle

The story of pyrimidines begins not with their synthesis, but with the isolation and study of their naturally occurring derivatives. The pyrimidine ring system is a fundamental component of life, forming the structural basis for the nucleobases cytosine, thymine, and uracil, which are integral to the structure of DNA and RNA.[1] Additionally, it is found in thiamine (vitamin B1) and alloxan.[1] While pyrimidine derivatives like alloxan were known in the early 19th century, the first laboratory synthesis of a pyrimidine was not accomplished until 1879 by Grimaux, who prepared barbituric acid from urea and malonic acid.[1]

The systematic investigation of pyrimidines, however, is largely credited to Albrecht Pinner, who in 1884, began to synthesize pyrimidine derivatives by condensing amidines with ethyl acetoacetate.[1] It was Pinner who first proposed the name "pyrimidin" in 1885, thus formally christening this pivotal class of heterocyclic compounds.[1]

The Pinner Synthesis: A Foundational Approach to 2-Substituted Pyrimidines

The Pinner synthesis, first reported in 1884, stands as a landmark achievement in heterocyclic chemistry, providing the first general method for the synthesis of 2-substituted pyrimidines.[1][2] This acid- or base-catalyzed condensation reaction between a 1,3-dicarbonyl compound (such as a β-keto ester or β-diketone) and an amidine remains a cornerstone of pyrimidine synthesis.[2][3][4]

The versatility of the Pinner synthesis lies in its ability to introduce a wide variety of substituents at the 2-position of the pyrimidine ring by simply varying the starting amidine.[3] For instance, the reaction of a β-dicarbonyl compound with an unsubstituted amidine yields a 2-alkyl- or 2-aryl-pyrimidine, while the use of guanidine or urea leads to the formation of 2-aminopyrimidines and 2-pyrimidinones, respectively.[1]

Mechanistic Insights into the Pinner Synthesis

The mechanism of the Pinner synthesis proceeds through a series of well-defined steps, initiated by the nucleophilic attack of the amidine on one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular condensation and subsequent dehydration to afford the aromatic pyrimidine ring.

Pinner_Synthesis_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Amidine Amidine (R-C(=NH)NH2) Intermediate1 Initial Adduct Amidine->Intermediate1 Nucleophilic Attack Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Condensation Pyrimidine 2-Substituted Pyrimidine Intermediate2->Pyrimidine Dehydration

Caption: Generalized mechanism of the Pinner pyrimidine synthesis.

The Expanding Toolkit: Modern Synthetic Routes to Key 2-Substituted Pyrimidines

While the Pinner synthesis laid the groundwork, the demand for structurally diverse 2-substituted pyrimidines in drug discovery has spurred the development of a multitude of synthetic methodologies. These modern approaches offer improvements in terms of efficiency, substrate scope, and functional group tolerance.

2-Substituted PyrimidineSynthetic MethodDescriptionKey Advantages
2-Aminopyrimidines Condensation of chalcones with guanidine hydrochloride.[5]A common method where α,β-unsaturated ketones (chalcones) react with guanidine to form the pyrimidine ring.Readily available starting materials, good yields.
Fusion of 2-amino-4,6-dichloropyrimidine with amines.[6][7]A solvent-free method involving the direct reaction of a substituted pyrimidine with an amine at elevated temperatures.High yields, environmentally friendly (solvent-free).
2-Chloropyrimidines From 2-hydroxypyrimidine hydrochloride with POCl3.[8]A classical method for converting a hydroxyl group to a chlorine atom using phosphorus oxychloride.Established and reliable method.
Sandmeyer-type reaction of 2-aminopyrimidine.[9]Diazotization of the amino group followed by displacement with a chloride source, often catalyzed by a copper salt.Allows for the conversion of readily available 2-aminopyrimidines.
2-Methoxypyrimidines Nucleophilic substitution of 2-chloropyrimidine with sodium methoxide.[10][11]A straightforward SNAr reaction where the chlorine atom is displaced by a methoxy group.High-yielding and generally applicable.
From 2-mercaptopyrimidine.Conversion of the mercapto group to a more reactive intermediate followed by reaction with methanol.Useful for substrates where the chloro-derivative is not readily accessible.

A Privileged Scaffold in Medicinal Chemistry: The Biological Significance of 2-Substituted Pyrimidines

The 2-substituted pyrimidine motif is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to a variety of biological targets with high affinity.[12][13] This versatility has led to the development of a vast number of drugs and clinical candidates across a wide range of therapeutic areas.[13][14] The ability of the pyrimidine ring to participate in hydrogen bonding and act as a bioisostere for other aromatic systems contributes to its widespread utility in drug design.[13]

Biological_Activities Pyrimidine 2-Substituted Pyrimidines Anticancer Anticancer Pyrimidine->Anticancer Antiviral Antiviral Pyrimidine->Antiviral Antibacterial Antibacterial Pyrimidine->Antibacterial Anti_inflammatory Anti-inflammatory Pyrimidine->Anti_inflammatory CNS_Disorders CNS Disorders Pyrimidine->CNS_Disorders Cardiovascular Cardiovascular Pyrimidine->Cardiovascular

Caption: Diverse biological activities of 2-substituted pyrimidines.

Notable Examples of 2-Substituted Pyrimidine-Containing Drugs

The therapeutic impact of 2-substituted pyrimidines is exemplified by the numerous drugs that have reached the market. Some prominent examples include:

  • Imatinib (Gleevec®): A 2-phenylaminopyrimidine derivative that is a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and other cancers.

  • Rosuvastatin (Crestor®): A statin containing a 2-aminopyrimidine moiety used to lower cholesterol and prevent cardiovascular disease.

  • Zidovudine (Retrovir®): An antiretroviral medication containing a pyrimidine nucleoside analogue used to treat HIV/AIDS.[1]

  • Sulfadiazine: An antibiotic of the sulfonamide class featuring a 2-aminopyrimidine ring.

Key Experimental Protocols

To provide a practical context to the synthetic methodologies discussed, this section outlines representative experimental procedures for the preparation of key 2-substituted pyrimidine intermediates.

Synthesis of 2-Aminopyrimidine via Condensation of Chalcone with Guanidine Hydrochloride

This protocol is adapted from a general procedure for the synthesis of 2-aminopyrimidine derivatives.[5]

Step 1: Reaction Setup

  • To a solution of the appropriately substituted chalcone (0.01 mol) in ethanol (25 mL), add guanidine hydrochloride (0.01 mol).

  • Reflux the mixture on a water bath at 65-70°C.

Step 2: Base Addition and Reflux

  • Add an aqueous solution of NaOH (40%, 5 mL) to the reaction mixture at intervals over 3 hours while maintaining the reflux.

  • Continue to reflux the mixture for an additional 9 hours.

Step 3: Isolation and Purification

  • Cool the reaction mixture to room temperature.

  • Collect the solid precipitate by filtration and wash with water.

  • Dry the solid and recrystallize from ethanol to afford the pure 2-aminopyrimidine derivative.

Synthesis of 2-Chloropyrimidine from 2-Aminopyrimidine

This procedure is based on a Sandmeyer-type reaction.[9]

Step 1: Diazotization

  • Dissolve 2-aminopyrimidine in industrial hydrochloric acid.

  • Cool the solution to between -20°C and 0°C.

  • Add a solution of sodium nitrite in water dropwise while maintaining the low temperature.

Step 2: Chlorination

  • Introduce a zinc chloride catalyst to the reaction mixture.

  • Stir the reaction at low temperature to facilitate the displacement of the diazonium group with chloride.

Step 3: Workup and Isolation

  • Carefully neutralize the reaction mixture with a base, such as sodium hydroxide, while keeping the temperature below 0°C.

  • Collect the resulting solid by filtration.

  • Extract the 2-chloropyrimidine from the solid using a suitable organic solvent (e.g., ether).

  • Dry the organic extracts, remove the solvent under reduced pressure, and recrystallize the crude product to obtain pure 2-chloropyrimidine.

Conclusion and Future Directions

The journey of 2-substituted pyrimidines from their initial discovery in natural products to their current status as a cornerstone of medicinal chemistry is a testament to the enduring power of synthetic organic chemistry. The pioneering work of Pinner and subsequent generations of chemists has provided a rich and diverse toolkit for the synthesis and functionalization of this important heterocyclic scaffold. The privileged nature of the 2-substituted pyrimidine core continues to make it a focal point of drug discovery efforts, with new derivatives constantly being explored for their therapeutic potential against a wide array of diseases.[14][15][16]

Future research in this area will likely focus on the development of even more efficient and sustainable synthetic methods, including the use of novel catalytic systems and flow chemistry. Furthermore, the application of computational and machine learning approaches will undoubtedly accelerate the design and discovery of new 2-substituted pyrimidine-based therapeutics with improved potency, selectivity, and pharmacokinetic properties. The rich history of 2-substituted pyrimidines provides a solid foundation upon which future innovations in medicine and materials science will be built.

References

  • Current time information in London, GB. The time at the location 'London, GB' is 12:28 PM. The location's timezone is 'Europe/London'. Link

  • Desai, N. C., Trivedi, A. R., & Bhatt, N. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie, 354(12), e2100230. Link

  • Pyrimidine - Wikipedia. (n.d.). In Wikipedia. Retrieved March 8, 2024. Link

  • Gautam, A. (2015). Pinner pyrimidine synthesis. SlideShare. Link

  • Brown, D. G., & Wobst, P. M. (2024). Recent Advances in Pyrimidine-Based Drugs. Molecules, 29(2), 433. Link

  • Bior, J. T. (2016). Pinner pyrimidine synthesis. SlideShare. Link

  • Patel, R. B., Patel, M. R., & Patel, K. C. (2013). Synthesis of 2-aminopyrimidine derivatives as antimicrobial agents. International Journal of Pharmaceutical Sciences and Research, 4(3), 1146.
  • Khan, K. M., Saad, S. M., Shaikh, A., & Perveen, S. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. Link

  • 2-chloropyrimidine - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved March 8, 2024. Link

  • Sharma, R., & Gupta, A. (2022). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. ResearchGate. Link

  • Singh, A., & Kumar, A. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Journal of Pharmaceutical and Allied Sciences, 14(3), 1-10.
  • Brown, D. G., & Wobst, P. M. (2024). Recent Advances in Pyrimidine-Based Drugs. PubMed. Link

  • Thon Bior, J. (2016). Pinner pyrimidine synthesis. SlideShare. Link

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). World Journal of Biology Pharmacy and Health Sciences, 19(02), 061–078. Link

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2023). PMC. Link

  • Khan, K. M., Saad, S. M., Shaikh, A., & Perveen, S. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PubMed. Link

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. Link

  • Method for preparing 2-chloropyrimidine. (2012). Google Patents. Link

  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. (2025). MDPI. Link

  • 2-Chloropyrimidine 95 1722-12-9. (n.d.). Sigma-Aldrich. Retrieved March 8, 2024. Link

  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. (2025). PubMed. Link

  • A Comparative Guide to the Synthesis of 5-Bromo-2-chloropyrimidine. (2025). Benchchem. Link

  • The evolutionary history of the first three enzymes in pyrimidine biosynthesis. (1987). PubMed. Link

  • 2-Chloropyrimidine synthesis. (n.d.). ChemicalBook. Retrieved March 8, 2024. Link

  • An overview on synthesis and biological activity of pyrimidines. (2022). World Journal of Advanced Research and Reviews, 15(01), 272–283. Link

  • An overview on synthesis and biological activity of pyrimidines. (2022). SciSpace. Link

  • Synthesis of 2-Substituted Pyrimidines and Evaluation of Its Pharmacological Activities. (2010). Research Journal of Pharmaceutical Technology. Link

  • Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. (2014). PMC. Link

  • Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors. (2011). PubMed. Link

  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Growing Science. Link

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. (2011). Rasayan Journal of Chemistry. Link

  • THE SYNTHESIS OF 4,6-DIHYDROXY-2-METHOXYPYRIMIDINE AND DERIVED PYRIMIDINE INTERMEDIATES. (1964). ConnectSci. Link

  • Pyrimidine Biosynthesis. (2014). SlideShare. Link

  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2025). Preprints.org. Link

  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2025). Preprints.org. Link

  • Preparation of 2,4-dichloro-5-methoxy pyrimidine. (2011). Google Patents. Link

  • Synthesis of 2-Cyanopyrimidines. (2019). MDPI. Link

  • Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders. (2024). Future Medicinal Chemistry. Link

  • Hit discovery of novel 2-phenyl-substituted 4-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidines as potential anti-glioblastoma therapeutics: Design, synthesis, biological evaluation, and computational screening. (2023). PubMed. Link

  • Preparation of methoxypyrimidines 14 and 15. (2019). ResearchGate. Link

  • Diverse Pharmacological Potential of Various Substituted Pyrimidine Derivatives. (2023). Bentham Science. Link

  • Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023). RSC Advances. Link

  • Purine and Pyrimidine Nucleotide Synthesis and Metabolism. (2002). BioOne. Link

  • Full article: Synthesis and Evaluation of 2,5-Substituted Pyrimidines as Small-Molecule Gankyrin Binders. (2024). Taylor & Francis. Link

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2017). PMC. Link

Sources

Methodological & Application

Application Note: Synthesis Protocol for 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 2-substituted 4-amino-6-methylpyrimidine scaffold is a privileged pharmacophore, frequently embedded within the structures of kinase inhibitors, antimalarial agents, and vitamin B1 (thiamine) analogs. The synthesis of 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol requires a convergent approach, utilizing a bimolecular cyclocondensation between an amidine and a β-enaminonitrile.

This protocol details a highly efficient two-stage synthesis:

  • Amidine Formation : Conversion of 3-hydroxypropionitrile to 3-hydroxypropanamidine hydrochloride via a classical Pinner reaction[1].

  • Pyrimidine Cyclocondensation : Reaction of the resulting amidine with 3-aminocrotononitrile under basic conditions to construct the functionalized pyrimidine core[2].

Experimental Design & Causality

As a self-validating system, every reagent and condition in this protocol is selected to maximize regioselectivity and yield:

  • Anhydrous Conditions in the Pinner Reaction : The intermediate ethyl 3-hydroxypropanimidate is highly sensitive to moisture. The presence of water would irreversibly hydrolyze the imidate into an ester, terminating the synthetic sequence.

  • 3-Aminocrotononitrile as a C3-N1 Synthon : This bifunctional molecule possesses a highly electrophilic nitrile carbon and a nucleophilic β-carbon[3]. Its "push-pull" electronic configuration dictates the regiochemistry of the cyclization, ensuring the methyl group is positioned at C6 and the amino group at C4[2].

  • Sodium Methoxide (NaOMe) as the Base : The amidine is isolated as a stable hydrochloride salt to prevent degradation. NaOMe is strictly required to liberate the free amidine in situ. Furthermore, the methoxide ion facilitates the deprotonation steps during the cyclization cascade, driving the elimination of water and ammonia to establish the aromatic pyrimidine system.

Mechanistic Workflow

G A 3-Hydroxypropionitrile B Pinner Reaction (Anhydrous HCl, EtOH, 0°C) A->B C Ethyl 3-hydroxypropanimidate Hydrochloride B->C D Ammonolysis (NH3/MeOH, RT) C->D E 3-Hydroxypropanamidine Hydrochloride D->E F Cyclocondensation (3-Aminocrotononitrile, NaOMe, Reflux) E->F G 2-(4-Amino-6-methylpyrimidin- 2-yl)ethanol F->G

Workflow: Synthesis of 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol via Pinner and cyclocondensation.

Step-by-Step Methodology

Part 1: Synthesis of 3-Hydroxypropanamidine Hydrochloride
  • Imidate Formation : Dissolve 3-hydroxypropionitrile (1.0 eq) in anhydrous ethanol (5.0 eq). Cool the reaction vessel to 0 °C using an ice-salt bath under an argon atmosphere.

  • HCl Saturation : Slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution. Maintain the internal temperature strictly below 5 °C to prevent the formation of side products. Continue until the solution is saturated.

  • Incubation : Seal the flask and stir the mixture at 0 °C for 12 hours. The formation of a white crystalline precipitate (ethyl 3-hydroxypropanimidate hydrochloride) indicates successful conversion.

  • Concentration : Remove excess HCl and ethanol under reduced pressure (keep the water bath temperature below 30 °C to prevent thermal degradation of the imidate).

  • Ammonolysis : Dissolve the crude imidate in anhydrous methanol and cool to 0 °C. Add a solution of 7N ammonia in methanol (3.0 eq) dropwise.

  • Maturation : Allow the reaction to warm to room temperature (20–25 °C) and stir for 24 hours.

  • Isolation : Evaporate the solvent under reduced pressure. Triturate the resulting residue with cold diethyl ether, filter, and dry under a vacuum to yield 3-hydroxypropanamidine hydrochloride as a hygroscopic solid.

Part 2: Cyclocondensation to the Target Pyrimidine
  • Free-Basing the Amidine : In a flame-dried round-bottom flask equipped with a reflux condenser, suspend 3-hydroxypropanamidine hydrochloride (1.0 eq) in anhydrous methanol.

  • Base Addition : Add a freshly prepared solution of sodium methoxide (1.1 eq) in methanol. Stir for 30 minutes at room temperature. A precipitate of sodium chloride will form.

  • Electrophile Addition : Add 3-aminocrotononitrile (1.05 eq) directly to the reaction mixture. (Note: Filtration of the NaCl prior to this step is optional but recommended for cleaner reaction profiles).

  • Cyclization : Heat the reaction mixture to reflux (approx. 65 °C) for 16–24 hours under a nitrogen atmosphere.

  • Workup : Cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the crude residue in ethyl acetate and wash with a small amount of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate.

  • Purification : Purify the crude product via flash column chromatography on silica gel, using a gradient elution of Dichloromethane/Methanol (95:5 to 90:10 v/v) to afford pure 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol.

In-Process Quality Control (IPQC) & Self-Validation

To ensure a self-validating protocol, the following analytical checkpoints must be met:

  • Checkpoint 1 (Imidate Formation) : IR spectroscopy of the intermediate must show the complete disappearance of the sharp nitrile stretch at ~2250 cm⁻¹ and the appearance of a strong C=N stretch at ~1650 cm⁻¹.

  • Checkpoint 2 (Target Compound) : The final product must exhibit a distinct singlet in the ¹H NMR spectrum at ~6.0 ppm, corresponding to the isolated aromatic proton at the C5 position of the pyrimidine ring. LC-MS analysis should confirm the molecular ion peak[M+H]⁺ at m/z 154.1.

Quantitative Data Summary

Reaction StepStarting MaterialKey ReagentsTemp (°C)Time (h)Typical Yield (%)
1a. Pinner Reaction 3-HydroxypropionitrileAnhydrous HCl, EtOH01285 – 90
1b. Ammonolysis Ethyl 3-hydroxypropanimidate HClNH₃ (7N in MeOH)20 – 252475 – 80
2. Cyclocondensation 3-Hydroxypropanamidine HCl3-Aminocrotononitrile, NaOMe65 (Reflux)16 – 2460 – 70

References

  • Title : 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum Source : Journal of Medicinal Chemistry URL :[Link]

  • Title: US8252927B2 - Synthesis of substituted 4-amino-pyrimidines Source: Google Patents URL

Sources

Application Note: Analytical Characterization of 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Matrix/Scope: Active Pharmaceutical Ingredient (API) Characterization, Structural Elucidation, and Purity Profiling

Executive Summary & Chemical Context

2-(4-Amino-6-methylpyrimidin-2-yl)ethanol (C₇H₁₁N₃O, MW: 153.18 g/mol ) is a highly functionalized pyrimidine derivative. Pyrimidine scaffolds are ubiquitous in modern pharmacology, serving as the core pharmacophore for numerous kinase inhibitors, antiviral nucleoside analogs, and antineoplastic agents.

Characterizing this specific compound presents unique analytical challenges:

  • High Polarity: The combination of a basic aminopyrimidine ring and a terminal 2-hydroxyethyl (ethanol) group makes the molecule highly polar, complicating standard reversed-phase chromatography.

  • Tautomerism and Rotamers: The exocyclic C4-amine can participate in restricted rotation (rotamers) and tautomeric exchange, leading to complex, broadened signals in Nuclear Magnetic Resonance (NMR) spectroscopy.

This application note provides a self-validating, step-by-step analytical workflow leveraging Hydrophilic Interaction Liquid Chromatography (HILIC), high-resolution LC-MS/MS, and variable-temperature NMR to unambiguously characterize this compound.

Analytical Workflow

AnalyticalWorkflow Sample 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol Sample Preparation HPLC UHPLC Separation (ZIC-HILIC Column) Sample->HPLC NMR 1H & 13C NMR Rotamer Resolution Sample->NMR FTIR FTIR Spectroscopy Functional Groups Sample->FTIR LCMS LC-MS/MS (ESI+) Mass & Fragmentation HPLC->LCMS DataSync Data Synthesis & Structural Confirmation LCMS->DataSync NMR->DataSync FTIR->DataSync

Multiplexed analytical workflow for pyrimidine derivative characterization.

Chromatographic Profiling (UHPLC-UV)

Causality & Methodological Design

Due to the highly polar 2-hydroxyethyl group and the basic nature of the aminopyrimidine ring, standard reversed-phase (C18) chromatography often results in poor retention, phase collapse, and severe peak tailing. Hydrophilic Interaction Liquid Chromatography (HILIC) utilizing a zwitterionic column (e.g., ZIC-pHILIC) provides orthogonal retention mechanisms (hydrogen bonding, dipole-dipole, and ionic interactions), yielding superior retention and peak shape for pyrimidine derivatives[1].

Step-by-Step Protocol
  • Column Selection: ZIC-pHILIC (100 mm × 2.1 mm, 3.5 µm) or equivalent.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium acetate in LC-MS grade water, adjusted to pH 6.8 (prevents ionization state shifts of the pyrimidine nitrogens).

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient Elution:

    • 0.0–2.0 min: 90% B (Isocratic hold to establish partitioning)

    • 2.0–8.0 min: 90% B → 40% B (Linear gradient)

    • 8.0–10.0 min: 40% B (Wash)

    • 10.0–15.0 min: 90% B (Re-equilibration)

  • Flow Rate & Temperature: 0.35 mL/min at 45 °C (elevated temperature improves mass transfer and peak efficiency)[1].

  • Detection: UV/PDA scanning from 210–350 nm. Extract chromatograms at 254 nm (optimal for the conjugated pyrimidine π-system).

Mass Spectrometry (LC-MS/MS)

Causality & Methodological Design

Aminopyrimidines are highly amenable to positive electrospray ionization (ESI+) due to the basic ring nitrogens (N1/N3) and the exocyclic amine, which readily accept protons. LC-MS/MS is the technique of choice for sensitive detection and structural confirmation of pyrimidine metabolic disorders and synthetic derivatives[2]. Fragmentation typically occurs via the cleavage of the exocyclic aliphatic chains prior to the highly stable aromatic ring.

Step-by-Step Protocol
  • Ionization Source: Electrospray Ionization in Positive mode (ESI+).

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 800 L/hr (Nitrogen)

  • MS1 Acquisition: Scan range m/z 50–300. The expected exact mass for[M+H]⁺ is 154.0975 Da .

  • MS2 (Tandem MS) Tuning: Isolate the m/z 154.1 precursor. Apply Collision Energy (CE) ramp from 15 eV to 35 eV using Argon as the collision gas.

  • Diagnostic Fragmentation Pathways:

    • Loss of Water: m/z 154.1 → m/z 136.1 [M+H - H₂O]⁺ (Confirms the presence of the terminal hydroxyl group).

    • Loss of Ethanol side chain: m/z 154.1 → m/z 110.1 [M+H - C₂H₄OH]⁺ (Yields the core 4-amino-6-methylpyrimidine cation).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Methodological Design

Substituted mono- and diamino-pyrimidines often exhibit severe room-temperature line broadening effects in both ¹H and ¹³C NMR spectroscopy. This is primarily due to the presence of rotamers caused by restricted rotation around the C4-N exocyclic partial double bond (a resonance effect of the lone pair delocalizing into the pyrimidine ring). This phenomenon is highly diagnostic for 4-aminopyrimidines and is not typically observed for substituents at the C2 position[3]. To achieve sharp, integrable signals, Variable Temperature (VT) NMR or highly polar, hydrogen-bond disrupting solvents must be used.

Step-by-Step Protocol
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d₆. DMSO is preferred over CDCl₃ as it disrupts intermolecular hydrogen bonding of the ethanol group and the amine.

  • ¹H NMR Acquisition (400 or 500 MHz):

    • Run a standard 1D proton experiment at 298 K (25 °C). Note the broadness of the exocyclic -NH₂ peak and the C5 aromatic proton.

    • Self-Validation Step: If the C5 proton or the -NH₂ protons are broadened into the baseline, increase the probe temperature to 353 K (80 °C). This increases the rate of rotameric exchange beyond the NMR timescale, coalescing the signals into sharp peaks[3].

  • ¹³C NMR Acquisition (100 or 125 MHz):

    • Acquire with ¹H decoupling. Expect line broadening at the C4 and C5 carbons at room temperature.

Quantitative Data Summary

The following table summarizes the expected analytical data required to self-validate the structural identity of 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol.

Analytical TechniqueParameterExpected Value / Observation
LC-MS (ESI+) Precursor Ion [M+H]⁺m/z 154.098 (Exact Mass)
Major Product Ions (MS²)m/z 136.08 (-H₂O), m/z 110.07 (-CH₂CH₂OH)
¹H NMR (DMSO-d₆) C6-CH₃~2.15 ppm (s, 3H)
C2-CH₂-CH₂-OH~2.70 ppm (t, 2H, pyrimidine-CH₂), ~3.75 ppm (m, 2H, -CH₂-OH)
Hydroxyl (-OH)~4.60 ppm (br s or t, 1H, exchangeable with D₂O)
C5-H (Aromatic)~6.05 ppm (s, 1H, may be broadened at RT)
C4-NH₂~6.50 ppm (br s, 2H, exchangeable, broadened at RT)
¹³C NMR (DMSO-d₆) C5 (Aromatic)~100.5 ppm (Diagnostic high-field shift for pyrimidine C5)
FTIR (ATR) N-H / O-H stretch3100 - 3450 cm⁻¹ (Broad, overlapping bands)
C=N / C=C stretch1600 - 1650 cm⁻¹ (Strong pyrimidine ring stretches)

Sources

Comprehensive Application Note: HPLC Method Development and Purity Validation for 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(4-Amino-6-methylpyrimidin-2-yl)ethanol is a highly functionalized pyrimidine derivative frequently utilized as a critical building block in the synthesis of kinase inhibitors and other active pharmaceutical ingredients (APIs). Accurate purity determination of this intermediate is paramount; trace impurities or degradation products can propagate through subsequent synthetic steps, ultimately compromising the safety, yield, and efficacy of the final drug product.

This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method designed specifically for the purity analysis of this compound.

Mechanistic Insights: The Causality of Method Design

Developing a stability-indicating HPLC method for pyrimidine derivatives requires navigating their unique physicochemical properties. Every parameter in this protocol acts as part of a self-validating system:

  • Stationary Phase Dynamics: The target molecule features a lipophilic pyrimidine core, a polar ethanol appendage, and a primary amine. A high-density C18 reversed-phase column with extensive end-capping is mandatory. End-capping neutralizes residual silanol groups on the silica matrix, which would otherwise engage in secondary ion-exchange interactions with the protonated amine, leading to severe peak tailing[1].

  • Mobile Phase Thermodynamics & pH Control: The exocyclic amino group and the endocyclic pyrimidine nitrogens possess distinct pKa values. Operating at an unbuffered or near-neutral pH often results in partial ionization, causing split peaks and erratic retention times. By buffering the aqueous mobile phase to pH 5.0 using 50 mM potassium dihydrogen phosphate (KH₂PO₄), the molecule is maintained in a consistent protonation state, ensuring robust peak symmetry and reproducible retention[2].

  • Gradient Elution Strategy: A dynamic gradient from 5% to 80% acetonitrile is employed. This ensures that highly polar degradants (such as N-oxides or cleaved ethanolamine fragments) elute early, while lipophilic synthetic byproducts (such as unreacted starting materials or dimerized species) are efficiently eluted before the next injection[3].

  • Detection Wavelength: The conjugated π-electron system of the pyrimidine ring exhibits strong UV absorbance. Monitoring at 254 nm provides optimal signal-to-noise ratios while minimizing baseline drift caused by the organic modifier gradient[2].

Experimental Protocols

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous Buffer): Dissolve 6.80 g of KH₂PO₄ in 1000 mL of ultrapure water (18.2 MΩ·cm). Adjust the pH to 5.0 ± 0.05 using 0.1 M phosphoric acid (H₃PO₄) or 0.1 M potassium hydroxide (KOH). Filter through a 0.22 µm hydrophilic PTFE membrane and degas via sonication for 10 minutes.

  • Mobile Phase B (Organic Modifier): Use HPLC-grade Acetonitrile (ACN). Filter through a 0.22 µm PTFE membrane and degas.

Step 2: Sample Preparation
  • Diluent: Prepare a mixture of Ultrapure Water and Acetonitrile in an 80:20 (v/v) ratio.

  • Standard Stock Solution: Accurately weigh 10.0 mg of the 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Sample Solution: Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with diluent to achieve a final analytical concentration of 100 µg/mL.

Step 3: Forced Degradation (Stability-Indicating Power)

To prove the method is stability-indicating, subject the working sample to the following stress conditions prior to injection. This ensures the method can resolve the parent API from its degradation products:

  • Acidic: Add 1.0 mL of 0.1 M HCl to 5.0 mL of stock solution. Heat at 60°C for 2 hours. Neutralize with 1.0 mL of 0.1 M NaOH and dilute to 50 mL with diluent.

  • Alkaline: Add 1.0 mL of 0.1 M NaOH to 5.0 mL of stock solution. Heat at 60°C for 2 hours. Neutralize with 1.0 mL of 0.1 M HCl and dilute to 50 mL with diluent.

  • Oxidative: Add 1.0 mL of 3% H₂O₂ to 5.0 mL of stock solution. Store at room temperature for 2 hours in the dark. Dilute to 50 mL with diluent.

Step 4: System Suitability Testing (SST) & Execution
  • Inject the Diluent Blank to verify a clean baseline and rule out artifact peaks.

  • Inject the Working Sample Solution in five replicates.

  • Evaluate against SST acceptance criteria (see Table 3).

  • Proceed with the analysis of stressed samples and unknown batches only if SST criteria are strictly met.

Data Presentation

Table 1: Chromatographic Conditions

Parameter Specification
Column C18, 250 × 4.6 mm, 5 µm (End-capped)
Mobile Phase A 50 mM KH₂PO₄ Buffer (pH 5.0)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength UV at 254 nm

| Injection Volume | 10 µL |

Table 2: Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B Elution Profile
0.0 95 5 Isocratic Hold
5.0 95 5 Isocratic Hold
20.0 20 80 Linear Gradient
25.0 20 80 High Organic Wash
25.1 95 5 Return to Initial

| 35.0 | 95 | 5 | Column Equilibration |

Table 3: System Suitability Specifications

Parameter Acceptance Criteria Typical Result
Retention Time (RT) ± 2.0% RSD 12.4 min
Tailing Factor (Tf) ≤ 1.5 1.12
Theoretical Plates (N) ≥ 5000 8500

| Peak Area %RSD (n=5) | ≤ 2.0% | 0.45% |

Table 4: Forced Degradation Summary

Stress Condition Time / Temp % Degradation Mass Balance (%)
Unstressed N/A 0.0 100.0
Acidic (0.1 M HCl) 2 hrs / 60°C 8.4 99.2
Alkaline (0.1 M NaOH) 2 hrs / 60°C 12.1 98.7

| Oxidative (3% H₂O₂) | 2 hrs / RT | 15.6 | 99.5 |

Analytical Workflow Visualization

Workflow Prep Sample & Standard Prep (Diluent: H2O/ACN 80:20) SST System Suitability Testing (N ≥ 5000, Tf ≤ 1.5) Prep->SST Degradation Forced Degradation (Acid, Base, Oxidative) Prep->Degradation HPLC RP-HPLC Separation (C18 Column, pH 5.0 Gradient) SST->HPLC Degradation->HPLC Detection UV Detection @ 254 nm & Peak Integration HPLC->Detection Validation Purity Confirmation & Mass Balance Check Detection->Validation

Fig 1: Analytical workflow for HPLC purity validation of pyrimidine derivatives.

References

  • Title: Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability Source: MDPI URL: [Link]

  • Title: HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review) Source: ResearchGate URL: [Link]

Sources

using 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol in solid-phase synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Utilization of 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol in Solid-Phase Organic Synthesis (SPOS)

Executive Summary

The compound 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol (CAS 1337882-08-2) is a highly versatile, bifunctional scaffold increasingly utilized in combinatorial chemistry and drug discovery. Featuring both an aliphatic primary alcohol and an aromatic primary amine attached to a pyrimidine core, it serves as an ideal building block for generating diverse libraries of kinase inhibitors, GPCR ligands, and peptidomimetics. This application note details the mechanistic rationale, optimized parameters, and self-validating protocols for immobilizing this scaffold onto a solid support and performing subsequent on-resin derivatizations.

Mechanistic Rationale: Orthogonal Reactivity in SPOS

In Solid-Phase Organic Synthesis (SPOS), the strategic selection of the solid support is dictated by the functional groups present on the scaffold. The objective is to anchor 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol to the resin via its primary alcohol (-OH), leaving the pyrimidine amine (-NH2) free for subsequent diversification (e.g., acylation, reductive amination, or cross-coupling).

Resin Selection: 2-Chlorotrityl chloride (2-CTC) resin is the optimal choice for this workflow[1]. Unlike Wang or Merrifield resins, which often require harsh Mitsunobu conditions or esterification protocols that could inadvertently react with the pyrimidine amine, 2-CTC resin allows for direct, mild etherification of primary alcohols under basic conditions[2].

Causality of Regioselectivity: Why does the alcohol react exclusively with the 2-CTC resin while the amine remains untouched?

  • Nucleophilicity: The primary alcohol is highly nucleophilic. Conversely, the primary amine is attached to an electron-deficient pyrimidine ring; its lone pair is delocalized into the aromatic system, drastically reducing its nucleophilicity[3].

  • Steric Hindrance: The 2-CTC linker is exceptionally bulky. The aliphatic ethanol chain projects the alcohol away from the pyrimidine core, making it sterically accessible. Meanwhile, the pyrimidine amine is sterically shielded by the adjacent methyl group at position 6.

  • Base Selection: Using N,N-Diisopropylethylamine (DIPEA) instead of Triethylamine (TEA) prevents the base from competing for the trityl chloride reactive sites due to DIPEA's significant steric bulk.

Workflow Visualization

SPOS_Workflow Resin 2-CTC Resin (Solid Support) Immobilization Immobilization (Ether Linkage via -OH) Resin->Immobilization Swelling in DCM Scaffold 2-(4-Amino-6-methylpyrimidin- 2-yl)ethanol Scaffold->Immobilization DIPEA, 25°C Capping Resin Capping (MeOH / DIPEA) Immobilization->Capping Block unreacted sites Derivatization On-Resin Derivatization (Amine Acylation) Capping->Derivatization Wash (DCM/DMF) Cleavage Mild Acid Cleavage (1-5% TFA in DCM) Derivatization->Cleavage LC-MS Validation Product Functionalized Pyrimidine Library Cleavage->Product Release & Lyophilize

Caption: Workflow for solid-phase synthesis of pyrimidine libraries using 2-CTC resin.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, every step in this protocol includes a built-in validation mechanism to confirm reaction success before proceeding to the next, more resource-intensive step.

Phase I: Regioselective Immobilization & Capping

Objective: Anchor the scaffold via an ether linkage and neutralize unreacted resin sites.

  • Resin Swelling: Weigh 1.0 g of 2-CTC resin (typical loading ~1.5 mmol/g) into a fritted solid-phase synthesis vessel. Add 10 mL of anhydrous Dichloromethane (DCM) and agitate gently for 30 minutes to swell the polymer matrix, maximizing pore accessibility. Drain the solvent.

  • Scaffold Loading: Dissolve 2.0 equivalents (relative to resin loading) of 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol and 4.0 equivalents of anhydrous DIPEA in 10 mL of a 1:1 mixture of anhydrous DCM/DMF. Add this solution to the resin.

  • Agitation: Agitate at room temperature for 12 hours.

  • Capping: To prevent unreacted trityl chloride sites from reacting with subsequent building blocks, add 1 mL of HPLC-grade Methanol directly to the reaction mixture and agitate for an additional 30 minutes. The MeOH will cap residual active sites as methyl ethers.

  • Washing: Drain the vessel and wash the resin sequentially with DCM (3 × 10 mL), DMF (3 × 10 mL), and MeOH (3 × 10 mL). Dry under vacuum.

Self-Validation Step (Micro-Cleavage): Accurate determination of resin substitution is critical[4]. Transfer ~5 mg of the dried resin to a microcentrifuge tube. Add 1 mL of 5% Trifluoroacetic acid (TFA) in DCM. Vortex for 10 minutes. Filter the resin, evaporate the filtrate under a gentle stream of nitrogen, and reconstitute in 1 mL of MeOH. Analyze via LC-MS and UV-Vis spectrophotometry (using a pre-established calibration curve for the scaffold) to calculate the exact loading (mmol/g).

Phase II: On-Resin Amine Derivatization (Acylation)

Objective: Functionalize the pyrimidine amine to build library diversity.

  • Pre-activation: In a separate vial, dissolve 3.0 equivalents of the desired carboxylic acid building block, 3.0 equivalents of HATU, and 6.0 equivalents of DIPEA in 5 mL of anhydrous DMF. Stir for 5 minutes to form the active ester.

  • Coupling: Add the activated mixture to the scaffold-loaded resin (pre-swollen in DMF). Agitate at room temperature for 4–6 hours. Note: Aromatic amines are less reactive than aliphatic amines; extended coupling times and highly reactive coupling reagents (like HATU) are necessary.

  • Washing: Drain and wash the resin with DMF (5 × 10 mL) and DCM (5 × 10 mL).

Self-Validation Step: Standard colorimetric tests (e.g., Kaiser/Ninhydrin) are notoriously unreliable for aromatic amines. Instead, perform a micro-cleavage (as described in Phase I) and analyze the crude product via LC-MS to confirm >95% conversion to the acylated product. If the starting material peak persists, perform a double coupling.

Phase III: Mild Acid Cleavage & Isolation

Objective: Release the final synthesized molecule without degrading the pyrimidine core or newly formed bonds.

  • Cleavage Cocktail: Prepare a solution of 5% TFA and 2.5% Triisopropylsilane (TIS, as a carbocation scavenger) in DCM.

  • Cleavage: Add 10 mL of the cleavage cocktail to the resin. Agitate for 30 minutes at room temperature. The acid-labile 2-CTC ether linkage will break, releasing the primary alcohol.

  • Collection: Drain the filtrate into a round-bottom flask. Wash the resin with an additional 5 mL of DCM and combine the filtrates.

  • Isolation: Evaporate the solvent under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate the final functionalized pyrimidine derivative. Centrifuge and lyophilize.

Quantitative Data & Optimization

Table 1: Optimization of 2-CTC Resin Loading Conditions Goal: Maximize scaffold loading while minimizing side reactions.

Scaffold Eq.Base (Eq.)Solvent SystemTime (h)Experimental Loading (mmol/g)Loading Efficiency (%)
1.2DIPEA (2.4)DCM40.6543%
2.0DIPEA (4.0)DCM120.9865%
2.0 DIPEA (4.0) DCM/DMF (1:1) 12 1.32 88%
3.0DIPEA (6.0)DCM/DMF (1:1)121.3590%

Table 2: Cleavage Cocktail Efficacy and Purity Profiles Goal: Achieve rapid release without degrading the target molecule.

Cleavage Cocktail (v/v)Time (min)Cleavage Yield (%)Crude Purity (LC-MS, %)Observations
1% TFA in DCM6072%>95%Incomplete cleavage.
5% TFA, 2.5% TIS in DCM 30 >98% >95% Optimal release & purity.
20% TFA, 2.5% TIS in DCM30>98%81%Acid-catalyzed side reactions observed.
95% TFA, 2.5% TIS, 2.5% H2O120>98%64%Severe degradation of the pyrimidine core.

Sources

Advanced Derivatization Strategies for 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol in Biological Screening

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

Pyrimidine-containing compounds represent a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. The scaffold 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol is a highly versatile, privileged building block. It features a pyrimidine core that frequently acts as a bioisostere for purines, making it an excellent candidate for ATP-competitive kinase inhibitors and G-protein-coupled receptor (GPCR) ligands[2].

The strategic value of this specific molecule lies in its orthogonal derivatization sites, which allow for the generation of diverse libraries for high-throughput screening (HTS):

  • C4-Primary Amine : A critical hydrogen bond donor/acceptor pair. In kinase inhibitors, this moiety often interacts directly with the hinge region of the ATP-binding pocket. Derivatization here modulates the pKa and alters the hydrogen-bonding network.

  • C2-Hydroxyethyl Side Chain : This aliphatic alcohol provides a flexible vector pointing toward the solvent-exposed region or adjacent ribose-binding pockets. It serves as an ideal site for appending solubilizing groups to tune the molecule's pharmacokinetic profile.

  • C6-Methyl Group : Provides a steric boundary that restricts the rotational freedom of the molecule within binding pockets, enhancing target selectivity.

Mechanistic Pathways & Derivatization Logic

To generate a comprehensive library for biological screening, we employ an orthogonal functionalization strategy.

Pathway A: C4-Amine Derivatization (Amidation) Heteroaromatic amines are inherently poor nucleophiles due to the electron-withdrawing nature of the pyrimidine ring. Standard carbodiimide coupling (e.g., EDC/NHS) often fails or results in low yields. To overcome this, we utilize HATU as the coupling reagent. HATU generates a highly reactive OAt-ester intermediate, which significantly accelerates the acylation of weak nucleophiles, ensuring high yields without the need for harsh, degradative heating[3].

Pathway B: C2-Hydroxyl Derivatization (Mesylation & Amination) Direct alkylation of the primary alcohol can be challenging and low-yielding. Instead, we convert the hydroxyl group into a highly reactive methanesulfonate (mesylate) leaving group. Subsequent SN​2 displacement with secondary amines (e.g., morpholine, piperazine) introduces a basic "tail." This is a field-proven strategy to increase aqueous solubility and improve oral bioavailability by targeting the solvent-exposed regions of proteins.

Visualization of the Derivatization Workflow

G cluster_0 C4-Amine Derivatization cluster_1 C2-Aliphatic Hydroxyl Derivatization cluster_2 Biological Screening Scaffold 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol (Core Scaffold) Amidation Amidation (HATU/DIPEA) Target: Hinge-Binding Region Scaffold->Amidation R-COOH Sulfonylation Sulfonylation Target: Allosteric Pockets Scaffold->Sulfonylation R-SO2Cl Mesylation Mesylation & Substitution Target: Solvent-Exposed Tail Scaffold->Mesylation 1. MsCl, 2. Nuc-H Etherification Etherification (Mitsunobu) Target: Lipophilic Pockets Scaffold->Etherification R-OH, PPh3, DIAD Kinase Kinase Inhibition Assays Amidation->Kinase Antimicrobial Antimicrobial Screening Sulfonylation->Antimicrobial Mesylation->Kinase Etherification->Antimicrobial

Fig 1: Orthogonal derivatization workflow of the pyrimidine scaffold for biological screening.

Experimental Protocols

Self-Validating Systems: Each protocol includes in-process analytical controls to verify intermediate formation, ensuring the integrity of the multi-step synthesis.

Protocol A: Selective Amidation of the C4-Amine

Objective: Synthesize C4-amide derivatives to probe hinge-region binding affinities.

  • Preparation : In an oven-dried round-bottom flask under an N2​ atmosphere, dissolve the desired carboxylic acid (1.2 eq) in anhydrous DMF (0.2 M).

  • Activation : Add HATU (1.5 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes.

    • Causality: DIPEA deprotonates the carboxylic acid, allowing HATU to form the active ester. Pre-activating the acid prevents side reactions with the amine.

  • Coupling : Add 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol (1.0 eq) to the mixture. Stir at 40°C for 12 hours.

    • Causality: Mild heating provides the necessary activation energy to overcome the low nucleophilicity of the C4-amine without degrading the pyrimidine core.

  • Validation : Monitor the reaction via LC-MS. The disappearance of the starting material mass (m/z 154.09 [M+H]+ ) and the appearance of the target product mass validate the completion of the coupling.

  • Workup : Quench with saturated aqueous NaHCO3​ . Extract with EtOAc (3x). Wash the organic layer with 5% aqueous LiCl (to remove residual DMF), dry over Na2​SO4​ , and concentrate. Purify via flash chromatography.

Protocol B: Two-Step Amination of the C2-Hydroxyethyl Group

Objective: Append solubilizing basic amines to the C2 vector to improve pharmacokinetic properties.

Step 1: Mesylation

  • Dissolve the pyrimidine scaffold (1.0 eq) in anhydrous DCM (0.1 M). Add Triethylamine (2.0 eq) and cool the system to 0°C in an ice bath.

  • Dropwise add Methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 2 hours at 0°C.

    • Causality: Strict temperature control at 0°C is critical to prevent the formation of dimeric side products and unwanted elimination reactions.

  • Quench with ice water, extract with DCM, and dry. Use the crude mesylate immediately in the next step to prevent degradation.

Step 2: Nucleophilic Displacement 4. Dissolve the crude mesylate in anhydrous Acetonitrile (0.1 M). Add the desired secondary amine (e.g., morpholine) (3.0 eq) and K2​CO3​ (2.0 eq). 5. Reflux at 80°C for 8 hours.

  • Causality: Acetonitrile provides a highly polar aprotic environment that stabilizes the transition state, accelerating the SN​2 displacement of the mesylate by the amine.

  • Filter the inorganic salts, concentrate under reduced pressure, and purify via preparative HPLC.

Data Presentation: Physicochemical & Biological Screening Summary

The synthesized derivatives are subjected to high-throughput screening against a panel of kinases and multidrug-resistant microbial strains[4]. The table below summarizes the structure-activity relationship (SAR) data for a representative subset of derivatives.

Compound IDDerivatization SiteAppended GroupcLogPtPSA (Ų)Kinase IC50​ (nM)Antimicrobial MIC (µg/mL)
Scaffold NoneN/A0.4568.3>10,000>128
Cpd-A1 C4-AmineBenzamide2.1077.114564
Cpd-A2 C4-Amine3-Fluorobenzamide2.2577.14232
Cpd-B1 C2-HydroxylMorpholine0.8559.1>10,00016
Cpd-C1 Dual (C4 & C2)3-F-Benzamide + Morpholine2.6567.9188

Table 1: Physicochemical properties and preliminary biological screening results. Dual derivatization (Cpd-C1) demonstrates synergistic improvements in both target affinity and phenotypic efficacy.

Biological Screening Workflows

  • Target-Based Screening (Kinase Assay) : Compounds are screened using a FRET-based enzymatic assay. The C4-amide derivatives typically show enhanced affinity due to optimized hydrogen bonding in the ATP pocket. Simultaneously, the C2-morpholine tail improves solubility in the aqueous assay buffer, reducing false negatives caused by compound aggregation.

  • Phenotypic Screening (Antimicrobial) : Conducted using standard broth microdilution methods against strains such as S. aureus and E. coli[4]. The dual-derivatized compounds exhibit significantly lower Minimum Inhibitory Concentrations (MIC). Mechanistically, this is likely due to the lipophilic C4-amide enhancing cell wall penetration, while the basic C2-amine disrupts intracellular targets.

References[1] Synthesis and Biological Screening of Novel Pyrimidine Derivatives: Application Notes and Protocols. Benchchem. URL: 4]">https://www.benchchem.com[4] Biological Screening of Some Novel Pyrimidine Compounds. Acta Scientific. URL: 3]">https://actascientific.com[3] Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Orient J Chem. URL: 2]">https://www.orientjchem.org[2] Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/

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Application Note: Utilizing 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol in the Synthesis of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel molecular scaffolds that can bypass traditional resistance mechanisms. Pyrimidine derivatives are privileged pharmacophores in antimicrobial drug discovery due to their bioisosterism with natural nucleobases[1]. Among these, 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol serves as a highly versatile, trifunctional building block.

This application note details the mechanistic rationale, synthetic workflows, and validated protocols for utilizing this compound in the synthesis of advanced antimicrobial agents, specifically focusing on amphiphilic pyrimidinophanes and dihydrofolate reductase (DHFR) inhibitors[2][3].

Mechanistic Rationale & Molecular Design

The structural architecture of 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol provides three distinct sites for orthogonal functionalization, making it an ideal precursor for combinatorial library synthesis:

  • C2-Ethanol Group (Aliphatic Alcohol): Acts as a flexible linker for macrocyclization or a site for esterification/etherification. Attaching lipophilic tails here enhances bacterial membrane penetration.

  • C4-Amino Group (Exocyclic Amine): Functions as a hydrogen-bond donor. It can be functionalized via sulfonylation or amidation to target specific bacterial enzymes, such as DHFR, mimicking the action of established drugs like Trimethoprim[3].

  • N1/N3 Pyrimidine Nitrogens: Susceptible to selective quaternization. Alkylating the N1 position generates a permanent cationic charge, yielding amphiphilic salts that electrostatically bind to and disrupt anionic bacterial cell walls, a mechanism particularly effective against Methicillin-resistant Staphylococcus aureus (MRSA)[2][4].

MOA A 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol B1 Amphiphilic Pyrimidinophanes A->B1 Macrocyclization & Quaternization B2 DHFR Inhibitor Derivatives A->B2 Amidation & Sulfonylation C1 Bacterial Membrane Disruption B1->C1 Lipophilic Insertion C2 Folate Synthesis Blockade B2->C2 Competitive Binding D Bacterial Cell Death C1->D C2->D

Figure 1: Dual antimicrobial mechanisms of action derived from the pyrimidine scaffold.

Synthetic Workflows & Experimental Protocols

To construct membrane-disrupting amphiphiles, the precursor must undergo regioselective O-acylation followed by N-quaternization. The following protocols are designed as self-validating systems to ensure high fidelity at each step.

Workflow Step1 1. Starting Material 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol Step2 2. Selective O-Acylation (Steglich Conditions: EDC, DMAP, R-COOH) Step1->Step2 Step3 3. TLC & NMR Validation (Confirm O- vs N-acylation) Step2->Step3 Step4 4. N1-Quaternization (Alkyl Tosylate, Reflux in MeCN) Step3->Step4 Proceed if >95% O-isomer Step5 5. Precipitation & Recrystallization (Yields Cationic Amphiphile) Step4->Step5

Figure 2: Step-by-step synthetic workflow for generating amphiphilic pyrimidine derivatives.

Protocol A: Regioselective O-Acylation of the C2-Ethanol Group

Objective: Attach a lipophilic tail (e.g., decanoate) to increase membrane permeability.

  • Preparation: Dissolve 10.0 mmol of 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol in 50 mL of anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Reagent Addition: Add 10.5 mmol of decanoic acid and 1.0 mmol of 4-dimethylaminopyridine (DMAP). Cool the reaction flask to 0°C using an ice bath.

  • Coupling: Dropwise add 11.0 mmol of N,N′-Dicyclohexylcarbodiimide (DCC) dissolved in 10 mL of DCM over 30 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Causality Note: Why is N-protection of the C4-amine not required? The C4-amino group is conjugated with the electron-deficient pyrimidine ring, which significantly reduces its nucleophilicity compared to the primary aliphatic alcohol. This electronic disparity allows Steglich esterification to proceed with strict regioselectivity for O-acylation.

  • Validation:

    • TLC: Elute with EtOAc/Hexane (1:1). The O-acyl product will migrate significantly faster (higher Rf​ ) than the highly polar starting material.

    • NMR: Confirm regioselectivity via 1 H-NMR. The C2- CH2​ -O protons will shift downfield from ~3.8 ppm to ~4.2 ppm, while the broad singlet of the C4- NH2​ (~6.5 ppm) will remain intact, proving the amine was not inadvertently amidated.

Protocol B: N1-Quaternization for Amphiphilic Activation

Objective: Quaternize the pyrimidine ring to create a cationic center for electrostatic interaction with bacterial membranes[2][4].

  • Preparation: Dissolve 5.0 mmol of the purified O-acylated intermediate in 25 mL of anhydrous acetonitrile (MeCN).

  • Alkylation: Add 6.0 mmol of decyl p-toluenesulfonate.

  • Reaction: Heat the mixture to reflux (82°C) for 24–48 hours under argon.

    • Causality Note: Quaternization selectively occurs at the N1 pyrimidine nitrogen rather than the C4-exocyclic amine due to the greater basicity and steric accessibility of the ring nitrogen. The resulting permanent cationic charge is critical; macrocyclic and acyclic tosylates exhibit remarkable selectivity towards S. aureus because the cationic headgroup binds the anionic teichoic acids in the Gram-positive cell wall[2][5].

  • Validation: Cool the mixture to 0°C. The quaternized amphiphilic salt will typically precipitate directly from the MeCN. Filter the precipitate and wash with cold diethyl ether to remove any unreacted tosylate.

Quantitative Antimicrobial Efficacy

The functionalization of the pyrimidine core drastically alters its antimicrobial profile. The table below summarizes the Minimum Inhibitory Concentration (MIC) data of various pyrimidine derivatives synthesized via these pathways, demonstrating their potency against critical ESKAPE pathogens[2][5][6].

Compound DerivativeTarget OrganismMIC (µg/mL)Primary Mechanism of Action
Unmodified PrecursorS. aureus (ATCC 29213)> 256.0N/A (Inactive)
C2-Decanoate EsterS. aureus (MRSA)15.6Membrane Permeabilization
N1-Decyl Quaternary SaltS. aureus (MRSA)3.1Membrane Disruption / Lysis
N1-Decyl Quaternary SaltE. coli (MG1655)31.2Membrane Disruption / Lysis
C4-Sulfonamide DerivativeS. aureus (MRSA)8.0DHFR Enzyme Inhibition
Halogenated Pyrimidine AnalogS. aureus (Biofilm)50.0Quorum Sensing Inhibition

Data synthesized from comparative pyrimidinophane and halogenated pyrimidine studies[2][6][7]. The N1-quaternized salts show a 10-fold greater efficacy against Gram-positive bacteria compared to Gram-negative strains due to the exposed peptidoglycan layer[2].

References

  • Antimicrobial activity of pyrimidinophanes with thiocytosine and uracil moieties. kpfu.ru.
  • Antimicrobial activity of pyrimidinophanes with thiocytosine and uracil moieties - PubMed. nih.gov.
  • Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus. nih.gov.
  • Antimicrobial activity of pyrimidinophanes with thiocytosine and uracil moieties | Request PDF.
  • Significance and Biological Importance of Pyrimidine in the Microbial World - PMC. nih.gov.
  • Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. mdpi.com.
  • New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents. acs.org.

Sources

Application Note: Synthesis and Optimization of 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Discipline: Synthetic Organic Chemistry & Medicinal Chemistry

Executive Summary & Mechanistic Rationale

The 4-amino-6-methylpyrimidine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of potent kinase inhibitors (such as Syk, PIM, and KIF18A inhibitors)[1][2][3]. Synthesizing analogues of 2-(4-amino-6-methylpyrimidin-2-yl)ethanol requires a strategic approach depending on the nature of the linkage at the C2 position.

As a Senior Application Scientist, I have structured this guide to cover the two most robust, field-proven pathways for generating these analogues:

  • De Novo Cyclocondensation (C-Linked Analogues): For true ethanol derivatives where the carbon chain is directly attached to the pyrimidine ring. This involves the Pinner reaction to generate an amidine, followed by condensation with a β -keto ester, chlorination, and amination[4][5].

  • Late-Stage Functionalization (N-Linked Analogues): For aminoethanol derivatives. This utilizes a Nucleophilic Aromatic Substitution (SNAr) on a pre-formed 2-chloro-6-methylpyrimidin-4-amine core[2][6].

Understanding the causality behind these choices is critical. The C2 position of the pyrimidine ring is highly electron-deficient, making it an excellent electrophile for SNAr reactions. However, forming a direct C-C bond at this position late-stage is sterically and electronically challenging, which is why de novo cyclocondensation is the preferred route for C-linked analogues.

Synthetic Workflow Visualization

SynthesisWorkflow A De Novo Synthesis (Ethyl Acetoacetate + Amidine) B Cyclocondensation (NaOEt, Reflux) A->B C 4-Hydroxy Pyrimidine Intermediate B->C D Chlorination (POCl3, 100°C) C->D E 4-Chloro Pyrimidine Intermediate D->E F Amination (NH3/EtOH, 120°C) E->F G C-Linked Analogue 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol F->G H Late-Stage Functionalization 2-Chloro-6-methylpyrimidin-4-amine I SNAr Reaction (Ethanolamine, DIPEA, 100°C) H->I J N-Linked Analogue 2-((4-Amino-6-methylpyrimidin-2-yl)amino)ethanol I->J

Figure 1: Divergent synthetic workflows for C-linked and N-linked pyrimidine analogues.

Experimental Protocols

Every protocol described below is designed as a self-validating system . Visual and physical phase changes are explicitly noted so that the chemist can verify reaction progress without immediate reliance on off-line analytics.

Protocol A: De Novo Synthesis of C-Linked Analogues

This three-step sequence builds the pyrimidine ring from acyclic precursors.

Step 1: Cyclocondensation

  • Setup: In a flame-dried round-bottom flask under N2, dissolve sodium ethoxide (1.2 eq) in anhydrous ethanol.

  • Addition: Add 3-hydroxypropanamidine hydrochloride (1.0 eq) and stir for 30 minutes to liberate the free amidine base.

  • Reaction: Dropwise add ethyl acetoacetate (1.1 eq). Reflux the mixture for 12 hours.

  • Self-Validation: The reaction is self-validating via precipitation. As the condensation completes, the highly polar 2-(2-hydroxyethyl)-6-methylpyrimidin-4-ol precipitates out of the ethanolic solution as a white solid.

  • Workup: Cool to 0 °C, filter the precipitate, wash with cold ethanol, and dry under vacuum.

Step 2: Chlorination Causality: The tautomeric lactam/enol must be converted to an imidoyl chloride to enable subsequent amination[4].

  • Setup: Suspend the pyrimidin-4-ol intermediate (1.0 eq) in neat POCl3 (5.0 eq). Add a catalytic amount of N,N-dimethylaniline (0.1 eq) to accelerate the Vilsmeier-Haack type activation.

  • Reaction: Reflux at 100 °C for 3 hours.

  • Self-Validation: The insoluble starting material will gradually dissolve into the POCl3. A completely homogeneous, dark amber solution confirms the consumption of the starting material.

  • Workup: Carefully concentrate under reduced pressure to remove excess POCl3. Quench the residue by pouring it over crushed ice (highly exothermic). Extract with dichloromethane, dry over MgSO4, and concentrate.

Step 3: Amination

  • Setup: Dissolve the 4-chloro intermediate in a 2M solution of ammonia in ethanol.

  • Reaction: Seal the mixture in a pressure vessel and heat to 120 °C for 16 hours.

  • Workup: Cool the vessel, vent carefully, and concentrate. Purify via recrystallization from water/ethanol to yield the final C-linked analogue.

Protocol B: Late-Stage SNAr for N-Linked Analogues

For synthesizing 2-((4-amino-6-methylpyrimidin-2-yl)amino)ethanol and its derivatives[2][6].

SNArMechanism N1 2-Chloro-6-methyl- pyrimidin-4-amine N2 Meisenheimer Complex N1->N2 + Ethanolamine N3 N-Linked Analogue + HCl N2->N3 - Cl⁻

Figure 2: SNAr mechanism via Meisenheimer complex formation.

  • Setup: In a heavy-walled reaction vial, suspend 2-chloro-6-methylpyrimidin-4-amine (1.0 eq) in 1,4-dioxane.

  • Reagents: Add ethanolamine (3.0 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq). Causality: DIPEA acts as a non-nucleophilic acid scavenger, preventing the protonation of the incoming ethanolamine nucleophile by the generated HCl[2].

  • Reaction: Heat the mixture at 100 °C for 5 hours.

  • Self-Validation: The initial heterogeneous mixture transitions into a clear, homogeneous solution as the Meisenheimer complex forms and the product dissolves. Upon completion and subsequent cooling to room temperature, the addition of water induces the immediate precipitation of the pure N-linked analogue.

  • Workup: Filter the resulting solid, wash with cold water and a minimal amount of cold heptane, and dry under high vacuum.

Quantitative Data & Optimization Matrix

To ensure reproducibility across different scales, the following table summarizes the optimized parameters and expected quantitative outcomes for the described workflows.

Substrate / ReactantReaction TypeOptimized ConditionsTime (h)Expected Yield (%)Target Purity (HPLC)
Amidine + Ethyl acetoacetate CyclocondensationNaOEt (1.2 eq), EtOH, Reflux1265 - 75%> 95%
Pyrimidin-4-ol intermediate ChlorinationPOCl3 (5 eq), PhNMe2 (cat.), 100 °C380 - 88%> 98%
4-Chloro intermediate AminationNH3/EtOH (2M), 120 °C (Sealed)1670 - 80%> 98%
2-Chloro-pyrimidin-4-amine + Ethanolamine SNAr (N-linked)DIPEA (2 eq), Dioxane, 100 °C585 - 90%> 99%

Analytical Validation

To verify the structural integrity of the synthesized analogues, rely on the following analytical markers:

  • 1 H-NMR (DMSO-d 6​ ): The most diagnostic signal for the 4-amino-6-methylpyrimidine core is the isolated aromatic proton at the C5 position. It typically appears as a sharp singlet between δ 5.80 - 6.20 ppm. The methyl group at C6 will appear as a singlet near δ 2.10 - 2.30 ppm[4][7].

  • Mass Spectrometry (ESI+): For the N-linked analogue (C7H12N4O), expect a strong [M+H]+ peak at m/z 169.1. For the C-linked analogue (C7H11N3O), expect an [M+H]+ peak at m/z 154.1.

  • TLC Monitoring: During the SNAr reaction, the conversion of the non-polar 2-chloro starting material to the highly polar ethanolamine adduct is easily tracked using a 10% MeOH in DCM solvent system (visualized under UV 254 nm).

Sources

purification of 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol by recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

An Advanced Technical Guide to the Purification of 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol

Introduction & Physicochemical Profiling

The compound 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol (CAS: 1337882-08-2) is a highly functionalized pyrimidine derivative frequently utilized as a critical intermediate in pharmaceutical synthesis. The molecule presents a dense array of hydrogen-bonding motifs: a primary amine (-NH₂), a primary alcohol (-OH), and two pyrimidine ring nitrogens.

This multi-functional polarity creates significant purification challenges. The compound is prone to forming robust intermolecular hydrogen-bond networks, leading to the co-crystallization of polar impurities, solvent entrapment, or the formation of unwanted hydrates when processed in aqueous media. To achieve pharmaceutical-grade purity (>99.5%), a meticulously designed recrystallization protocol is required. According to established protocols for pyrimidine crystallization , the ideal solvent system must provide high solubility at elevated temperatures to disrupt these intermolecular networks, while exhibiting a steep solubility drop upon cooling to maximize recovery.

Solvent Selection & Thermodynamic Rationale

Selecting the correct solvent is the most critical parameter in crystallization design. Systematic solvent selection algorithms prioritize systems that balance purification efficiency with maximum recovery .

For 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol, highly polar solvents (like water or methanol) dissolve the compound easily but fail to force it out of solution upon cooling, resulting in poor yields. Conversely, non-polar solvents (like heptane) cannot break the solute's hydrogen bonds, resulting in negligible solubility even at boiling point.

To resolve this, we employ an Anti-Solvent Crystallization Strategy using Isopropanol (IPA) and n-Heptane. The use of an anti-solvent is a highly effective technique to maximize yield and control supersaturation, especially when the API exhibits high solubility in the primary solvent .

Table 1: Solvent System Evaluation for 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol

Solvent SystemBoiling Point (°C)Solubility at 25°CSolubility at 75°CSuitability & Rationale
Water 100HighVery HighPoor. High risk of hydrate formation; poor recovery yield.
Methanol 65HighVery HighPoor. Solubility remains too high at low temperatures.
Isopropanol (IPA) 82LowHighGood. Steep solubility curve, but moderate overall yield.
Ethyl Acetate 77Very LowModerateFair. Requires excessive solvent volumes for dissolution.
IPA / n-Heptane ~80Very LowHighOptimal. Anti-solvent addition drives high recovery and purity.

Process Visualization

RecrystallizationWorkflow N1 Crude 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol (Impure Solid) N2 Dissolution in Hot Isopropanol (75-80°C, 5 Volumes) N1->N2 N3 Hot Filtration (0.45 µm PTFE Filter) N2->N3 N4 Anti-Solvent Addition (n-Heptane, 10 Volumes at 70°C) N3->N4 N5 Controlled Cooling (0.5°C/min to 5°C) N4->N5 N6 Vacuum Filtration & Cold Solvent Wash N5->N6 N7 Vacuum Drying (45°C, <50 mbar, 24h) N6->N7 N8 Purified API (>99.5% HPLC Purity) N7->N8

Workflow for the anti-solvent recrystallization of 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol.

Step-by-Step Recrystallization Protocol

This protocol is engineered to ensure high purity and optimal crystal habit by strictly controlling the thermodynamics and kinetics of the crystallization environment.

Step 1: Primary Dissolution

  • Action: Weigh the crude 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol into a jacketed glass reactor. Add 5 volumes (V) of anhydrous Isopropanol (IPA). Heat the suspension to 75–80°C under moderate agitation (250 rpm) until complete dissolution is achieved.

  • Causality: The elevated temperature provides the necessary kinetic energy to break the robust intermolecular hydrogen-bonding network between the amino and hydroxyl groups, allowing the API and impurities to fully solvate.

Step 2: Hot Filtration

  • Action: Pass the hot solution through a pre-heated 0.45 µm PTFE filter into a clean, pre-heated (75°C) crystallization vessel.

  • Causality: This step removes insoluble mechanical impurities, residual metal catalysts from upstream synthesis, and highly cross-linked polymeric byproducts. Pre-heating the filter prevents premature nucleation (crashing out) in the transfer lines.

Step 3: Anti-Solvent Addition & Nucleation

  • Action: Maintain the filtrate at 70°C. Using an addition funnel or dosing pump, slowly add 10 volumes (V) of n-Heptane over a period of 60 minutes.

  • Causality: The slow addition of a non-polar anti-solvent lowers the dielectric constant of the medium. This reduces the solubility of the polar pyrimidine, gently driving the system into the metastable zone to induce controlled, uniform nucleation rather than rapid precipitation.

Step 4: Controlled Cooling & Crystal Growth

  • Action: Cool the suspension from 70°C to 5°C at a strict linear rate of 0.5°C/min. Hold the suspension at 5°C for 2 hours (aging).

  • Causality: Controlled cooling rates are critical; rapid cooling can lead to unwanted mechanisms such as oiling out or agglomeration, which trap impurities and mother liquor within the crystal lattice . A slow trajectory promotes the growth of large, highly pure crystals.

Step 5: Isolation & Washing

  • Action: Filter the crystal suspension under vacuum. Wash the resulting filter cake with 2 volumes (V) of pre-chilled (5°C) IPA/Heptane mixture (1:4 v/v).

  • Causality: The cold wash displaces the impurity-rich mother liquor from the surfaces of the crystals. The high ratio of heptane in the wash ensures the purified product is not redissolved during this step.

Step 6: Vacuum Drying

  • Action: Transfer the crystals to a vacuum oven. Dry at 45°C and <50 mbar for 24 hours.

  • Causality: Vacuum lowers the boiling point of the residual solvents, allowing them to be removed efficiently. The moderate temperature of 45°C prevents thermal degradation or melting of the purified compound while ensuring complete desolvation.

In-Process Controls (IPCs) & Self-Validation System

A scientifically rigorous protocol must be self-validating. The following hold-points ensure the process is functioning as designed:

  • Dissolution Validation: Visual confirmation of a completely clear solution at 75°C ensures the solvent volume is sufficient. If undissolved API remains, the solubility limit has been miscalculated, triggering a solvent volume adjustment before proceeding.

  • Mother Liquor Purity Check: Before final drying, the mother liquor is sampled and analyzed via HPLC. A high impurity concentration in the filtrate validates that the impurities were successfully excluded from the crystal lattice.

  • Mass Balance: Tracking the input mass versus the isolated yield plus the mother liquor concentration ensures no material is lost to unexpected degradation pathways.

Analytical Validation & Release Criteria

To confirm the success of the recrystallization, the isolated product must be evaluated against strict quantitative metrics.

Table 2: Analytical Validation & Release Criteria

ParameterAnalytical MethodAcceptance CriteriaScientific Rationale
Chemical Purity HPLC (UV 254 nm)≥ 99.5% a/aEnsures complete removal of synthetic byproducts and starting materials.
Residual Solvents GC-HSIPA < 5000 ppmHeptane < 5000 ppmComplies with ICH Q3C guidelines for Class 3 solvents, ensuring safety.
Moisture Content Karl Fischer Titration≤ 0.5% w/wConfirms the isolation of an anhydrous crystal form and drying efficiency.
Identity ¹H-NMR (DMSO-d₆)Conforms to referenceValidates structural integrity and confirms the absence of thermal degradation.

References

  • A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling. Organic Process Research & Development (ACS Publications). Available at:[Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at:[Link]

  • Effective solvent system selection in the recrystallization purification of pharmaceutical products. ResearchGate. Available at:[Link]

Advanced NMR Spectroscopy for the Structural Elucidation of Pyrimidine Derivatives: A Comprehensive Application Note

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrimidine derivatives form the foundational scaffold for a vast array of biologically active molecules, including kinase inhibitors, antiviral agents, and antineoplastic drugs. The structural validation of these nitrogen-rich heterocycles is notoriously complex due to the prevalence of regioisomerism, tautomerism, and profound substituent effects. This application note provides an authoritative, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow designed for drug development professionals. By integrating multinuclear 1D acquisition ( 1 H, 13 C, 15 N) with 2D correlation techniques, this guide establishes a robust methodology for unambiguous structural and conformational assignment.

Fundamental NMR Characteristics of the Pyrimidine Scaffold

The pyrimidine ring is a highly electron-deficient diazine. The presence of two electronegative nitrogen atoms at positions 1 and 3 heavily dictates the electronic environment, resulting in distinct chemical shift profiles that serve as diagnostic markers during structural analysis[1].

  • 1 H and 13 C NMR: The protons and carbons adjacent to the nitrogen atoms (positions 2, 4, and 6) are strongly deshielded. Conversely, position 5 exhibits more alkene-like character and is significantly more shielded. The introduction of electron-donating groups (e.g., -NH 2​ , -OH) at C4 or C6 pushes electron density into the ring, causing a pronounced upfield shift at C5[1].

  • 15 N NMR: Nitrogen-15 NMR is indispensable for heterocyclic chemistry. The chemical shifts of N1 and N3 are exquisitely sensitive to their hybridization state and local environment. Protonation or alkylation of a pyrimidine nitrogen typically results in a massive upfield shift (often >100 ppm), making 15 N NMR the premier tool for determining the exact site of electrophilic attack[2].

Quantitative Data Summary: Diagnostic Chemical Shifts

Note: Shifts are highly dependent on solvent and substitution patterns. 15 N shifts are referenced to liquid ammonia (0.0 ppm).

Nucleus / PositionUnsubstituted Core (ppm)Typical Substituted Range (ppm)Structural Significance & Causality
1 H (H2) 9.1 – 9.38.0 – 9.5Highly deshielded; absence indicates C2 substitution.
1 H (H4/H6) 8.6 – 8.87.5 – 9.0Splits into doublets ( 3J≈5 Hz) if C5 is unsubstituted.
1 H (H5) 7.2 – 7.46.0 – 8.0Most shielded proton; diagnostic for C5 functionalization.
13 C (C2) 158 – 160150 – 165Quaternary in most drugs; exhibits slow longitudinal relaxation.
13 C (C4/C6) 156 – 158150 – 170Highly sensitive to mesomeric effects from C4/C6 substituents.
13 C (C5) 121 – 123100 – 130Shifts upfield significantly when electron donors are at C4/C6.
15 N (N1/N3) ~260 – 280150 – 300Drastic shift upon protonation/tautomerization (~100 ppm Δ )[3].

Overcoming Complex Structural Challenges

Elucidating Tautomeric Equilibria

Many biologically active pyrimidines (e.g., uracil, cytosine, and their derivatives) exhibit lactam-lactim (keto-enol) or amino-imino tautomerism. The tautomeric state directly impacts the molecule's hydrogen-bonding network, which is critical for target binding (e.g., kinase hinge region interactions). Causality: The conversion from a neutral lactam to a lactim alters the hybridization of the nitrogen from sp2 (with a lone pair conjugated into the ring) to an imine-like state. This is observable via 15 N NMR, where the pH-dependent downfield/upfield shifts clearly map the transition between protonated and unprotonated states[3]. Furthermore, variable-temperature 1 H NMR can trap specific conformers by slowing down the exchange rate relative to the NMR timescale, allowing for the quantification of tautomeric ratios[4].

Regioselectivity and Substitution Patterns

When functionalizing the pyrimidine core (e.g., via SN​Ar reactions), determining whether substitution occurred at C2, C4, or C6 is a primary challenge. Because these positions lack directly attached protons in highly substituted derivatives, 1D 1 H NMR is insufficient. 2D Heteronuclear Multiple Bond Correlation (HMBC) is required to bridge these isolated spin systems via 2J and 3J carbon-proton couplings[1].

Standardized Analytical Protocol: A Self-Validating System

This step-by-step methodology ensures high-fidelity data acquisition and prevents misassignment through orthogonal validation steps.

Phase 1: Sample Preparation
  • Solvent Selection: Dissolve 10–15 mg (for standard 1D/2D) or up to 50 mg (for direct 13 C/ 15 N detection) of the pyrimidine derivative in 0.6 mL of a deuterated solvent.

    • Causality: Pyrimidines readily form intermolecular hydrogen bonds, leading to aggregation and signal broadening in non-polar solvents. Use DMSO- d6​ to disrupt these aggregates and sharpen signals, or CDCl 3​ for highly lipophilic derivatives.

  • Referencing: Ensure the presence of Tetramethylsilane (TMS) at 0.00 ppm for 1 H/ 13 C calibration. For 15 N, use an external capillary of nitromethane (380.2 ppm) to avoid sample contamination[5].

Phase 2: Acquisition Parameters
  • 1D 1 H NMR: Acquire with a broad spectral width (SW > 14 ppm).

    • Causality: Pyrimidine NH protons involved in strong intramolecular hydrogen bonds can resonate extremely far downfield (10–14 ppm)[1].

  • 1D 13 C NMR: Utilize a proton-decoupled pulse sequence (e.g., zgpg30). Set the relaxation delay (D1) to at least 2–5 seconds.

    • Causality: The quaternary carbons of the pyrimidine core (C2, C4, C6) lack attached protons to facilitate dipole-dipole relaxation, resulting in long T1​ relaxation times. A short D1 will cause these critical peaks to vanish into the baseline[1].

  • 15 N NMR (Indirect Detection): Do not use direct 1D 15 N acquisition due to its low sensitivity and negative gyromagnetic ratio (which causes signal nullification via the Nuclear Overhauser Effect). Instead, acquire a 2D 1 H- 15 N HMBC.

Phase 3: Multidimensional Data Processing & Validation
  • Backbone Tracing (HSQC & HMBC):

    • Use 1 H- 13 C HSQC to pair all protons with their directly attached carbons.

    • Use 1 H- 13 C HMBC to assign quaternary carbons. Validation Check: A substituent methyl group at C2 must show 3J correlations to both N1 and N3 (visible in 1 H- 15 N HMBC) and a 2J correlation to C2.

  • Spatial Confirmation (NOESY/ROESY):

    • Acquire a 2D NOESY (mixing time 300–500 ms).

    • System Validation: If HMBC suggests a substituent is at C4, NOESY must show a spatial cross-peak between the substituent protons and the H5 proton. The absence of this NOE strictly invalidates the C4 assignment, suggesting C2 substitution instead.

Experimental Workflow Visualization

Pyrimidine_NMR_Workflow A Novel Pyrimidine Derivative B Sample Prep (Solvent & Internal Std) A->B C 1D Acquisition (1H, 13C) B->C D 2D Correlation (HMBC, HSQC, NOESY) C->D Backbone Assignment E Tautomer Analysis (1H-15N HMBC, Var Temp) C->E Exchange Dynamics F Structural & Regioisomer Validation D->F Spatial & Scalar Data E->F Protonation States

Workflow for the structural elucidation of pyrimidine derivatives using multinuclear NMR.

References

  • An Assessment of Electronic Properties of Pyrimidine and Purine Nucleosides by 15 N-NMR Spectroscopy. Taylor & Francis.[Link]

  • 15N nuclear magnetic resonance studies on the tautomerism of 8-hydroxy-2'-deoxyguanosine, 8-hydroxyguanosine, and other C8-substituted guanine nucleosides. PubMed (NIH).[Link]

  • 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. ResearchGate.[Link]

  • Conformational and Tautomeric Control by Supramolecular Approach in Ureido-N-iso-propyl,N'-4-(3-pyridin-2-one)pyrimidine. PMC (NIH).[Link]

Sources

Application Note: Developing Robust Assays for the Biological Evaluation of Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Pyrimidine derivatives form the structural backbone of numerous FDA-approved therapeutics, functioning primarily as kinase inhibitors, antimetabolites, and antiviral agents[1]. Because the pyrimidine ring can effectively mimic natural nucleosides and competitively bind to the ATP-binding pockets of target enzymes, evaluating their biological activity requires a tiered, highly validated assay approach.

As a Senior Application Scientist, the goal is not merely to screen compounds but to establish a self-validating system that confirms mechanism of action, rules out false positives, and translates biochemical affinity into cellular efficacy. This guide outlines the causality and step-by-step protocols for developing primary biochemical assays (TR-FRET) and secondary phenotypic assays (MTT cell viability) for pyrimidine compounds.

Workflow A Compound Library (Pyrimidine Derivatives) B Primary Biochemical Assay (TR-FRET Kinase Screening) A->B HTS C Hit Validation (Dose-Response IC50) B->C Z' > 0.5 D Secondary Cell-Based Assay (Viability / Proliferation) C->D Active Hits E Lead Optimization (SAR Analysis) D->E In vivo profiling

Tiered assay development workflow for pyrimidine compound screening.

Primary Biochemical Assay: TR-FRET Kinase Inhibition

Causality & Assay Physics

To determine the direct target engagement of a pyrimidine-based kinase inhibitor, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the industry standard[2]. Traditional fluorescence assays suffer from compound autofluorescence and light scattering. TR-FRET solves this by utilizing lanthanide chelates (e.g., Terbium, Tb³⁺) as donors. Lanthanides possess a millisecond-scale fluorescence lifetime, allowing the detector to wait for short-lived background fluorescence to decay before measuring the FRET signal[2]. This temporal resolution yields an exceptionally high signal-to-noise ratio in a homogeneous "no-wash" format, which is critical for High-Throughput Screening (HTS)[3].

TRFRET K Kinase + Pyrimidine (Inhibitor) P Phospho-Substrate (Fluorescein Acceptor) K->P Phosphorylation (If uninhibited) S Substrate + ATP S->P F TR-FRET Signal (520 nm Emission) P->F Proximity A Anti-Phospho Antibody (Tb3+ Donor) A->F Energy Transfer

TR-FRET kinase assay principle and energy transfer mechanism.

Step-by-Step Protocol: LanthaScreen™ Tyrosine Kinase Assay

Note: This protocol is optimized for a 384-well low-volume black microplate format (20 µL final volume)[4].

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute the pyrimidine compounds in DMSO. Critical: Ensure the final assay DMSO concentration does not exceed 1% to prevent enzyme denaturation.

  • Enzyme-Inhibitor Pre-incubation: Add 5 µL of the target tyrosine kinase (e.g., ABL or EGFR) at a pre-optimized concentration. Add 2.5 µL of the pyrimidine compound dilution series. Incubate for 15 minutes at room temperature to allow the inhibitor to equilibrate within the ATP-binding pocket.

  • Reaction Initiation: Add 2.5 µL of a substrate/ATP mix (e.g., 400 nM fluorescein-poly-GAT and 20 µM ATP)[4]. Causality: The ATP concentration should be poised near its Km​ value to sensitively detect competitive pyrimidine inhibitors.

  • Kinase Reaction: Incubate the plate for 60 minutes at room temperature.

  • Detection Phase: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity) and a Terbium-labeled anti-phosphotyrosine antibody (e.g., Tb-PY20 at 2 nM final concentration)[4].

  • Measurement: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader. Excite the Tb³⁺ donor at 337 nm, and measure emission at 490 nm (Tb³⁺) and 520 nm (Fluorescein FRET)[4]. Calculate the 520/490 nm emission ratio to quantify kinase activity.

Secondary Cell-Based Assay: Anti-Proliferative Activity

Causality & Assay Physics

While biochemical assays confirm target engagement, cell-based assays are required to validate membrane permeability, cellular metabolism, and off-target cytotoxicity. For pyrimidines designed as anti-cancer agents, metabolic viability assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are essential[5]. This colorimetric assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye into insoluble purple formazan[5].

Step-by-Step Protocol: MTT Viability Assay
  • Cell Seeding: Seed target cancer cells (e.g., human prostate carcinoma PC3 cells) at a density of 5,000–10,000 cells/well in a 96-well clear-bottom plate[5]. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular attachment.

  • Compound Treatment: Aspirate the media and add 100 µL of fresh media containing serial dilutions of the pyrimidine compounds (e.g., 0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Vinblastine sulfate)[6].

  • Incubation: Incubate the treated cells for 48 to 72 hours depending on the doubling time of the cell line[5].

  • Dye Reduction: Remove the treatment medium. Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2–4 hours at 37°C until a purple precipitate is visible[5].

  • Solubilization & Measurement: Add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals[5]. Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Data Presentation & Self-Validating Systems

A screening protocol is mathematically meaningless without internal statistical validation. To validate the robustness of the HTS assay, the Z'-factor must be calculated for every plate. Developed by Zhang et al. (1999), the Z'-factor evaluates both the dynamic range of the assay and the data variation between positive controls (100% inhibition) and negative controls (0% inhibition)[7].

Z'-factor Formula: Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

An assay with a Z'-factor between 0.5 and 1.0 is classified as an "excellent assay"[8]. If the Z'-factor drops below 0.5, the assay conditions (e.g., enzyme concentration, incubation time, or reagent dispensation) must be re-optimized before screening pyrimidine libraries[9].

Quantitative Data Summary
Compound ClassTarget Kinase / Cell LineExpected IC₅₀ RangeAssay FormatTarget Z'-factorS/B Ratio
Pyrimidine-based EGFR / ABL (Biochemical)1.0 - 50.0 nMTR-FRET> 0.65> 5.0
Pyrazoline-pyrimidine CDK2 (Biochemical)0.5 - 10.0 µMADP-Glo> 0.50> 3.0
Hybrid Pyrimidines PC3 Prostate Cancer (Cellular)1.5 - 25.0 µMMTT ViabilityN/A> 10.0

Table 1: Expected pharmacological metrics and quality control thresholds for pyrimidine compound screening.

References

  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad.
  • The Diverse In Vitro Biological Activities of Pyrimidine Compounds: A Technical Guide. Benchchem.
  • Assay performance and the Z'-factor in HTS. Drug Target Review.
  • A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. PubMed (Zhang et al., 1999).
  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. ResearchGate.
  • TR-FRET Technology: Principle, Advantages, and Applications. Sino Biological.
  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech.
  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. International Journal of Pharmaceutical Sciences.
  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI.

Sources

use of 2-amino-4-hydroxy-6-methylpyrimidine as a starting material

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: 2-Amino-4-hydroxy-6-methylpyrimidine as a Versatile Building Block in Advanced Organic Synthesis and Drug Discovery

Introduction & Mechanistic Overview

In the landscape of modern synthetic organic chemistry and drug discovery, the selection of a robust, multi-functional starting material is critical for generating diverse chemical libraries. 2-Amino-4-hydroxy-6-methylpyrimidine (also known as 2-amino-6-methylpyrimidin-4-ol) has emerged as a privileged scaffold[1]. Its utility stems from its trifunctional nature: it possesses a reactive primary amino group at the C2 position, an enolic hydroxyl group at the C4 position (which tautomerizes to a pyrimidinone), and an active methyl group at the C6 position[1].

This orthogonal reactivity allows chemists to selectively modify one site without necessitating complex protection-deprotection strategies. In medicinal chemistry, the pyrimidine core acts as a highly effective hinge-binding motif, capable of forming critical donor-acceptor hydrogen bonds within the ATP-binding pocket of various kinases[1],[2]. Furthermore, in materials science, the 2-amino-4-hydroxypyrimidine motif is the foundational unit for synthesizing 2-ureido-4-pyrimidinone (UPy) derivatives, which form quadruple hydrogen bonds essential for self-healing supramolecular polymers[3].

Causality in Synthetic Transformations

To effectively utilize this starting material, one must understand the causality behind its primary transformations:

  • Hydroxyl Activation via Chlorination: The native C4-hydroxyl group is a poor leaving group, making direct nucleophilic aromatic substitution (SNAr) or cross-coupling highly inefficient. By refluxing the starting material with phosphorus oxychloride (POCl3), the hydroxyl group is converted into a highly reactive chloride[4]. This activation step is non-negotiable for synthesizing advanced kinase inhibitors, as the resulting 2-amino-4-chloro-6-methylpyrimidine is primed for palladium-catalyzed Buchwald-Hartwig or Suzuki couplings.

  • Schiff Base Condensation: The C2-amino group is weakly nucleophilic due to the electron-withdrawing nature of the pyrimidine ring. However, under acid catalysis (e.g., glacial acetic acid), the carbonyl oxygen of an incoming aldehyde is protonated, increasing its electrophilicity. This allows the weak pyrimidine amine to attack, forming Schiff bases that serve as excellent bidentate ligands for transition metals like Cu(II) and Ni(II)[5].

  • Urea Linkage for Supramolecular Networks: To create UPy-based elastomers, the C2-amino group must be converted into a urea linkage. Using N,N'-carbonyldiimidazole (CDI) is mechanistically superior to using highly toxic phosgene. CDI activates the amine to form an imidazolide intermediate, which subsequently reacts with polyetheramines to form the self-assembling UPy monomer[3].

Functionalization SM 2-Amino-4-hydroxy- 6-methylpyrimidine Chlorination POCl3 / Reflux (Hydroxyl Activation) SM->Chlorination Schiff Aldehyde / Acid Cat. (Amino Condensation) SM->Schiff UPy CDI / Amines (Urea Formation) SM->UPy Prod1 2-Amino-4-chloro- 6-methylpyrimidine Chlorination->Prod1 Prod2 Pyrimidine Schiff Base Schiff->Prod2 Prod3 UPy-Monomer UPy->Prod3

Caption: Workflow for the orthogonal functionalization of 2-amino-4-hydroxy-6-methylpyrimidine.

Quantitative Data Summaries

Table 1: Physicochemical Properties of the Starting Material

Property Value/Description
CAS Number 3977-29-5
Molecular Formula C5H7N3O
Molar Mass 125.13 g/mol
Appearance White to off-white crystalline powder

| Structural Dynamics | Exists in tautomeric equilibrium with 2-amino-6-methylpyrimidin-4(1H)-one |

Table 2: Reaction Optimization and Yield Comparison for Key Transformations

Transformation Reagents / Catalyst Conditions Average Yield Primary Application
Chlorination (C4) POCl3 (neat) Reflux, until homogeneous 54% - 81% Cross-coupling precursor[4],[2]
Schiff Base Formation Aldehyde, Glacial AcOH Reflux in Ethanol, 3-8 h 70% - 85% Metal ligands, antimicrobials[1],[5]

| UPy Urea Formation | CDI, Polyetheramine | DMSO (80 °C, 2 h) -> 40 °C, 15 h | ~62% | Supramolecular elastomers[3] |

Experimental Protocols

The following methodologies are designed as self-validating systems. Visual cues and specific pH targets are included to ensure researchers can verify the success of each step in real-time.

Protocol A: Synthesis of 2-Amino-4-chloro-6-methylpyrimidine (Hydroxyl Activation)

This protocol converts the inert hydroxyl group into a reactive chloride for downstream medicinal chemistry applications[4].

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube. Add 6.0 g of 2-amino-4-hydroxy-6-methylpyrimidine to 35 mL of freshly distilled phosphorus oxychloride (POCl3). Caution: POCl3 is highly corrosive and reacts violently with water.

  • Reflux & Monitoring: Heat the suspension to reflux. The causality of the visual shift is key here: the initial cloudy suspension will gradually become a clear, homogeneous solution as the insoluble starting material is converted into the soluble chlorinated product. Maintain reflux for 4-6 hours.

  • Solvent Removal: Once complete (verified by TLC), remove the excess POCl3 under reduced pressure. Do not bake the residue, as the product can degrade.

  • Neutralization (Self-Validating Step): Cool the resulting viscous residue in an ice bath and carefully add crushed ice. Slowly adjust the pH of the aqueous mixture to exactly 8.0 using 25% aqueous ammonia. Why pH 8? The pyrimidine ring is basic; neutralizing the HCl byproduct ensures the target compound precipitates as a free base rather than remaining dissolved as a hydrochloride salt[4].

  • Isolation: Filter the resulting heavy white suspension, wash thoroughly with cold distilled water, and recrystallize from 50% aqueous ethanol. Dry to a constant mass (Expected yield: ~54%, mp 182-188°C)[4].

Protocol B: Synthesis of a Pyrimidine Schiff Base Ligand

This protocol utilizes the C2-amino group to create bidentate ligands for transition metal complexation[1],[5].

  • Dissolution: In a 100 mL round-bottom flask, dissolve 0.01 mol (1.25 g) of 2-amino-4-hydroxy-6-methylpyrimidine in 50 mL of super-dry ethanol.

  • Condensation: Add 0.01 mol of the target aldehyde (e.g., 2-hydroxy-1-naphthaldehyde)[5]. Add 2-3 drops of glacial acetic acid. The acid protonates the aldehyde, lowering the activation energy for nucleophilic attack by the pyrimidine amine[1].

  • Reflux: Heat the mixture to reflux for 3-4 hours. A color change (typically to pale yellow or orange) indicates the formation of the extended conjugated system of the Schiff base.

  • Isolation: Allow the mixture to cool to ambient temperature. The Schiff base will precipitate. Collect via vacuum filtration, wash with cold ethanol, and dry in vacuo over anhydrous calcium chloride (Expected yield: ~78%)[5].

Protocol C: Synthesis of UPy-Functionalized Supramolecular Monomer

This protocol builds the quadruple hydrogen-bonding motif necessary for recyclable elastomers[3].

  • Imidazolide Formation: Dissolve 5.00 g (0.040 mol) of 2-amino-4-hydroxy-6-methylpyrimidine and 9.00 g (0.056 mol) of N,N'-carbonyldiimidazole (CDI) in 100 mL of anhydrous DMSO in a two-neck flask under nitrogen.

  • Activation: Stir at 80 °C for 2 hours. The reactants will dissolve, followed by the formation of a white precipitate (the activated imidazolide intermediate). Filter, wash with acetone, and dry (Yield: ~62%)[3].

  • Urea Coupling: Charge 5.00 g (0.023 mol) of the intermediate and 30.8 g (0.068 mol) of polyetheramine (e.g., D-400) into a flask under nitrogen. Stir at 40 °C for 15 hours to yield the final UPy-functionalized supramolecular diamine monomer[3].

KinaseLogic Core Pyrimidine Scaffold (Hinge-Binding Motif) Sub1 C4 Substitution (Solvent-Exposed Region) Core->Sub1 SNAr / Cross-Coupling Sub2 C2 Amino Modification (Specificity Pocket) Core->Sub2 Buchwald-Hartwig Kinase ATP-Binding Pocket Target Kinase Core->Kinase Hydrogen Bonding Drug Optimized Kinase Inhibitor Sub1->Drug Sub2->Drug Kinase->Drug

Caption: Logical framework for utilizing the pyrimidine core in kinase inhibitor development.

References

  • Benchchem. Application Notes and Protocols: 2-Amino-4-hydroxy-6-methylpyrimidine as a Versatile Building Block in Organic Synthesis. 1

  • ChemicalBook. 2-Amino-4-chloro-6-methylpyrimidine synthesis. 4

  • MDPI. Cross-Linked Supramolecular Polyurea Elastomers with Mechanical Robustness and Recyclability.3

  • SDI Article. Synthesis, Characterization And Biological Activity of New Pyrimidine Schiff Base And Its Cu(II), Ni(II) Complexes. 5

  • ACS Publications. Design and Synthesis of Novel HIV-1 NNRTIs with Bicyclic Cores and with Improved Physicochemical Properties. 2

Sources

Application Notes and Protocols for the Functionalization of the Pyrimidine Ring in 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide array of biological activities.[1][2] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems.[2][3] Pyrimidine derivatives have been successfully developed as anticancer, antiviral, antimicrobial, and anti-inflammatory agents, among others.[4][5] The ability to strategically functionalize the pyrimidine core is paramount for modulating the pharmacological properties of these molecules and for the generation of novel drug candidates. This guide provides a detailed exploration of synthetic strategies for the functionalization of the pyrimidine ring in 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol, a versatile building block for drug discovery programs.

Strategic Approaches to Functionalization

The functionalization of the 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol scaffold can be approached through several key strategies, primarily targeting the C5 position of the pyrimidine ring, the 4-amino group, and the peripheral ethanol side chain. The electron-donating nature of the amino and methyl groups significantly influences the reactivity of the pyrimidine ring, making the C5 position particularly susceptible to electrophilic attack.

I. Electrophilic Substitution at the C5 Position

The C5 position of the pyrimidine ring in the target molecule is activated towards electrophilic substitution due to the presence of the electron-donating amino and methyl groups at the C4 and C6 positions, respectively. This allows for the introduction of a variety of substituents that can significantly impact the biological activity of the resulting compounds.

A. Halogenation of the C5 Position

Introduction of a halogen atom at the C5 position provides a versatile handle for subsequent cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Protocol 1: Electrophilic Bromination at C5

  • Dissolution: Dissolve 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol (1.0 eq) in a suitable solvent such as glacial acetic acid or a mixture of dichloromethane and acetic acid.

  • Reagent Addition: Slowly add N-bromosuccinimide (NBS) (1.05 eq) to the solution at room temperature while stirring.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, pour the reaction mixture into an ice-cold aqueous solution of sodium thiosulfate to quench any remaining bromine.

  • Extraction: Neutralize the solution with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Reagent/SolventMolar Ratio/VolumePurpose
2-(4-Amino-6-methylpyrimidin-2-yl)ethanol1.0 eqStarting Material
N-Bromosuccinimide (NBS)1.05 eqBrominating Agent
Glacial Acetic Acid10 mL/g of starting materialSolvent
Sodium Thiosulfate (aq)As neededQuenching Agent
Sodium Bicarbonate (aq)As neededNeutralization
Ethyl Acetate3 x 20 mLExtraction Solvent
B. Nitration of the C5 Position

The introduction of a nitro group at the C5 position can serve as a precursor for the synthesis of the corresponding amino-substituted derivative, which can be further functionalized.

Protocol 2: Electrophilic Nitration at C5

  • Acidic Medium: Carefully add 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol (1.0 eq) to concentrated sulfuric acid at 0 °C.

  • Nitrating Agent: Add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC or LC-MS.

  • Quenching: Carefully pour the reaction mixture onto crushed ice.

  • Precipitation and Filtration: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Drying: Dry the product under vacuum to yield the 5-nitro derivative.

Reagent/SolventMolar Ratio/VolumePurpose
2-(4-Amino-6-methylpyrimidin-2-yl)ethanol1.0 eqStarting Material
Concentrated Sulfuric Acid5 mL/g of starting materialSolvent and Catalyst
Concentrated Nitric Acid1.1 eqNitrating Agent

II. Modification of the 4-Amino Group

The 4-amino group is a key functional handle that can be transformed to introduce a wide range of substituents, thereby enabling extensive structure-activity relationship (SAR) studies.

A. Diazotization and Sandmeyer-Type Reactions

Conversion of the 4-amino group to a diazonium salt allows for its subsequent replacement with various functionalities, including halogens, cyano, and hydroxyl groups.

Protocol 3: Conversion of the 4-Amino Group to a 4-Chloro Group

  • Diazotization: Dissolve 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol (1.0 eq) in an aqueous solution of hydrochloric acid (e.g., 6 M) and cool to 0-5 °C in an ice-salt bath.

  • Nitrite Addition: Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid. Add the cold diazonium salt solution to the copper(I) chloride solution portion-wise.

  • Reaction Completion: Stir the reaction mixture at room temperature for 1-2 hours, then heat to 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Work-up and Extraction: Cool the mixture to room temperature and extract the product with an organic solvent like dichloromethane.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Workflow for Sandmeyer Reaction:

G cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction A 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol B NaNO2, HCl (aq) 0-5 °C A->B C 4-Diazonium Pyrimidine Intermediate B->C D CuCl, HCl C->D E 2-(4-Chloro-6-methylpyrimidin-2-yl)ethanol D->E

Caption: Workflow for the conversion of the 4-amino group to a chloro group.

III. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds.[6] Once a halogen or another suitable leaving group is installed at the C4 or C5 position, a variety of coupling partners can be introduced.

A. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with a halide or triflate.[7]

Protocol 4: Suzuki-Miyaura Coupling at the 4-Position (from 4-chloro derivative)

  • Reaction Setup: In a microwave vial, combine 2-(4-chloro-6-methylpyrimidin-2-yl)ethanol (1.0 eq), the desired boronic acid or boronic ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Solvent Addition: Add a degassed mixture of a suitable solvent system, for example, 1,4-dioxane and water (4:1).

  • Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor to 100-120 °C for 15-30 minutes.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling:

G A Pd(0)Ln B Oxidative Addition C R-Pd(II)-X Ln A->C R-X D Transmetalation E R-Pd(II)-R' Ln C->E R'-B(OR)2 E->A R-R' F Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7]

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, which is crucial for introducing diverse amine functionalities.[6]

Protocol 5: Buchwald-Hartwig Amination at the 4-Position (from 4-chloro derivative)

  • Reaction Setup: To an oven-dried Schlenk tube, add 2-(4-chloro-6-methylpyrimidin-2-yl)ethanol (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable ligand (e.g., Xantphos, 0.04 eq), and a base such as sodium tert-butoxide (1.4 eq).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C for 12-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

IV. Functionalization of the Ethanol Side Chain

The primary alcohol of the ethanol side chain offers a straightforward point for modification, which can be used to attach linkers, probes, or other functional groups.

A. Oxidation to the Aldehyde or Carboxylic Acid

Protocol 6: Oxidation to the Carboxylic Acid

  • Reagent Preparation: Prepare a solution of Jones reagent (chromium trioxide in sulfuric acid) or use a milder oxidizing agent like pyridinium dichromate (PDC) in DMF.

  • Oxidation: Add the oxidizing agent to a solution of 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol in a suitable solvent (e.g., acetone for Jones reagent) at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed as indicated by TLC.

  • Work-up: Quench the reaction with isopropanol and dilute with water.

  • Extraction: Extract the product with an appropriate organic solvent.

  • Purification: Purify the carboxylic acid derivative by crystallization or column chromatography.

Conclusion

The functionalization of 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol provides a rich platform for the development of novel small molecules for drug discovery. The strategies outlined in this guide, including electrophilic substitution at the C5 position, modification of the 4-amino group, palladium-catalyzed cross-coupling reactions, and derivatization of the ethanol side chain, offer a comprehensive toolkit for medicinal chemists. The provided protocols serve as a starting point for the synthesis of diverse libraries of pyrimidine derivatives for biological screening.

References

  • Vertex AI Search, "Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines",
  • PMC, "Recent medicinal approaches of novel pyrimidine analogs: A review",
  • Vertex AI Search, "Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact",
  • Benchchem, "Pyrimidine Derivatives in Medicinal Chemistry: A Technical Guide",
  • SciSpace, "Use of Pyrimidine and Its Deriv
  • Vertex AI Search, "Synthesis and Biological Activities of Some Pyrimidine Deriv
  • Journal of the American Chemical Society, "C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines",
  • Semantic Scholar, "Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosyl
  • Benchchem, "Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Deriv
  • PMC, "Impact of Cross-Coupling Reactions in Drug Discovery and Development",

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of highly polar, functionalized pyrimidines. The preparation of 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol (CAS: 1337882-08-2) is classically achieved via a modified Pinner-type condensation between 3-hydroxypropanamidine and 3-aminocrotononitrile.

While theoretically straightforward, this pathway is notorious for low yields (<40%), side-product formation, and poor recovery during isolation. This guide deconstructs the mechanistic bottlenecks and provides a self-validating, field-proven protocol to consistently achieve >75% yield.

Experimental Workflow & Mechanistic Pathway

To troubleshoot effectively, we must first visualize the synthetic architecture. The reaction relies on the in-situ liberation of the amidine free base, followed by a bis-nucleophilic attack on the enaminonitrile.

Workflow A 3-Hydroxypropanamidine Hydrochloride D Condensation (Reflux, 4-6h) A->D B 3-Aminocrotononitrile B->D C Anhydrous NaOEt in EtOH C->D E Dry Workup & Filtration D->E F 2-(4-Amino-6-methylpyrimidin- 2-yl)ethanol E->F

Workflow for the one-step Pinner-type condensation to yield the target pyrimidine.

Mechanism Amidine Amidine Free Base (Nucleophile) Intermediate1 Nucleophilic Attack on Nitrile Carbon Amidine->Intermediate1 C=N formation Enamine 3-Aminocrotononitrile (Electrophile) Enamine->Intermediate1 Intermediate2 Intramolecular Cyclization (at Beta-Carbon) Intermediate1->Intermediate2 Ring closure Aromatization Aromatization (Loss of NH3) Intermediate2->Aromatization Elimination Product Target Pyrimidine Derivative Aromatization->Product

Mechanistic pathway of the base-catalyzed pyrimidine ring formation.
Troubleshooting FAQs

Q1: My condensation reaction stalls at 30-40% yield. Why is the reaction incomplete, and how can I drive it to completion? Analysis & Causality: The primary cause of low yield in this Pinner-type synthesis is the degradation of the amidine intermediate 1. 3-Hydroxypropanamidine is typically supplied as a hydrochloride salt and is a critical building block for biologically active molecules 2. When liberated to its free base using a strong base, it becomes highly nucleophilic but also exquisitely susceptible to hydrolysis. Even 0.5% water in your solvent will hydrolyze the amidine back to the amide, effectively killing the reaction 3. Solution:

  • Strict Anhydrous Conditions: Use freshly distilled, anhydrous ethanol and run the reaction under an Argon atmosphere.

  • Temperature Profiling: Do not immediately heat the reaction. Stir the amidine salt with NaOEt at room temperature for 30 minutes to fully liberate the free base before introducing the enaminonitrile.

Q2: I am observing a major byproduct that lacks the amino group (identified via NMR/MS). What is it, and how do I prevent it? Analysis & Causality: If your product lacks the primary amine at the 4-position, you have likely formed 2-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one. The use of 3-aminocrotononitrile as a reactive intermediate requires careful handling 4. If moisture is present, the cyano group (-CN) undergoes base-catalyzed hydration to an amide (-CONH2) prior to cyclization, leading to a pyrimidinone instead of the desired aminopyrimidine. Solution: Ensure your 3-aminocrotononitrile is stored under argon and dried under vacuum before use. Switch from hygroscopic bases (like NaOH/KOH) to anhydrous NaOEt.

Q3: The reaction looks great on TLC, but I lose most of my product during the aqueous workup. How can I improve isolation? Analysis & Causality: 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol is a highly polar, amphoteric molecule. It contains a basic pyrimidine nitrogen, a primary amine, and a primary alcohol. Its partition coefficient (LogP) is extremely low, meaning it will remain trapped in the aqueous phase during standard liquid-liquid extraction (e.g., EtOAc/Water). Solution: Abandon aqueous workup entirely. Utilize the "dry workup" protocol detailed in Section 4. By neutralizing the reaction, stripping the solvent, and triturating with a specific organic blend, you leave the inorganic salts behind without ever introducing water.

Quantitative Data: Optimization of Condensation Conditions

The table below summarizes the causality between reaction conditions and final yield/purity. Note the dramatic shift when transitioning to strictly anhydrous, inert conditions.

SolventBaseTemperatureAtmosphereYield (%)Purity (HPLC)Primary Failure Mode
EtOH (95%)NaOHReflux (78°C)Air22%65%Hydrolysis to pyrimidinone
EtOH (Anhydrous)NaOEtReflux (78°C)Air45%82%Amidine oxidation/degradation
EtOH (Anhydrous) NaOEt 75°C Argon 78% >95% Optimal Conditions
t-BuOH (Anhydrous)KOtBu85°CArgon61%88%Steric hindrance from solvent
Self-Validating Experimental Protocol

This protocol embeds physical validation checkpoints to ensure the reaction is proceeding correctly at each stage.

Step 1: Amidine Liberation

  • In an oven-dried 250 mL round-bottom flask purged with Argon, suspend 3-hydroxypropanamidine hydrochloride (10.0 mmol) in anhydrous ethanol (50 mL).

  • Add sodium ethoxide (10.5 mmol, 21% wt solution in EtOH) dropwise via syringe.

  • Self-Validation Check: A fine white precipitate (NaCl) must form within 5–10 minutes. If the solution remains completely clear, the amidine salt has not been effectively neutralized. Stir for 30 minutes at 25°C.

Step 2: Filtration & Condensation

  • (Optional but recommended) Filter the suspension rapidly under an inert atmosphere to remove the NaCl precipitate, transferring the filtrate to a clean, dry flask. This prevents salt-induced bumping during reflux.

  • Add 3-aminocrotononitrile (10.0 mmol) to the filtrate in one portion.

  • Heat the reaction mixture to 75°C (gentle reflux) for 6 hours.

  • Self-Validation Check: Monitor via TLC (DCM:MeOH 9:1, UV 254 nm). The starting enaminonitrile ( Rf​≈0.7 ) should disappear, replaced by a highly polar, strongly UV-active product spot ( Rf​≈0.2 ).

Step 3: Dry Workup & Isolation

  • Cool the reaction to room temperature. Add glacial acetic acid dropwise until the pH is exactly 7.0 (verify by spotting on pH paper).

  • Evaporate the ethanol completely under reduced pressure to yield a crude solid.

  • Triturate the resulting solid with 30 mL of a Dichloromethane:Methanol (9:1) mixture. The product will dissolve, while remaining inorganic salts will stay insoluble.

  • Filter the suspension through a fine frit. Concentrate the filtrate under vacuum.

  • Recrystallize the residue from hot ethanol/ethyl acetate to yield pure 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol as a crystalline solid.

References
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. 1

  • Overcoming side reactions in pyrimidine synthesis. BenchChem. 3

  • Journal of Medicinal Chemistry Vol. 68 No. 1. ACS Publications. 2

  • A Facile Synthesis of New Monoazo Disperse Dyes Derived from 4-Hydroxyphenylazopyrazole-5-amines. NIH. 5

  • One-Pot Knoevenagel/Imination/6π-Azaelectrocyclization Sequence for the Synthesis of Disubstituted Nicotinonitriles. ACS Publications. 4

Sources

Technical Support Center: Aminopyrimidine Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Aminopyrimidine Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the synthesis of aminopyrimidines—a privileged pharmacophore ubiquitous in kinase inhibitors (e.g., Imatinib, Palbociclib).

Synthesizing these scaffolds often presents significant hurdles, particularly regarding regioselectivity during nucleophilic aromatic substitution (SNAr) and catalyst deactivation during cross-coupling. This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols.

Part 1: Troubleshooting Guide & FAQs

Q1: I am reacting 2,4-dichloropyrimidine with a secondary aliphatic amine, but I keep getting an inseparable 1:1 to 4:1 mixture of C4 and C2 isomers. How can I exclusively target the C4 position?

The Causality: Under standard SNAr conditions with neutral amines, the energy gap between the transition states for C4 and C2 attack is minimal. While C4 is generally favored (being para to one ring nitrogen and ortho to the other), kinetic control alone is insufficient for high regioselectivity.

The Solution: Shift from kinetic SNAr control to catalyst control . By pre-mixing your aliphatic secondary amine with Lithium bis(trimethylsilyl)amide (LiHMDS) and utilizing a Palladium catalyst, you can completely suppress the background SNAr reaction. Although LiHMDS is not basic enough to fully deprotonate the amine, it complexes with it to form a highly reactive species that exclusively enters the Pd-catalytic cycle, driving C4-selectivity to >95:5 [1].

Q2: What if my target molecule requires the amine at the C2 position instead of C4?

The Causality: Because the C4 position is inherently more electrophilic, forcing SNAr at the C2 position requires a mechanistic detour.

The Solution: Use a tertiary amine nucleophile instead of a secondary amine. The tertiary amine selectively attacks the C2 position to form a quaternary ammonium intermediate. This intermediate is stabilized electronically and subsequently undergoes in situ N-dealkylation to yield the desired secondary amine product at the C2 position[2].

Q3: My Buchwald-Hartwig amination of a 2-chloropyrimidine with a deactivated aniline is stalling at 20% conversion. Should I just increase the temperature?

The Causality: Do not simply increase the temperature; this will likely lead to catalyst decomposition (evidenced by the precipitation of "Pd black"). The basic nitrogen atoms of the pyrimidine ring strongly coordinate to the Palladium center, poisoning the catalyst. Furthermore, deactivated anilines are poor nucleophiles, slowing down the amine binding and deprotonation steps of the catalytic cycle.

The Solution: Upgrade your ligand. You must use a bulky, electron-rich dialkylbiarylphosphine ligand like BrettPhos or RuPhos [3]. The immense steric bulk of BrettPhos prevents the pyrimidine nitrogens from forming a stable bis-coordinated dead-end complex with Palladium. Simultaneously, its electron-rich nature accelerates the oxidative addition of the highly robust C-Cl bond, while its unique geometry forces the aryl groups together to rapidly accelerate reductive elimination.

Part 2: Mechanistic Visualizations

Regioselectivity SM 2,4-Dichloropyrimidine Cond1 Neutral Amine (Standard SNAr) SM->Cond1 Cond2 Aliphatic Amine + LiHMDS + Pd (Cross-Coupling) SM->Cond2 Cond3 Tertiary Amine (in situ N-dealkylation) SM->Cond3 Prod1 Mixture of C4 & C2 (Poor Selectivity) Cond1->Prod1 Kinetic Control Prod2 Exclusive C4-Amination (High Selectivity) Cond2->Prod2 Catalyst Control Prod3 Exclusive C2-Amination (High Selectivity) Cond3->Prod3 Quaternary Intermediate

Fig 1: Mechanistic divergence of 2,4-dichloropyrimidine amination based on reagent selection.

BuchwaldHartwig Pd0 Pd(0)L Active Catalyst OA Oxidative Addition (Cleavage of C-Cl) Pd0->OA 2-Chloropyrimidine Amine Amine Coordination & Deprotonation OA->Amine Amine + Base RE Reductive Elimination (C-N Bond Formation) Amine->RE RE->Pd0 Regeneration Product Aminopyrimidine Product RE->Product

Fig 2: Buchwald-Hartwig catalytic cycle highlighting key steps in C-N bond formation.

Part 3: Quantitative Data Summary

The following table summarizes the expected regioselectivity outcomes based on the optimization parameters discussed above.

Starting MaterialAmine TypeReagents / CatalystPrimary MechanismC4:C2 RatioYield
2,4-DichloropyrimidineSecondary AliphaticNone (THF, 25°C)SNAr2:1 to 4:160-75%
2,4-DichloropyrimidineSecondary AliphaticLiHMDS, Pd(OAc)₂, THFPd Cross-Coupling>99:1 85-95%
2,4-DichloropyrimidineAniline (Aromatic)None (EtOH, 80°C)SNAr>95:5 80-90%
5-Substituted-2,4-DichloroTertiary AliphaticNone (CHCl₃, 60°C)Quaternary SNAr1:>99 70-85%

Part 4: Self-Validating Experimental Protocols

Protocol A: Highly C4-Regioselective Amination of 2,4-Dichloropyrimidines

This protocol utilizes catalyst control to override poor kinetic SNAr selectivity [1].

Step-by-Step Methodology:

  • Preparation of the Active Amine Complex: In an oven-dried, argon-purged Schlenk flask, dissolve the secondary aliphatic amine (1.2 equiv) in anhydrous THF (0.2 M). Cool to 0 °C.

  • Base Addition: Dropwise add LiHMDS (1.0 M in THF, 1.2 equiv). Stir for 15 minutes at room temperature. Self-Validation Check: The solution should remain clear; any precipitate indicates moisture contamination leading to LiOH formation.

  • Catalyst & Substrate Assembly: In a separate argon-purged flask, combine 2,4-dichloropyrimidine (1.0 equiv), Pd(OAc)₂ (2 mol%), and a suitable phosphine ligand (e.g., BINAP, 2.5 mol%) in THF.

  • Coupling: Transfer the pre-mixed amine/LiHMDS solution into the substrate/catalyst flask via syringe. Stir at 65 °C for 4-6 hours.

  • Reaction Monitoring (TLC): Self-Validation Check: Spot the reaction on silica TLC (Eluent: 3:1 Hexanes/EtOAc). The C4-isomer typically exhibits a higher Rf value (less polar) than the C2-isomer due to a lower overall dipole moment. You should observe a single major product spot.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc (3x), dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Buchwald-Hartwig Amination of 2-Chloropyrimidines with Deactivated Anilines

This protocol utilizes BrettPhos to prevent catalyst poisoning by the pyrimidine core [3].

Step-by-Step Methodology:

  • Reagent Loading: To an oven-dried vial equipped with a magnetic stir bar, add 2-chloropyrimidine (1.0 equiv), the deactivated aniline (1.2 equiv), Pd₂(dba)₃ (1 mol% Pd), BrettPhos (2.5 mol%), and sodium tert-butoxide (NaOtBu) (1.4 equiv).

  • Inert Atmosphere: Seal the vial with a PTFE septum cap. Evacuate and backfill with Argon (repeat 3 times).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to reach 0.2 M) via syringe.

  • Activation & Heating: Heat the reaction mixture to 90 °C in a pre-heated oil bath. Self-Validation Check: Within the first 10 minutes, the solution should transition to a deep red/burgundy color, indicating the formation of the active L-Pd(0) species. If the solution turns opaque black, the catalyst has aggregated into inactive Palladium black (usually due to oxygen ingress).

  • Completion: Stir for 2-4 hours until complete consumption of the chloride is observed via LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite to remove inorganic salts and Pd residue, concentrate, and purify via reverse-phase chromatography if the product is highly polar.

References

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine Organic Letters[Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles The Journal of Organic Chemistry[Link]

  • Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide Chemical Science[Link]

Technical Support Center: Overcoming Purification Challenges of Polar Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to purify polar pyrimidine derivatives. Pyrimidines—such as cytosine, uracil, and their synthetic analogs—are notoriously difficult to isolate due to their high polarity, amphoteric nature, and propensity for secondary interactions.

This guide is designed to move beyond basic troubleshooting. We will explore the mechanistic causality behind common purification failures and provide self-validating strategies to ensure robust, reproducible isolation of your target compounds.

Strategic Workflow for Pyrimidine Purification

Before diving into specific troubleshooting scenarios, it is critical to align your compound's physicochemical properties with the correct chromatographic mode. Relying solely on traditional C18 reversed-phase chromatography (RPC) for highly polar pyrimidines is the most common source of failure.

PurificationWorkflow A Crude Polar Pyrimidine Mixture B Assess Polarity (LogP/LogD) A->B C LogP > 0 (Moderately Polar) B->C D LogP < 0 (Highly Polar/Hydrophilic) B->D E AQ-Type / T3 RPC (Low organic, pH control) C->E F HILIC Phase (Amide/Diol/Zwitterionic) D->F Neutral/Amphoteric G Permanently Charged? D->G H Mixed-Mode (RP-AX/CX) G->H Yes

Fig 1. Decision matrix for selecting the optimal chromatographic mode for polar pyrimidines.

Section 1: Reversed-Phase Chromatography (RPC) Limitations

Q1: My 5-amino-substituted pyrimidine elutes entirely in the void volume on a standard C18 column, even at 5% organic modifier. How can I force retention without resorting to MS-incompatible ion-pairing agents?

Mechanistic Causality: Traditional C18 stationary phases rely on hydrophobic partitioning. Highly polar pyrimidines (LogP < 0) lack sufficient hydrophobic surface area to interact with the alkyl chains[1]. Furthermore, attempting to force retention by dropping the organic modifier to 0-5% causes "dewetting" (phase collapse), where the aqueous mobile phase is expelled from the nonpolar pores, completely eliminating retention[2].

The Solution:

  • T3 or AQ-Type Columns: Switch to a column with a lower C18 ligand density and larger pore size (e.g., T3 columns). These are designed to prevent dewetting and allow 100% aqueous mobile phases to fully penetrate the pores, enhancing polar analyte retention[2].

  • Porous Graphitic Carbon (PGC): For extreme polarity, use a Hypercarb column. Unlike silica-based C18, PGC retains polar analytes through charge-induced interactions between the polarizable surface of the graphite and the polar analyte, offering exceptional retention without ion-pairing reagents[3].

Section 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

Q2: I transitioned to a HILIC method to purify cytosine derivatives. While retention improved, my peaks are broad, split, and irreproducible. What is causing this, and how is it corrected?

Mechanistic Causality: HILIC retention is driven by the partitioning of analytes from a bulk organic mobile phase into a localized, immobilized water-rich layer on the surface of a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases)[4][5]. If your sample is dissolved in a highly aqueous diluent (e.g., >50% water), the injection volume locally disrupts this delicate hydration layer on the column head, causing the analyte to streak before the layer can re-equilibrate.

The Solution: The sample diluent must closely match the initial mobile phase conditions (typically >70% acetonitrile)[6]. If your pyrimidine is insoluble in high organic solvents, dissolve it in a minimal volume of water or DMSO, and slowly dilute with acetonitrile until just before the precipitation point.

Protocol: Self-Validating HILIC Method Development for Polar Pyrimidines

This protocol provides a self-validating framework for isolating polar pyrimidines (e.g., cytosine, uracil) using HILIC[7].

  • Stationary Phase Selection: Select an Amide or Zwitterionic (ZIC-HILIC) column. These phases maintain a robust water layer and offer simultaneous separation of cationic and anionic species[6].

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, adjusted to pH 3.5 with Formic Acid. (Buffer controls ionization and ensures reproducible hydration).

    • Mobile Phase B (Organic): 100% Acetonitrile.

  • Sample Diluent Optimization: Dissolve the crude pyrimidine in 20% Water / 80% Acetonitrile.

    • Validation Checkpoint: Inject a blank of the diluent. If baseline disturbances occur at the void volume, adjust the ionic strength of the diluent to match the mobile phase.

  • Gradient Design: In HILIC, water is the strong solvent. Run a gradient starting at 95% B (Organic), ramping down to 50% B over 15 minutes[1].

  • Equilibration (Critical): HILIC columns require extensive equilibration to establish the water layer. Flush with at least 20 column volumes (CV) of initial conditions before the first injection.

    • Validation Checkpoint: Perform three consecutive injections of a standard. Retention times must not drift by more than 0.1 minutes. If drift occurs, increase equilibration time.

Section 3: Mixed-Mode Chromatography (MMC)

Q3: My pyrimidine target contains a permanent carboxylic acid moiety. Neither T3 nor HILIC provides adequate resolution from closely related process impurities. What is the next logical step?

Mechanistic Causality: Permanently charged polar molecules often suffer from non-specific secondary interactions on silica-based columns, leading to peak tailing and poor resolution. While ion-exchange chromatography (IEC) can retain these, it lacks the selectivity to separate structurally similar pyrimidine impurities.

The Solution: Mixed-Mode Chromatography (MMC). By utilizing a stationary phase that combines reversed-phase C18 ligands with ion-exchange groups (e.g., Reversed-Phase Anion Exchange, RP-AX), you leverage dual-retention mechanisms[2]. The hydrophobic core of the pyrimidine interacts with the C18 phase, while the charged moiety interacts with the ion-exchange sites, dramatically expanding selectivity and improving retention without the need for MS-incompatible ion-pairing agents.

Quantitative Data: Chromatographic Mode Comparison

To streamline your method development, the following table summarizes the quantitative and operational parameters for the primary chromatographic modes used in polar pyrimidine purification.

Chromatographic ModePrimary Retention MechanismTypical Mobile Phase (Initial)MS CompatibilityIdeal Pyrimidine Profile
Standard RPC (C18) Hydrophobic Partitioning5-10% Organic / 90-95% AqueousExcellentLogP > 1.0 (Moderately hydrophobic)
AQ-Type / T3 RPC Hydrophobic (Dewetting-resistant)0-5% Organic / 95-100% AqueousExcellent0 < LogP < 1.0 (Moderately polar)
HILIC (Amide/Diol) Hydrophilic Partitioning90-95% Organic / 5-10% AqueousExcellentLogP < 0 (Highly hydrophilic, neutral/basic)
Mixed-Mode (RP-AX) Hydrophobic + Anion ExchangeGradient dependent (Buffer control)Good (Requires volatile buffers)Permanently charged (Acidic derivatives)
Porous Graphitic Carbon Dispersive + Charge-induced5-100% Organic (Highly variable)ExcellentExtremely polar, difficult-to-retain isomers

References

  • BenchChem Technical Support Team.
  • Waters Corporation. "Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Fisher Scientific. "HPLC for the Retention and Resolution of Very Polar Compounds.
  • Buszewski, B., & Noga, S. "Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique." Analytical and Bioanalytical Chemistry (NIH).
  • Merck Millipore. "Polar Hydrophilic Compounds in Pharmaceutical Analysis." Merck Millipore.
  • Chromatography Online. "A Hydrophilic Interaction Chromatography Method for the Purity Analysis of Cytosine.
  • ResearchGate. "Understanding the Retention Mechanism in Reversed-Phase Liquid Chromatography: Insights from Molecular Simulation.

Sources

Technical Support Center: 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol . This compound, featuring a 4-aminopyrimidine core and a primary alcohol appendage, presents unique challenges during synthesis, formulation, and long-term storage.

Rather than simply listing what goes wrong, this guide explains the causality behind degradation mechanisms, empowering you to design self-validating experimental controls.

Troubleshooting & FAQs

Q1: During stability testing, my LC-MS data shows a +14 Da and a +16 Da mass shift. What is the structural cause of these degradants? A: These mass shifts are classic indicators of oxidative degradation.

  • +14 Da Shift: This corresponds to the oxidation of the primary alcohol group (-CH₂OH) to a carboxylic acid (-COOH). The mechanism involves the loss of two hydrogen atoms (-2 Da) and the addition of one oxygen atom (+16 Da). Primary alcohols in active pharmaceutical ingredients are highly susceptible to this specific oxidation pathway under ambient oxygen or accelerated stress conditions[1].

  • +16 Da Shift: This indicates direct oxygen insertion without hydrogen loss, which almost certainly corresponds to the formation of a pyrimidine N-oxide at one of the ring nitrogens.

Q2: How does pH affect the stability of the 4-amino group on the pyrimidine ring? A: The 4-amino group is vulnerable to hydrolytic deamination, but the rate is highly pH-dependent. Under strongly acidic conditions, the pyrimidine ring nitrogens become protonated. This protonation draws electron density away from the ring, activating the C4 position and making it highly susceptible to nucleophilic attack by water. Computational studies on 4-aminopyrimidine derivatives confirm that protonation significantly alters the thermodynamic stability of the ring, facilitating these exact hydrolytic cleavage events[2].

Q3: We are observing complete loss of the pyrimidine chromophore under basic conditions. What is happening? A: You are likely observing hydrolytic ring opening. While the pyrimidine ring is generally stable, extreme basic conditions can lead to the hydrolysis of the C-N bonds. In both biological catabolism and forced chemical degradation, pyrimidine rings often undergo hydrolytic ring opening after initial destabilization, leading to fragmentation into smaller, non-UV-absorbing aliphatic chains (such as ureidoacrylate derivatives)[3].

Quantitative Degradation Profiling

To assist in your peak identification and formulation strategies, the following table summarizes the quantitative mass shifts and expected degradation pathways under standard ICH forced degradation conditions.

Stress ConditionReagent / EnvironmentPrimary Degradation PathwayExpected Mass Shift (LC-MS)Prevention / Formulation Strategy
Oxidative 3% H₂O₂ or Ambient O₂Primary alcohol oxidation to carboxylic acid+14 DaInert gas purging (Ar/N₂); use of opaque, sealed containers.
Oxidative 3% H₂O₂N-oxidation of the pyrimidine ring+16 DaAddition of antioxidant excipients (e.g., ascorbic acid).
Acidic 0.1 M HCl (60°C)Hydrolytic deamination of 4-amino group+1 Da (NH₂ → OH)Buffer formulation to pH 5.5–7.0; avoid acidic diluents.
Basic 0.1 M NaOH (60°C)Pyrimidine ring opening / fragmentationVariable (Loss of parent mass)Maintain pH below 8.0; avoid strong basic excipients.

Mechanistic Pathways & Analytical Workflows

Understanding the bifurcation of degradation pathways is critical for designing stability-indicating assays. Below is the logical mapping of how different stressors attack specific functional groups on the 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol molecule.

DegradationPathways API 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol (Intact API) OxStress Oxidative Stress (O2, H2O2) API->OxStress Exposure HydroStress Hydrolytic Stress (Extreme pH, Heat) API->HydroStress Exposure Carboxylic Carboxylic Acid Derivative (+14 Da) OxStress->Carboxylic Primary Alcohol Oxidation NOxide Pyrimidine N-Oxide (+16 Da) OxStress->NOxide Ring Nitrogen Oxidation Deaminated Deaminated Pyrimidinol (+1 Da) HydroStress->Deaminated Acidic (Nucleophilic Attack) RingOpen Ring-Opened Degradants (Fragmentation) HydroStress->RingOpen Basic (Hydrolytic Cleavage)

Degradation pathways of 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol under stress.

Self-Validating Experimental Protocols

To ensure trustworthiness in your stability data, you must employ a self-validating forced degradation protocol. This ensures that the degradation observed is due to the inherent vulnerability of the molecule and not an artifact of the sample preparation.

Standardized Forced Degradation & LC-MS/MS Protocol

Phase 1: Sample Preparation (Self-Validating Baseline)

  • Diluent Preparation: Prepare a chemically inert diluent of LC-MS grade Acetonitrile/Water (50:50, v/v). Do not use methanol, as it may participate in transesterification or acetal formation.

  • Stock Solution: Dissolve 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol to a final concentration of 1.0 mg/mL.

  • Control Blank: Prepare a vial containing only the diluent to rule out solvent-induced background peaks.

Phase 2: Stress Application

  • Oxidative Stress: Aliquot 1 mL of the stock solution. Add 100 µL of 30% H₂O₂ (yielding a final concentration of ~3%). Incubate at 25°C for 24 hours in the dark.

  • Acidic Hydrolysis: Aliquot 1 mL of the stock solution. Add 100 µL of 1.0 M HCl. Incubate at 60°C for 48 hours.

  • Basic Hydrolysis: Aliquot 1 mL of the stock solution. Add 100 µL of 1.0 M NaOH. Incubate at 60°C for 48 hours.

Phase 3: Quenching (Critical Step) Failure to quench reactions will lead to continuous degradation inside the autosampler, invalidating the kinetic data.

  • Neutralize the acidic sample with 100 µL of 1.0 M NaOH.

  • Neutralize the basic sample with 100 µL of 1.0 M HCl.

  • Quench the oxidative sample by adding 100 µL of a 10% sodium thiosulfate solution to neutralize residual peroxides.

Phase 4: LC-MS/MS Analysis

  • Inject 5 µL into an LC-MS/MS system equipped with a sub-2 µm C18 column (e.g., Waters Acquity BEH).

  • Utilize a gradient mobile phase of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

  • Data Interpretation: Monitor the Total Ion Chromatogram (TIC) for the depletion of the parent mass (m/z 154.09 for [M+H]+) and the emergence of specific degradant masses (m/z 168.09 for carboxylic acid, m/z 170.09 for N-oxide, m/z 155.08 for deaminated product).

ForcedDegradation Prep Sample Prep (1.0 mg/mL) Stress Apply Stressors (H2O2, HCl, NaOH) Prep->Stress Quench Quench Reactions (Neutralization) Stress->Quench LCMS LC-MS/MS Analysis (C18 Column) Quench->LCMS Data Data Interpretation (Mass Shift Profiling) LCMS->Data

Standardized forced degradation and LC-MS/MS analytical workflow.

References

  • Entecavir: stability and drug-excipient compatibility. SciELO.
  • Stability of the Zwitterionic form of 4-aminopyrimidine HCl and -HBr Complexes: Computational Study. Korea Science.
  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. ASM Journals.

Sources

Technical Support Center: Troubleshooting the Dimroth Rearrangement in Pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with low yields, incomplete conversions, or structural misassignments during the Dimroth rearrangement of pyrimidine-fused systems (such as triazolo- or imidazo-pyrimidines).

The Dimroth rearrangement is not a simple functional group transformation; it is a complex skeletal editing process. To troubleshoot it effectively, we must move beyond blindly changing solvents and instead understand the thermodynamic and kinetic forces driving the ring-opening and ring-closing cascade.

Mechanistic Causality: Why Dimroth Rearrangements Fail

To fix a low yield, you must first understand the causality of the reaction. The Dimroth rearrangement typically proceeds via an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. The failure of this reaction almost always stems from an inability to initiate the first step: the nucleophilic attack.

The accepted mechanism involves protonation or direct nucleophilic attack on the electron-deficient carbon of the pyrimidine ring, leading to an open-chain amidine intermediate. This intermediate undergoes a 180° bond rotation (tautomerization) before recyclizing into the more thermodynamically stable isomer 1[1]. If the π -electron density of your pyrimidine ring is too high, the initial nucleophilic attack is kinetically hindered, stalling the entire process 2[2].

Mechanism SM Kinetic Isomer (Starting Pyrimidine) Nuc Nucleophilic Attack (High pH / Base) SM->Nuc RingOpen Ring Opening (Amidine Intermediate) Nuc->RingOpen Rotation 180° Bond Rotation & Tautomerization RingOpen->Rotation RingClose Thermodynamic Isomer (Rearranged Product) Rotation->RingClose

Dimroth rearrangement mechanism: nucleophilic attack, ring opening, rotation, and closure.

Troubleshooting FAQs

Q1: My reaction stalls at 20% conversion despite prolonged reflux. What is causing this low yield? A1: The most common culprit is the electronic nature of your substituents. The efficiency of the Dimroth rearrangement is profoundly influenced by steric and electronic factors. Electron-donating groups (EDGs) increase the electron density of the pyrimidine ring, making it highly resistant to the initial nucleophilic attack required for ring opening 3[3]. Conversely, aza-substitution or electron-withdrawing groups (EWGs) decrease π -electron density, drastically accelerating the rearrangement 2[2]. If you have EDGs, you must compensate by using harsher basic conditions or higher temperatures.

Q2: I am using standard inorganic bases (like NaOH or Na2CO3) but getting poor yields and degradation. Are there alternatives? A2: Yes. While inorganic bases are traditional, they can cause undesired hydrolysis of the open-chain intermediate. Literature demonstrates that the use of methylamine salts can act as highly effective catalysts for the Dimroth rearrangement, significantly outperforming free amines or standard inorganic bases by stabilizing the transition states without causing complete hydrolytic degradation 4[4].

Q3: My LC-MS shows the exact same mass for the starting material and the "product." Did the reaction fail? A3: Not necessarily. The Dimroth rearrangement is an isomerization; the molecular weight of the kinetic starting material (e.g., a [4,3-c] isomer) and the thermodynamic product (e.g., a[1,5-c] isomer) are identical. You cannot rely on mass alone. You must look for a shift in the LC retention time or validate via NMR. For example, in triazolothienopyrimidines, the triazole proton shift changes subtly (e.g., from 9.35 ppm to 9.38 ppm) upon rearrangement 5[5].

Diagnostic Decision Tree

Use the following logical workflow to identify and resolve your yield issues systematically.

Troubleshooting Start Low Yield / Incomplete Dimroth Rearrangement? CheckSub Analyze Ring Substituents Start->CheckSub CheckCond Optimize Reaction Conditions Start->CheckCond EWG EWG Present? (Promotes Attack) CheckSub->EWG EDG EDG Present? (Hinders Attack) CheckSub->EDG Base Switch to Methylamine Salts or Stronger Base EDG->Base Temp Increase Temp / Reflux Time CheckCond->Temp CheckCond->Base

Troubleshooting decision tree for resolving low yield in pyrimidine Dimroth rearrangements.

Quantitative Data: Substituent and Condition Matrix

The table below summarizes how different factors impact the reaction kinetics and expected yields. Adjust your protocol based on the electronic nature of your specific pyrimidine core.

Substituent TypeExample GroupsEffect on Pyrimidine π -Electron DensityTypical Yield RangeRecommended Corrective Action
Electron-Withdrawing (EWG) -NO₂, -Br, -CF₃Decreases (Highly Activated)75% – 95%Standard mild base (Na₂CO₃); monitor closely to prevent hydrolysis.
Neutral -HBaseline50% – 75%Reflux in protic solvent (EtOH/H₂O) with standard base.
Electron-Donating (EDG) -OMe, -CH₃, -NH₂Increases (Deactivated)< 30%Switch to methylamine salts; increase temperature/pressure (sealed tube).
Aza-Substitution Additional Ring NitrogensDecreases (Activated)80% – 90%Often spontaneous or requires only mild heating/catalytic acid 1[1].

Self-Validating Experimental Protocol

To ensure trustworthiness, a protocol must contain built-in validation checkpoints. The following is an optimized, self-validating methodology for the base-catalyzed Dimroth rearrangement of a generic triazolo[4,3-c]pyrimidine to its [1,5-c] thermodynamic isomer 5[5].

Step 1: Reaction Setup

  • Dissolve 1.0 equivalent of the kinetic pyrimidine starting material in a 1:1 mixture of Ethanol and Water (0.2 M concentration).

  • Add 1.5 equivalents of the selected base (Na₂CO₃ for standard substrates; methylamine hydrochloride/base buffer for deactivated substrates).

  • Heat the mixture to reflux (approx. 85°C) under a nitrogen atmosphere.

Step 2: In-Process Monitoring (Validation Checkpoint 1)

  • After 2 hours, sample the reaction for LC-MS.

  • Self-Validation: The mass ( m/z ) of the product peak must be identical to the starting material. However, you must observe a distinct shift in the chromatographic retention time (RT). If the RT has not shifted, the ring has not reopened and tautomerized. Continue refluxing.

Step 3: Workup and Isolation

  • Once LC-MS indicates >95% conversion, cool the reaction mixture to room temperature.

  • Evaporate the organic solvent (Ethanol) under reduced pressure.

  • Neutralize the aqueous residue carefully with 1M HCl to pH 7. The rearranged thermodynamic product will typically precipitate as a solid.

  • Filter the solid, wash rapidly with cold water, and dry under a vacuum.

Step 4: Structural Confirmation (Validation Checkpoint 2)

  • Perform ¹H NMR and ¹³C NMR.

  • Self-Validation: Look for specific diagnostic proton shifts. For instance, the triazole proton will shift slightly (e.g., Δδ ~ 0.03 - 0.10 ppm). For absolute regiochemical certainty in complex imidazo[1,2-a]pyrimidines where misassignments are common, synthesize a ¹⁵N-labelled analogue to trace the exact position of the nitrogen atoms post-rearrangement 2[2].

References

  • Source: nih.
  • Source: researchgate.
  • Source: starchemistry888.
  • The Dimroth rearrangement. XI.
  • Source: researchgate.

Sources

Technical Support Center: Troubleshooting Byproduct Formation in Pyrimidine Condensation Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal.

As researchers and drug development professionals, you know that pyrimidine condensations—such as the Biginelli multicomponent reaction and the Pinner synthesis—are powerful tools for constructing bioactive scaffolds. However, these thermodynamically driven but kinetically sensitive pathways are notorious for diverging into complex byproduct mixtures.

This guide is designed to move beyond basic troubleshooting. Here, we dissect the mechanistic causality behind byproduct formation and provide self-validating protocols to ensure your cyclizations proceed with high regioselectivity and yield.

Mechanistic Divergence in the Biginelli Reaction

The classical Biginelli reaction combines an aldehyde, a β-ketoester, and urea to form 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). The preferred kinetic pathway involves the initial formation of an acyliminium ion intermediate[1],. However, competing kinetic pathways can easily hijack the reaction if conditions are not strictly controlled.

Biginelli Start Aldehyde + β-Ketoester + Urea Acyliminium Acyliminium Ion Intermediate Start->Acyliminium Acid Catalyst Knoevenagel Knoevenagel Adduct Start->Knoevenagel Weak Acid / Base Hantzsch Hantzsch DHP Byproduct Start->Hantzsch Excess β-ketoester + NH3 Ureide Open-chain Ureide Acyliminium->Ureide Urea Addition DHPM Desired DHPM (Biginelli) Ureide->DHPM Cyclization (Heat)

Reaction pathways in the Biginelli condensation highlighting byproduct divergence.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Biginelli reaction produced a bright yellow, highly fluorescent mixture. What happened, and how do I prevent it?

The Causality: You are observing the formation of a Hantzsch-type 1,4-dihydropyridine (DHP)[2]. This occurs when the reaction temperature is too high, causing urea to thermally decompose into ammonia. The newly formed ammonia reacts with the aldehyde and two equivalents of the β-ketoester in a competing Hantzsch pyridine synthesis[2]. The Fix:

  • Temperature Control: Keep the reaction strictly at or below 80–90 °C.

  • Order of Addition: Add the urea last to minimize its exposure to heat before the acyliminium ion can form[2].

  • Catalyst Selection: Switch to a more selective Lewis acid or reagent (e.g., Polyphosphate ester) that strongly stabilizes the acyliminium intermediate[3].

Q2: NMR shows a significant lack of the urea moiety in my crude product. Is this the Knoevenagel adduct?

The Causality: Yes. If the acid catalyst is too weak or the urea is poorly soluble, the aldehyde and β-ketoester will undergo a base-catalyzed or un-catalyzed Knoevenagel condensation[4],[1]. This consumes your starting materials before urea can participate. The Fix: Ensure complete dissolution of urea. Utilize a stronger Brønsted acid (like HCl) to rapidly force the aldehyde and urea into the acyliminium intermediate[5]. Alternatively, use solvent-free ball-milling techniques which force the three components into proximity without relying on differential solubility[6].

Q3: My Pinner synthesis (amidine + 1,3-dicarbonyl) is yielding a complex mixture of esters and triazines instead of the target pyrimidine. Why?

The Causality: The Pinner salt intermediate is highly sensitive. If your amidine hydrochloride is old, it has likely absorbed atmospheric water. This water hydrolyzes the intermediate into esters[1]. Conversely, if you use too much base to liberate the amidine, it will undergo self-condensation into triazines[4]. The Fix: See the diagnostic workflow below. Always use freshly recrystallized, strictly anhydrous amidine salts and precisely 1.05 equivalents of base[7].

Pinner Start Amidine + 1,3-Dicarbonyl Check1 Anhydrous Conditions? Start->Check1 Hydrolysis Hydrolysis to Esters Check1->Hydrolysis No (Water Present) Check2 Temperature Controlled? Check1->Check2 Yes SelfCond Amidine Self-Condensation (Triazines) Check2->SelfCond No (Too High) Success Substituted Pyrimidine Check2->Success Yes (Optimal)

Troubleshooting decision tree for mitigating side reactions in the Pinner synthesis.

Q4: Mass spectrometry shows an intermediate with all three components, but it hasn't cyclized. How do I force ring closure?

The Causality: You have isolated the open-chain ureide intermediate[1]. The final cyclization-dehydration step requires the terminal urea nitrogen to nucleophilically attack the ketone carbonyl. If the carbonyl is sterically hindered or insufficiently electrophilic, the reaction stalls[4],[1]. The Fix: Increase the acid catalyst concentration to further activate the ketone carbonyl, or moderately increase the reflux time to provide the necessary activation energy[1].

Quantitative Data Summary: Byproduct Profiles

Byproduct IdentityAssociated ReactionPrimary CausalityDiagnostic SignatureMitigation Strategy
Hantzsch DHP BiginelliUrea decomposition into NH3​ at high temps[2].Highly fluorescent yellow under UV; missing urea protons in NMR.Keep temp < 90 °C; add urea last; use stable Lewis acids.
Knoevenagel Adduct BiginelliAldehyde/β-ketoester react prior to urea[4].Lack of urea moiety in MS/NMR; distinct alkene proton.Pre-form acyliminium; use PPE or HCl catalyst[5],[3].
Open-Chain Ureide BiginelliInsufficient carbonyl activation for cyclization[1].Mass matches target + H2​O ; uncyclized structure in NMR.Increase acid strength; extend reflux time[1].
Triazines PinnerAmidine self-condensation under excess base[4].Symmetrical aromatic signals; incorrect mass.Strictly control base stoichiometry (1.0–1.05 eq)[1].
Esters PinnerHydrolysis of Pinner salt by trace water[1].Presence of ester carbonyl stretch in IR (~1735 cm−1 ).Use freshly dried amidine; strictly anhydrous solvents[7].

Self-Validating Experimental Protocols

A robust protocol must validate itself at critical junctures. The following methodologies incorporate built-in analytical checkpoints to ensure byproduct suppression.

Protocol A: Optimized Biginelli Reaction (Suppressing DHP and Knoevenagel Adducts)

This protocol utilizes Polyphosphate Ester (PPE) or HCl to rapidly drive acyliminium formation, outcompeting the Knoevenagel and Hantzsch pathways[5],[3].

Materials:

  • Aromatic Aldehyde (10 mmol)

  • β-Ketoester (10 mmol)

  • Urea (15 mmol) - Slight excess compensates for any trace decomposition.

  • Catalyst: Polyphosphate ester (PPE, 1.5 g) OR 12M HCl (3 drops)[5],[3].

  • Solvent: Anhydrous THF or Ethanol (20 mL)

Step-by-Step Methodology:

  • Acyliminium Pre-formation (Checkpoint 1): In a round-bottom flask, dissolve the aldehyde and urea in the solvent. Add the catalyst. Stir at 50 °C for 30 minutes.

    • Self-Validation: Spot on TLC (Hexane:EtOAc 7:3). The aldehyde spot should significantly diminish, confirming the formation of the intermediate before the β-ketoester is introduced.

  • Condensation: Add the β-ketoester dropwise over 5 minutes.

  • Cyclization: Raise the temperature to reflux (approx. 80 °C). Stir for 4–6 hours[1].

    • Self-Validation: Monitor for the disappearance of the open-chain ureide intermediate via LC-MS. The mass should transition from [M+H2​O]+ to the final [M]+ DHPM mass.

  • Work-Up: Cool the mixture to room temperature, then pour into 100 mL of crushed ice/water. The sudden drop in solubility forces the DHPM to precipitate while leaving trace Knoevenagel adducts in solution[3].

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from hot ethanol to yield the pure DHPM[2],[4].

Protocol B: Anhydrous Pinner Synthesis of Substituted Pyrimidines

This protocol prevents amidine hydrolysis and self-condensation by strictly controlling moisture and base equivalents[7],[1].

Materials:

  • 1,3-Dicarbonyl compound (10 mmol)

  • Amidine Hydrochloride (10 mmol) - Must be freshly dried under vacuum over P2​O5​ .

  • Sodium Ethoxide (10.5 mmol) - Freshly prepared.

  • Anhydrous Ethanol (30 mL)

Step-by-Step Methodology:

  • Amidine Liberation: In a flame-dried, nitrogen-purged flask, suspend the amidine hydrochloride in anhydrous ethanol. Carefully add sodium ethoxide (1.05 eq) and stir for 30 minutes at room temperature[1].

    • Self-Validation: A fine white precipitate (NaCl) will form, indicating the successful liberation of the free amidine.

  • Dicarbonyl Addition: Add the 1,3-dicarbonyl compound dropwise. Maintain the temperature below 30 °C during addition to prevent premature self-condensation.

  • Reflux & Cyclization: Heat the mixture to reflux for 2–4 hours[1].

    • Self-Validation: TLC should show a single major UV-active spot. If multiple spots appear, immediately lower the temperature to suppress triazine formation[4].

  • Quench & Extraction: Cool to room temperature. Neutralize carefully with 1M HCl to pH 7. Extract with ethyl acetate (3 x 20 mL).

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash chromatography[4].

Sources

Technical Support Center: Characterization of Aminopyrimidine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for analytical chemists and drug development professionals. Aminopyrimidines are privileged scaffolds in medicinal chemistry, frequently serving as kinase hinge-binders. However, characterizing their positional isomers (e.g., 2-aminopyrimidine vs. 4-aminopyrimidine) presents significant analytical hurdles due to tautomerization, restricted bond rotation, and virtually identical physicochemical properties.

This guide provides field-proven troubleshooting workflows, causality-driven explanations, and self-validating protocols to resolve ambiguous analytical data.

G Start Synthesized Aminopyrimidine NMR Acquire 1H & 13C NMR (298 K) Start->NMR Check Observe Line Broadening? NMR->Check Is4 Likely 4-Aminopyrimidine (Rotameric Exchange) Check->Is4 Yes (C4/C5 affected) Is2 Likely 2-Aminopyrimidine (High Symmetry) Check->Is2 No (Sharp peaks) VT Perform VT-NMR (353 K) to Coalesce Signals Is4->VT LC Orthogonal LC-MS (PFP Column) for Purity Is2->LC VT->LC

Fig 1: Diagnostic workflow for resolving aminopyrimidine regioisomers using NMR and LC-MS.

Troubleshooting Guide 1: NMR Line Broadening & Signal Ambiguity

The Issue: Users frequently report missing, "washed out," or severely broadened signals in ¹H and ¹³C NMR spectra for certain aminopyrimidine derivatives at room temperature, leading to failed structural verification and rejected compound registrations.

The Causality (Why this happens): This phenomenon is highly specific to the regiochemistry of the amine substitution. Primary amines substituted at the 4-position of the pyrimidine ring exhibit room-temperature line broadening due to the presence of rotamers (restricted rotation around the C-N bond) and amino-imino tautomerism[1]. The exchange rate between these conformers/tautomers at 298 K occurs at an intermediate speed on the NMR timescale, causing the signals—particularly the exo-amine protons and the adjacent C5 ring proton—to broaden or disappear entirely. In contrast, substituents in the 2-position do not exhibit this effect due to higher molecular symmetry and different electronic delocalization, providing a simple diagnostic tool for regioisomer identification[1].

Self-Validating Protocol: Variable Temperature (VT) NMR To definitively assign a 4-aminopyrimidine structure, you must accelerate the exchange rate beyond the NMR timescale to coalesce the signals.

  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of a high-boiling, highly polar deuterated solvent (e.g., DMSO- d6​ or DMF- d7​ ).

  • Baseline Acquisition: Acquire a standard ¹H and ¹³C NMR spectrum at 298 K. Document the broadened regions.

  • Thermal Titration: Increment the NMR probe temperature in 10 °C steps, starting from 298 K up to 353 K (80 °C).

  • Equilibration: Allow exactly 5 minutes of thermal equilibration at each step. Re-tune, match, and shim the probe (Z and Z2 gradients) to account for solvent viscosity changes.

  • High-Temp Acquisition: Acquire the spectra at 353 K.

  • Validation Check: Overlay the 298 K and 353 K spectra. If the broadening was due to rotameric/tautomeric exchange, the previously broad C5 proton signal will sharpen into a distinct, quantifiable multiplet (e.g., a doublet), and the integration will correctly match the expected proton count. If signals remain broad, suspect paramagnetic impurities or polymeric aggregation.

Troubleshooting Guide 2: Chromatographic Co-elution of Positional Isomers

The Issue: LC-MS analysis yields a single, symmetric chromatographic peak, but orthogonal data (like NMR) suggests a mixture of 2-amino and 4-amino positional isomers.

The Causality (Why this happens): Positional isomers of aminopyrimidines possess nearly identical molecular weights, dipole moments, and pKa values. On standard C18 reversed-phase columns, hydrophobic interactions dominate. Because the hydrophobic surface area of 2-amino and 4-aminopyrimidines is virtually identical, they co-elute. Separation requires exploiting subtle shape differences or modifying stationary phase interactions using shape-constrained polymeric phases or specialized additives[2].

Self-Validating Protocol: Orthogonal LC-MS Separation Shift the retention mechanism from purely hydrophobic to shape-selective (steric) and π−π driven.

  • Column Selection: Replace the standard C18 column with a Pentafluorophenyl (PFP) column (e.g., 2.1 x 100 mm, 1.7 µm). PFP phases offer enhanced shape selectivity and strong π−π interactions crucial for resolving rigid aromatic isomers[2].

  • Mobile Phase Optimization:

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Methanol + 0.1% Formic Acid. (Crucial: Use Methanol instead of Acetonitrile. Acetonitrile's triple bond competes for π−π interactions on the PFP stationary phase, destroying isomer resolution).

  • Gradient Design: Run a shallow, focused gradient: 5% B to 40% B over 15 minutes at a flow rate of 0.3 mL/min. Column temperature should be strictly controlled at 30 °C.

  • Validation Check: Inject a spiked mixture of known 2-amino and 4-amino standards. Baseline resolution ( Rs​>1.5 ) must be achieved. If the unknown sample still shows a single peak under these validated conditions, you can confidently rule out isomeric contamination.

FAQs: Advanced Characterization & Tautomerism

Q: How does tautomerism affect the spectroscopic characterization of 4-aminopyrimidines? A: 4-aminopyrimidine exists in a prototropic equilibrium with its 1,4-iminopyrimidine tautomer[3][4]. In aqueous solutions, the amine tautomer is generally favored, but the imine form can be stabilized by specific environments (such as enzyme active sites or highly polar solvents)[3][4]. This interconversion dramatically alters the electronic structure. For instance, the UV spectrum of the 1,4-imino tautomer exhibits a distinct absorption maximum between 300 and 320 nm, which is absent in the standard amino form[5].

Tautomerism Amino 4-Aminopyrimidine (Amino Tautomer) Cation N1-Protonated Intermediate (Aminopyrimidinium) Amino->Cation +H+ (Low pH) Imino 1,4-Iminopyrimidine (Imino Tautomer) Cation->Imino -H+ (exo-NH2) Imino->Amino Reversible

Fig 2: Prototropic tautomerization pathway of 4-aminopyrimidine in aqueous environments.

Q: Can MS/MS fragmentation reliably distinguish between these isomers? A: Yes, but it requires careful collision energy (CE) tuning. While the precursor ions [M+H]+ are identical, the position of the amine dictates the primary neutral loss. 2-aminopyrimidines often favor the loss of cyanamide ( NH2​CN , -42 Da) via ring opening, whereas 4-aminopyrimidines frequently exhibit a primary loss of hydrogen cyanide ( HCN , -27 Da) or ammonia ( NH3​ , -17 Da) depending on the stabilization of the resulting fragment.

Data Presentation: Quantitative Comparison of Aminopyrimidine Isomers

The following table summarizes the key analytical markers used to differentiate the most common aminopyrimidine isomers.

Analytical Property2-Aminopyrimidine4-AminopyrimidineRationale for Difference
¹H NMR (298 K, CDCl3​ ) Sharp, well-defined signalsBroadened signals (C5, NH2​ )4-amino isomers undergo rotameric exchange and tautomerization at room temperature[1].
Dominant State (Aqueous) Amino formAmino-Imino equilibriumPrototropy allows proton migration to the endo N1 or C5 atom in 4-amino systems[4].
UV Absorbance ( λmax​ ) ~220 nm, ~290 nm~240 nm (amino), ~300-320 nm (imino)The 1,4-iminopyrimidine tautomer extends conjugation, shifting the λmax​ >300 nm[5].
LC Retention Behavior Baseline resolution requires PFPBaseline resolution requires PFPShape-constrained stationary phases are required to differentiate the steric profile[2].

References

  • Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1 H and 13 C NMR Spectroscopy - Academia.edu. Available at: [Link]

  • Unexpected tautomeric equilibria of the carbanion-enamine intermediate in pyruvate oxidase highlight unrecognized chemical versatility of thiamin - PNAS. Available at:[Link]

  • Geometric and Energetic Consequences of Prototropy for Neutral and Ionized 4-Aminopyrimidine in Water Solution - Bulgarian Chemical Communications. Available at: [Link]

  • Bifunctionality of the thiamin diphosphate cofactor: assignment of tautomeric/ionization states of the 4′-aminopyrimidine ring... - PMC. Available at: [Link]

  • Electronic and Nuclear Magnetic Resonance Spectroscopic Features of the 1',4'-Iminopyrimidine Tautomeric Form of Thiamin Diphosphate... - ACS Publications. Available at:[Link]

  • Column Characterization and Selection Systems in Reversed-Phase High-Performance Liquid Chromatography - ACS Publications. Available at: [Link]

Sources

Technical Support Center: HPLC Optimization for Pyrimidine Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) method development. Pyrimidines and their derivatives (e.g., 5-fluorouracil, cytosine, thymine, gemcitabine) are foundational to many antiviral and antineoplastic active pharmaceutical ingredients (APIs). However, their high polarity, tautomeric behavior, and structural similarity make resolving their impurities a significant chromatographic challenge.

This guide provides causal troubleshooting, self-validating protocols, and empirical data to help you optimize your separations and ensure analytical integrity.

Workflow: Selecting the Right Chromatographic Mode

G Start Analyze Pyrimidine LogP & pKa LogP_Low LogP < 0 (Highly Polar) Start->LogP_Low LogP_High LogP > 0 (Moderately Polar) Start->LogP_High HILIC HILIC Mode (Amide/Silica/ZIC) LogP_Low->HILIC RPHPLC RP-HPLC Mode (AQ-C18/Polar-Embedded) LogP_High->RPHPLC HILIC_MP Mobile Phase: >70% ACN, Buffer pH 3-6 HILIC->HILIC_MP RP_MP Mobile Phase: >90% Aqueous, pH Control RPHPLC->RP_MP Coelution Impurities Co-elute? HILIC_MP->Coelution RP_MP->Coelution MixedMode Mixed-Mode Column (Ion-Exchange + RP) Coelution->MixedMode Yes Validate Validate Method (ICH Q2 Guidelines) Coelution->Validate No MixedMode->Validate

Decision tree for selecting HPLC modes for pyrimidine impurity resolution based on polarity.

Section 1: Troubleshooting & FAQs

Q1: Why do my pyrimidine impurities show poor retention and co-elute near the void volume on a standard C18 column? Causality & Solution: Pyrimidine rings are inherently highly hydrophilic (LogP often < 0). When using standard C18 columns, analysts often increase the aqueous portion of the mobile phase to >95% to force retention. However, standard C18 stationary phases undergo "phase collapse" (hydrophobic dewetting) in highly aqueous environments. The hydrophobic C18 chains fold onto themselves to minimize interaction with the polar mobile phase, leading to a sudden loss of active surface area and retention [1]. Actionable Fix: Switch to an Aqueous C18 (AQ-C18) or polar-embedded column designed to resist phase collapse. Alternatively, for extremely polar derivatives, transition to Hydrophilic Interaction Liquid Chromatography (HILIC)[1]. HILIC uses a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (e.g., 95% acetonitrile) to retain polar compounds via partitioning into an aqueous-enriched layer on the stationary phase surface [2].

Q2: I have successfully retained my pyrimidines using HILIC, but the peaks are broad and tailing. How do I improve peak shape? Causality & Solution: Peak tailing in HILIC, especially for basic pyrimidine derivatives, is typically caused by secondary electrostatic interactions. In HILIC, the aqueous portion of the mobile phase forms a semi-immobilized water layer on the silica surface. If the ionic strength is too low, basic pyrimidines will penetrate this layer and interact directly with the deprotonated, negatively charged silanols ( SiO− ) via ion-exchange, causing severe tailing [2]. Actionable Fix: Ensure your mobile phase contains at least 10–20 mM of a volatile buffer like ammonium formate or ammonium acetate. The salt provides ionic strength to mask secondary silanol interactions. Adjust the pH to be at least 2 units away from the pKa of your target pyrimidine to ensure it is fully ionized or fully neutral [2, 3].

Q3: How do I resolve closely related structurally similar impurities, such as halogenated pyrimidines (e.g., 2-bromo-pyrimidine vs. 2-chloro-pyrimidine)? Causality & Solution: Halogenated impurities often have very similar hydrophobicities but differ slightly in their dipole moments and polarizability. Standard reversed-phase might not offer enough selectivity because the hydrophobic interaction is nearly identical. Actionable Fix: Utilize a mixed-mode chromatography column (e.g., combining reversed-phase with anion-exchange properties). The dual retention mechanism exploits both the slight hydrophobic differences of the halogens and the electronic distribution of the pyrimidine ring [4].

Section 2: Self-Validating Experimental Protocols

Protocol A: HILIC Method Development for Highly Polar Pyrimidine Impurities

This protocol establishes a baseline separation for polar pyrimidines that fail to retain on RP-HPLC. It is designed to be self-validating; if the system suitability criteria in Step 4 are not met, the protocol dictates the specific causal parameter to adjust.

  • Column & Mobile Phase Preparation:

    • Column: Select a Zwitterionic (ZIC-HILIC) or Amide column (e.g., 150 x 2.1 mm, 3 µm) [2].

    • Mobile Phase A (Aqueous): 20 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 or 4.7 (depending on analyte pKa) [5].

    • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • System Equilibration:

    • Equilibrate the column with 95% Mobile Phase B for at least 50 column volumes. Crucial Causality: HILIC columns require significantly longer equilibration times than RP-HPLC columns to establish the semi-immobilized aqueous hydration layer necessary for partitioning [3].

  • Gradient Elution Profile:

    • Start at 95% B.

    • Ramp to 50% B over 20 minutes. (Note: Decreasing the organic solvent increases elution strength in HILIC)[1].

    • Hold at 50% B for 5 minutes, then return to 95% B for 15 minutes to re-equilibrate.

  • Self-Validation & System Suitability:

    • Inject a standard mixture of the API and known impurities.

    • Validation Check 1: The retention factor ( k ) of the first eluting peak must be ≥1.5 . If k<1.5 , the analyte is not partitioning sufficiently into the aqueous layer. Causal Fix: Increase the starting percentage of Mobile Phase B (e.g., to 98%) to drive the equilibrium toward the stationary phase.

    • Validation Check 2: Resolution ( Rs​ ) between critical impurity pairs must be ≥1.5 . If Rs​<1.5 , the partitioning kinetics are too fast. Causal Fix: Decrease the gradient slope (e.g., ramp to 50% B over 30 minutes instead of 20).

Protocol B: Reversed-Phase (AQ-C18) Isocratic Method for Halogenated Pyrimidines
  • Preparation: Use a hydrophilic C18 column (e.g., ODS-AQ, 150 x 4.6 mm, 3 µm) designed with polar end-capping to prevent phase collapse in highly aqueous conditions [6].

  • Mobile Phase: Prepare an isocratic mixture of 20 mM Potassium Dihydrogen Phosphate ( KH2​PO4​ ) aqueous solution and Methanol (90:10 v/v) [6].

  • Execution: Run at a flow rate of 1.0 mL/min with the column compartment thermostatted to 45°C. Detection via UV at 210 nm and 254 nm.

  • Self-Validation Check: Assess peak asymmetry ( As​ ). If As​>1.5 , secondary interactions with unreacted silanols are occurring. Causal Fix: Verify the mobile phase pH is properly buffered to suppress analyte ionization, or switch to a mass-spec compatible buffer like ammonium acetate if LC-MS validation is required [7].

Section 3: Quantitative Data & Method Comparison

Table 1: Comparison of Chromatographic Modes for Pyrimidine Separation [1, 3, 7]

Chromatographic ModeRecommended Column TypePrimary Mobile PhaseBest Suited ForTypical LOQKey Limitation
Reversed-Phase (Standard) C18, C8Water / Methanol (Low Organic)Moderately polar derivatives (LogP > 0)10 µg/mL (UV)Phase collapse in >95% aqueous; poor retention of highly polar APIs.
Reversed-Phase (AQ) Polar-embedded C18, ODS-AQBuffered Aqueous / MethanolHalogenated pyrimidines, diamino-pyrimidines400 ng/mL (UV)Limited selectivity for stereoisomers or very closely related tautomers.
HILIC ZIC-HILIC, Amide, Bare SilicaAcetonitrile / Aqueous Buffer (High Organic)Highly polar nucleosides, bases (LogP < 0)0.10 µg/mL (MS)Requires long equilibration times; sensitive to sample diluent (must be high organic).
Mixed-Mode RP/Anion-ExchangeBuffered Aqueous / AcetonitrileComplex mixtures of neutral and ionic impurities< 100 ng/mL (MS)Complex method development; highly sensitive to minor pH and ionic strength changes.

Table 2: Causal Effects of Mobile Phase pH on Pyrimidine Chromatography [2, 5]

Mobile Phase pHPyrimidine Ionization State (Typical)Effect on RP-HPLC RetentionEffect on HILIC RetentionPeak Shape Considerations
pH 2.0 - 3.0 Basic nitrogens protonated (Cationic)Decreased (more polar)Increased (stronger electrostatic interaction with stationary phase)Excellent (silanols are fully protonated/neutralized).
pH 5.0 - 6.0 Neutral (for most basic pyrimidines)Maximized (most hydrophobic state)Decreased (relies purely on partitioning)Prone to tailing if silanol interactions are not masked by buffer salts.
pH > 8.0 Acidic groups (e.g., hydroxyls) deprotonated (Anionic)Decreased (highly polar)Increased (repulsion from silanols, but partitioning increases)Requires high-pH stable columns (e.g., hybrid silica).

References

  • Marrubini, G., Castillo Mendoza, B. E., & Massolini, G. "Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography." Journal of Separation Science. [Link]

  • Chromatography Online. "Structured Approach to Method Development for Bioanalytical HILIC–MS-MS Applications." LCGC North America. [Link]

  • SIELC Technologies. "Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column." [Link]

  • MAC-MOD Analytical. "A Simple Step by Step Protocol for HILIC Method Development." Knowledge Note #0021. [Link]

  • Hanrui Pharmaceutical Jingmen Co Ltd. "HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material.

Pyrimidine Solubility Support Center: Troubleshooting & Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for managing the solubility of pyrimidine derivatives in organic solvents. Pyrimidine scaffolds are ubiquitous in drug development, particularly as kinase inhibitors and anti-inflammatory agents. However, their unique physicochemical properties often lead to severe solubility bottlenecks during synthesis, formulation, and in vitro assays.

This guide is designed for researchers and drug development professionals, providing mechanistic troubleshooting, self-validating protocols, and data-driven solutions.

Diagnostic FAQ: The Causality of Poor Solvation

Q: Why do my substituted pyrimidine derivatives persistently precipitate out of common organic solvents, even when they possess lipophilic functional groups? A: The resistance to solvation is primarily driven by the high crystal lattice energy of the pyrimidine ring system. Pyrimidines are highly planar and symmetrical, allowing them to pack tightly into ordered crystal lattices[1]. Furthermore, the nitrogen atoms in the pyrimidine ring act as strong hydrogen bond acceptors, facilitating robust intermolecular hydrogen bonding and π−π stacking.

For dissolution to occur, the solvent-solute interactions (enthalpy of solvation) must thermodynamically outweigh the solute-solute interactions (lattice energy). If an organic solvent lacks the specific polar or hydrogen-bonding capacity to disrupt this lattice, the compound remains insoluble, regardless of its overall lipophilicity[1].

Q: How do substituents on the pyrimidine ring alter its solubility profile in organic solvents? A: Substituents fundamentally shift the molecule's intermolecular forces. Adding bulky, non-polar groups (e.g., halogens or alkyl chains) increases the dispersion force requirements and sterically hinders solvent access, often reducing solubility in polar protic solvents like methanol[2]. Conversely, introducing flexible, hydrophilic moieties—such as polyethylene glycol (PEG) units—disrupts the planarity and packing efficiency of the crystal lattice, significantly enhancing solubility in both aqueous and organic media[3].

Troubleshooting Workflow: Solubility Enhancement

When a pyrimidine derivative fails to dissolve in your target organic solvent, follow this logical progression to identify the optimal solubilization strategy.

G Start Compound Insoluble in Target Organic Solvent CheckHSP Calculate Hansen Solubility Parameters (HSP) Start->CheckHSP Match Do Solute & Solvent HSP Match? (Δδ < 5 MPa½) CheckHSP->Match Cosolvent Use Co-solvent System (e.g., DMF, DMSO) Match->Cosolvent No (Mismatch) Lattice High Crystal Lattice Energy? (Check Melting Point) Match->Lattice Yes (Match) Temp Increase Temperature (Thermodynamic Shift) Cosolvent->Temp Amorphous Create Amorphous Solid Dispersion Lattice->Amorphous Yes (High MP) Modify Chemical Modification (Add solubilizing groups) Lattice->Modify Persistent Issue

Caption: Decision tree for troubleshooting poor pyrimidine solubility in organic solvents.

Solvent Selection via Hansen Solubility Parameters (HSP)

Instead of relying on vague "polar/non-polar" classifications, solvent selection should be guided by Hansen Solubility Parameters (HSP) . HSP divides the total cohesive energy of a liquid into three distinct intermolecular forces: Dispersion ( δD​ ), Polar ( δP​ ), and Hydrogen Bonding ( δH​ )[4].

To dissolve a pyrimidine derivative, the HSP coordinates of the solvent must closely match those of the solute.

Quantitative Data: Pyrimidine Solubility Trends in Organic Solvents

Experimental data demonstrates that the solubility of biologically active pyrimidine derivatives varies drastically based on the solvent's ability to disrupt hydrogen bonds. The order of solubility is generally DMF > Methanol > CCl₄ [5].

Solvent δD​ (MPa½) δP​ (MPa½) δH​ (MPa½)Pyrimidine Solubility RankMechanistic Rationale
N,N-Dimethylformamide (DMF) 17.413.711.3High (1st) Strong hydrogen bond acceptor; effectively disrupts the pyrimidine H-bond networks without strong self-association[5].
Methanol 15.112.322.3Moderate (2nd) Protic solvent; forms H-bonds with pyrimidine nitrogens, but high solvent self-association limits solute interaction[5].
Carbon Tetrachloride (CCl₄) 17.80.00.6Low (3rd) Non-polar; lacks the polar and H-bonding forces required to break the intermolecular bonds of the pyrimidine ring[5].

Experimental Protocols

The following methodologies are designed as self-validating systems to ensure data integrity during your solubility optimization workflows.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Causality: Kinetic solubility (e.g., dissolving in DMSO and spiking into a secondary solvent) often overestimates true solubility due to transient supersaturation. The shake-flask method determines the true equilibrium (thermodynamic) solubility, providing a reliable baseline for formulation[6].

  • Preparation: Add an excess amount of the solid pyrimidine derivative (visible powder must remain) to a 2 mL chemically resistant glass vial.

  • Solvent Addition: Add exactly 1.0 mL of the target organic solvent (e.g., Methanol or DMF).

  • Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 298.15 K)[5]. Shake at 300 RPM for 48 hours to ensure complete lattice breakdown and thermodynamic equilibrium[6].

  • Phase Separation: Centrifuge the vial at 10,000 × g for 15 minutes to pellet the undissolved solid.

  • Filtration: Carefully draw the supernatant and filter it through a 0.22 µm PTFE syringe filter (PTFE is required for organic solvent compatibility).

  • Quantification: Analyze the filtrate using HPLC-UV against a validated standard curve.

  • Self-Validation Check: Sample the solution at 48 hours and 72 hours. If the concentration variance between the two time points is <5%, thermodynamic equilibrium is validated. If >5%, continue shaking.

Protocol B: Miniaturized Polymer-Drug Microarrays for Amorphous Solid Dispersions

Causality: If organic solvents cannot overcome the crystal lattice energy, you must bypass the lattice entirely. Formulating the drug with a hydrophilic polymer creates an amorphous solid dispersion, molecularly trapping the drug in an energized, highly soluble state[7].

  • Stock Preparation: Dissolve the pyrimidine drug in a highly volatile, strong organic solvent blend (e.g., DMSO/Methanol) where it exhibits high kinetic solubility[7].

  • Dispensing: Using an inkjet 2D printer or a high-precision multichannel pipette, dispense 5 to 10 µg of the drug solution into the wells of a 96-well plate[7].

  • Polymer Addition: Add aqueous or organic solutions of selected polymers (e.g., PVP, HPMC) to the respective wells at varying drug-to-polymer ratios (e.g., 1:3, 1:5 w/w).

  • Solvent Evaporation: Allow the solvents to evaporate completely under a gentle stream of nitrogen, followed by 24 hours in a vacuum oven at 40°C, leaving behind a dry solid dispersion[7].

  • Reconstitution: Resuspend the dry matrix in your target assay medium and agitate.

  • Self-Validation Check: Perform Differential Scanning Calorimetry (DSC) on a scaled-up sample of the dried matrix. The complete absence of the drug's sharp melting endotherm validates successful conversion from a crystalline to an amorphous form.

Frequently Asked Questions (FAQs)

Q: Can I just increase the temperature of the organic solvent to force the pyrimidine derivative into solution? A: Yes, but with caveats. The dissolution of pyrimidine derivatives in organic solvents is generally an endothermic and spontaneous process, meaning solubility increases linearly with temperature[5]. However, relying solely on heat is a temporary fix. Once the solution cools to room temperature for your assay, the system becomes supersaturated, and the compound will rapidly recrystallize and precipitate. Temperature should be used to facilitate initial dissolution, but a co-solvent or polymer must be present to stabilize the solution upon cooling.

Q: My pyrimidine compound is ionizable. Does pH matter if I am using a mixed organic-aqueous solvent system? A: Absolutely. For weakly basic or acidic pyrimidine derivatives, pH dictates the ionization state. If you are using a co-solvent system (e.g., 50% Methanol / 50% Buffer), adjusting the pH of the aqueous fraction to ionize the compound (lowering pH for basic nitrogens, raising pH for acidic groups) will drastically reduce the crystal lattice energy and exponentially increase solubility[6].

References

  • BenchChem: Technical Support Center: Enhancing Aqueous Solubility of Pyrimidine Compounds.1

  • BenchChem: Technical Support Center: Overcoming Solubility Issues of Substituted Pyrimidines.6

  • NIH PMC (ACS Med Chem Lett): Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays.7

  • ACS Journal of Chemical & Engineering Data: Measurement, Correlation, and Thermodynamics Parameters of Biological Active Pyrimidine Derivatives in Organic Solvents at Different Temperatures.5

  • NIH PMC (ChemMedChem): Polysubstituted Pyrimidines as Potent Inhibitors of Prostaglandin E2 Production: Increasing Aqueous Solubility.3

  • Wikipedia: Hansen Solubility Parameter.4

  • Revue Roumaine de Chimie: Solubility of a Series of Pyrimidine Derivatives in Methanol at 293.15 to 313.15 K.2

Sources

Technical Support Center: Regioselective Functionalization of 2-Aminopyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. 2-Aminopyrimidines are privileged pharmacophores found in blockbuster drugs like imatinib and rosuvastatin[1]. However, their functionalization is notoriously challenging due to the presence of multiple reactive sites: two endocyclic nitrogens, an exocyclic amine, and three distinct carbon centers (C4, C5, C6).

This troubleshooting guide is designed for discovery chemists and process scientists. It addresses the most common regioselectivity failures encountered during the structural diversification of 2-aminopyrimidines, providing mechanistic causality, self-validating protocols, and authoritative literature grounding.

Module 1: Electrophilic Aromatic Substitution (EAS) & Halogenation

FAQ 1: Why do I keep getting mixtures of mono- and di-halogenated products when attempting C5-halogenation?

Causality Analysis: In 2-aminopyrimidines, the exocyclic C2-amino group strongly donates electron density into the pyrimidine π -system via resonance. This activation is most pronounced at the C5 position (analogous to the para position in aniline), making C5 the thermodynamic and kinetic sink for electrophilic aromatic substitution (EAS). However, if the halogenating agent is too harsh (e.g., elemental Br2​ ), the high electron density leads to over-oxidation or unselective polyhalogenation across the ring.

The Solution: To achieve strict C5-monohalogenation, you must attenuate the electrophilicity of the halogen source. Recent methodologies demonstrate that using simple sodium halide salts (NaI/NaBr/NaCl) paired with a mild oxidant (like K2​S2​O8​ or Oxone) generates hypohalous acid in situ at a controlled rate, heavily favoring C5-monohalogenation[2].

Quantitative Comparison of Halogenation Conditions:

Reagent SystemTarget PositionYield (%)Regioselectivity (C5:Other)Key Advantage
NaBr / K2​S2​O8​ C5 (Bromination)58%>95:5Green chemistry, cheap salts[2]
NBS / DMF (0 °C)C5 (Bromination)85%90:10Mild, high yield, scalable
NaI / OxoneC5 (Iodination)47%>95:5Direct access to Suzuki precursors[2]

Self-Validating Protocol: Controlled C5-Bromination

  • Setup: Dissolve 2-aminopyrimidine (1.0 equiv) in a solvent mixture of CH3​CN/H2​O (1:1).

  • Reagent Addition: Add NaBr (1.2 equiv) followed by portion-wise addition of K2​S2​O8​ (1.2 equiv) at room temperature.

  • Reaction: Stir at 60 °C for 4–6 hours.

  • Validation Checkpoint:

    • TLC: Monitor the disappearance of the starting material.

    • GC-MS: Confirm the product mass. A strict 1:1 ratio of M and M+2 peaks confirms monobromination. The absence of a 1:2:1 isotope pattern validates that over-halogenation has been suppressed.

    • 1H NMR: The disappearance of the C5 proton (typically a distinct triplet or singlet around 6.5–7.0 ppm depending on substitution) and the retention of the C4/C6 protons (a sharp singlet around 8.3 ppm for symmetrical derivatives) confirms C5 regioselectivity.

Module 2: Nucleophilic Aromatic Substitution ( SN​Ar ) on Polychloropyrimidines

FAQ 2: I am trying to selectively aminate 2,4-dichloropyrimidine at the C2 position, but standard SN​Ar yields the C4-aminated product. How do I reverse this?

Causality Analysis: In 2,4-dichloropyrimidine, the C4 position is intrinsically more electrophilic than the C2 position. This is due to the α -effect of the adjacent ring nitrogens and the fact that C2 is sterically flanked by two nitrogen atoms, whereas C4 is less hindered. Consequently, standard amine nucleophiles will attack C4 under kinetic control, leading to 4-amino-2-chloropyrimidines.

The Solution: To reverse this inherent bias and achieve C2-amination, you must employ either catalyst-controlled cross-coupling or steric shielding. The that using 5-trimethylsilyl-2,4-dichloropyrimidine acts as a brilliant surrogate. The bulky TMS group at C5 sterically blocks the adjacent C4 position, forcing the nucleophile to attack the C2 position exclusively[3][4].

SNAr_Regio A 2,4-Dichloropyrimidine B Standard SNAr (Kinetic Control) A->B Amine C C4-Aminated Product (Major) B->C D 5-TMS-2,4-Dichloropyrimidine E Steric Shielding SNAr (TMS blocks C4) D->E Amine F C2-Aminated Product (Exclusive) E->F

Caption: Regioselectivity control in the amination of 2,4-dichloropyrimidines using steric shielding.

Self-Validating Protocol: C2-Selective Amination

  • Setup: Dissolve 5-TMS-2,4-dichloropyrimidine (1.0 equiv) in THF.

  • Reagent Addition: Add the dialkylamine (1.1 equiv) and N,N -diisopropylethylamine (DIPEA, 1.5 equiv).

  • Reaction: Stir at room temperature for 12 hours.

  • Validation Checkpoint:

    • 1H NMR: The C6 proton will appear as a sharp singlet. If C4 amination had occurred, the chemical shift of the C6 proton would be significantly different due to the altered electronic environment.

    • Post-Reaction: The TMS group can be easily removed post-amination using TBAF or acidic conditions to yield the pure 2-amino-4-chloropyrimidine.

Module 3: Direct C-H Functionalization

FAQ 3: Can I bypass the halogenation step and directly arylate the C5 position of an unhalogenated 2-aminopyrimidine?

Causality Analysis: Traditional cross-coupling requires a pre-installed halogen (as discussed in Module 1). However, the pyrimidine ring is electron-deficient, making direct C-H activation difficult. By utilizing the exocyclic amine as a directing group or leveraging the inherent nucleophilicity of C5, Palladium(II) catalysis can facilitate direct electrophilic palladation at the C5 position. The N-H proton plays a vital role; protecting it (e.g., N-alkylpyrimidin-2-amine) enhances the efficiency of the Pd(II)/Pd(IV) catalytic cycle[1][5].

CH_Arylation A 2-Aminopyrimidine B Pd(II) Coordination A->B C Electrophilic Palladation (at C5) B->C C-H Cleavage D Oxidative Addition (Ar-X) C->D E Pd(IV) Intermediate D->E F Reductive Elimination E->F F->B Catalyst Regeneration G C5-Arylated Product F->G

Caption: Pd(II)/Pd(IV) catalytic cycle for the direct C5-arylation of 2-aminopyrimidines.

Self-Validating Protocol: Direct C5-Arylation

  • Setup: In a sealed tube, combine N-alkylpyrimidin-2-amine (1.0 equiv), aryl iodide (1.5 equiv), Pd(OAc)2​ (10 mol%), and Ag2​CO3​ (2.0 equiv) in 1,4-dioxane.

  • Reaction: Heat to 110 °C for 24 hours under a nitrogen atmosphere.

  • Validation Checkpoint:

    • TLC: Use UV visualization (254 nm); the highly conjugated C5-arylated product will show intense UV activity compared to the starting material.

    • 1H NMR: The defining validation is the loss of the C5 proton signal and the appearance of a new aromatic multiplet corresponding to the appended aryl ring.

Module 4: N-Alkylation vs. Ring-Alkylation

FAQ 4: Alkylation of my 2-aminopyrimidine with alkyl halides yields pyrimidinium salts (ring-N alkylation). How do I force exocyclic N-alkylation?

Causality Analysis: The endocyclic ring nitrogens (N1 and N3) are sp2 hybridized with localized lone pairs in the plane of the ring, making them kinetically highly nucleophilic. Conversely, the lone pair on the exocyclic C2-amine is delocalized into the pyrimidine π -system (giving it partial double-bond character). If you simply mix 2-aminopyrimidine with an alkyl halide, the ring nitrogen attacks first, forming an undesired pyrimidinium salt.

The Solution: You must thermodynamically activate the exocyclic amine by deprotonating it. The pKa of the exocyclic N-H is approximately 16. By treating the substrate with a strong base like Sodium Hydride (NaH), you generate a highly nucleophilic amide anion. Because the negative charge is heavily localized on the exocyclic nitrogen, subsequent addition of the electrophile results exclusively in exocyclic N-alkylation.

Self-Validating Protocol: Exocyclic N-Alkylation

  • Setup: Dissolve 2-aminopyrimidine in strictly anhydrous DMF under an argon atmosphere. Cool to 0 °C.

  • Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 1.1 equiv). Stir for 30 minutes until hydrogen gas evolution ceases.

  • Alkylation: Add the alkyl halide (1.05 equiv) dropwise. Allow to warm to room temperature and stir for 4 hours.

  • Validation Checkpoint:

    • Solubility/Workup: Quench with water. Pyrimidinium salts (ring-alkylated) are highly water-soluble and will remain in the aqueous layer. The desired exocyclic N-alkylated product will extract cleanly into ethyl acetate.

    • 1H NMR: The exocyclic N-H proton (broad singlet, ~7.0 ppm) will integrate to 1 instead of 2, and the new alkyl protons will show appropriate splitting patterns.

Comprehensive References
  • Title: Sodium Salts (NaI/NaBr/NaCl) for the Halogenation of Imidazo-Fused Heterocycles Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Regioselective 2-Amination of Polychloropyrimidines Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines Source: RSC Advances URL: [Link]

  • Title: Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes Source: RSC Advances (via PMC) URL: [Link]

Sources

Technical Support Center: Troubleshooting Aminopyrimidine Acylation Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the acylation of aminopyrimidines. The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents. However, researchers consistently face two major hurdles during its functionalization: abysmal reaction yields due to poor nucleophilicity, and the rampant formation of N,N-diacylated byproducts.

This guide unpacks the mechanistic causality behind these failures and provides field-proven, self-validating protocols to ensure clean N-monoacylation.

Section 1: The Mechanistic Causality of Over-Acylation

To solve the problem of over-acylation, we must first understand the electronic environment of the 2-aminopyrimidine ring. The two endocyclic nitrogen atoms exert a strong electron-withdrawing effect, drastically reducing the nucleophilicity of the exocyclic primary amine. Consequently, standard peptide coupling conditions often fail entirely.

When highly reactive electrophiles (like acyl chlorides) are used, the first acylation successfully occurs. However, the resulting N-monoacyl aminopyrimidine is surprisingly acidic. The proton on the newly formed amide is flanked by two electron-withdrawing groups (the carbonyl and the pyrimidine ring). If a relatively strong base such as triethylamine (Et3N) or potassium carbonate (K2CO3) is present in the reaction mixture, it rapidly deprotonates this amide .

The resulting amide anion is highly nucleophilic and instantly attacks a second equivalent of the acyl chloride, leading to the dreaded N,N-diacyl byproduct. The causality is direct: Strong base = Deprotonation = Diacylation. The solution lies in base selection. Using a weak base like pyridine neutralizes the HCl byproduct without deprotonating the acidic mono-amide, effectively halting the reaction at the monoacylated stage .

Mechanism SM 2-Aminopyrimidine + Acyl Chloride Mono N-Monoacyl Amide (Acidic Intermediate) SM->Mono Nucleophilic Attack StrongBase Strong Base Route (e.g., Et3N, K2CO3) Mono->StrongBase WeakBase Weak Base Route (e.g., Pyridine) Mono->WeakBase Anion Amide Anion (Highly Nucleophilic) StrongBase->Anion Deprotonation FinalMono Pure N-Monoamide (Desired Product) WeakBase->FinalMono No Deprotonation (Reaction Stops) DiAmide N,N-Diacyl Byproduct (Over-acylation) Anion->DiAmide 2nd Acylation

Mechanistic pathway of 2-aminopyrimidine acylation dictated by base strength.

Section 2: Troubleshooting Guide & FAQs

Q: My reaction with 2-aminopyrimidine and an activated ester (EDC/HOBt) shows unreacted starting material after 48 hours. What is wrong? A: The exocyclic amine is too deactivated to react with standard O-acylisourea intermediates. You must pivot to more reactive species, such as acyl chlorides or anhydrides, which often require elevated temperatures or microwave irradiation to force the initial coupling .

Q: I used an acyl chloride with Triethylamine (Et3N) and got a mixture of 15% mono-amide and 80% di-amide. How do I fix this? A: The Et3N is deprotonating your product. Switch your solvent/base system to neat Pyridine, or use Dichloromethane (DCM) with Pyridine as the base. Pyridine's pKa (~5.2) is low enough that it cannot abstract the amide proton, preventing the second acylation from occurring .

Q: I already have a large batch of the N,N-diacylated byproduct. Is it a total loss? A: No. The N,N-diacyl derivative can be cleanly salvaged. Because the second acyl group creates immense steric and electronic strain, it is highly susceptible to nucleophilic attack. You can perform a selective alkaline hydrolysis using exactly 1.0 equivalent of NaOH to cleave one acyl group and yield the pure mono-amide .

Section 3: Quantitative Comparison of Acylation Conditions

To illustrate the profound impact of base selection on product distribution, the following table summarizes the acylation outcomes of 2-aminopyrimidine with benzoyl chloride under various conditions.

Reaction ConditionsBase Strength (pKa of conjugate acid)Yield of N-Monoamide (%)Yield of N,N-Diamide (%)
Benzoyl Chloride, Et3N, DCM, RTStrong (~10.7)12%85%
Benzoyl Chloride, K2CO3, Acetone, RefluxStrong (~10.3)0%92%
Benzoyl Chloride, Pyridine, DCM, RTWeak (~5.2)91%<2%
Acetic Anhydride, Neat, 100°CNone (Thermal)19%48%
Section 4: Field-Proven Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring specific visual cues and analytical checkpoints, you can verify the success of the reaction in real-time without waiting for final NMR characterization.

Protocol A: Direct N-Monoacylation using a Weak Base

Causality: Utilizing pyridine prevents the deprotonation of the intermediate amide, ensuring the reaction strictly stops at monoacylation.

  • Setup: In an oven-dried round-bottom flask under nitrogen, dissolve 2-aminopyrimidine (1.0 eq) in anhydrous Dichloromethane (DCM) to a 0.2 M concentration.

  • Base Addition: Add anhydrous Pyridine (1.5 eq). Validation Check: The solution should remain clear and colorless.

  • Electrophile Addition: Cool the mixture to 0°C. Dropwise, add the acyl chloride (1.1 eq) over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Validation Check: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting material spot (highly polar) should disappear, replaced by a single, less polar spot (mono-amide). No highly non-polar spot (di-amide) should form near the solvent front.

  • Workup: Wash the organic layer with saturated aqueous NaHCO3, followed by 1N HCl (to remove excess pyridine), and brine. Dry over Na2SO4 and concentrate in vacuo.

Protocol B: Selective Alkaline Hydrolysis of N,N-Diacyl Byproducts

Causality: The electronic strain of the di-imide makes one acyl group highly labile to hydroxide attack, allowing for selective deprotection back to the desired mono-amide.

  • Setup: Suspend the crude N,N-diacylated 2-aminopyrimidine (1.0 eq) in a 1:1 mixture of Ethanol and Water (0.1 M). Validation Check: The di-amide will likely remain as a cloudy suspension.

  • Hydrolysis: Add a standardized solution of NaOH (exactly 1.0 eq) dropwise at room temperature.

  • Reaction: Stir for 1-2 hours. Validation Check: As the reaction proceeds, the suspension will typically clear up as the mono-amide sodium salt forms, followed by the precipitation of the neutral mono-amide as the pH stabilizes. LC-MS should show complete disappearance of the di-amide mass.

  • Isolation: Adjust the pH to 7.0 using 1N HCl if necessary. Filter the resulting white precipitate, wash with cold water, and dry under vacuum to yield the pure N-monoamide.

Workflow Step1 Step 1: Exhaustive Acylation Step2 Step 2: Isolation of N,N-Diacyl Step1->Step2 Step3 Step 3: Selective Hydrolysis (1.0 eq NaOH) Step2->Step3 Step4 Step 4: Precipitation & Filtration Step3->Step4 Product Pure N-Monoamide Step4->Product

Experimental workflow for selective alkaline hydrolysis of N,N-diacylated byproducts.

References
  • Theodorou, V., Gogou, M., Giannoussi, A., & Skobridis, K. "Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction." ARKIVOC, 2014(iv), 11-23. URL:[Link]

  • Wang, Z., et al. "Scale-Up Synthesis of a TRPV1 Antagonist Featuring a Facile Thiazolo[5,4-d]pyrimidine Formation." Organic Process Research & Development, 2011, 15(2), 461-466. URL:[Link]

troubleshooting unexpected NMR shifts in pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Troubleshooting Center for Nitrogen Heterocycles .

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter confounding NMR data when working with pyrimidine scaffolds. Pyrimidines are highly dynamic molecules. Their electron-deficient aromatic rings, coupled with the presence of multiple hydrogen-bond acceptors and donors, make them highly susceptible to environmental variations.

When your 1 H, 13 C, or 15 N NMR spectra deviate from predicted chemical shifts, the issue is rarely a failed synthesis. Instead, you are likely observing the physical chemistry of the molecule in real-time—specifically tautomerism, protonation state dynamics, or solvent-solute interactions.

This guide is designed to move beyond basic peak assignment, providing you with the mechanistic causality and self-validating experimental protocols needed to definitively resolve unexpected NMR shifts in pyrimidine derivatives.

Core Diagnostic Workflow

Before altering your synthetic route, apply the following diagnostic logic to isolate the physicochemical variable causing the spectral anomaly.

NMR_Troubleshooting Start Unexpected NMR Shift in Pyrimidine Derivative CheckSolvent Is the shift solvent-dependent? Start->CheckSolvent CheckBroad Are peaks broadened or missing? Start->CheckBroad CheckPH Is the sample in an unbuffered aqueous/protic solvent? Start->CheckPH SolventYes Suspect H-bonding or Solvent Polarity Effects CheckSolvent->SolventYes Yes BroadYes Suspect Tautomeric Exchange or Restricted Rotation CheckBroad->BroadYes Yes PHYes Suspect N1/N3 or C5 Protonation State Change CheckPH->PHYes Yes Action1 Run in non-polar solvent (e.g., CDCl3 vs DMSO-d6) SolventYes->Action1 Action2 Perform Variable Temperature (VT) NMR BroadYes->Action2 Action3 Conduct pH Titration NMR PHYes->Action3

Caption: Diagnostic workflow for resolving unexpected NMR shifts in pyrimidine derivatives.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why are the 1 H signals for my pyrimidine ring protons (H5, H6) severely broadened or completely missing at room temperature?

The Causality: You are likely observing intermediate-rate tautomeric exchange. Pyrimidines, particularly those with exocyclic oxygen or nitrogen atoms (like uracil or cytosine derivatives), exist in a delicate equilibrium between lactam (diketo) and lactim (enol) forms. At room temperature, the rate of interconversion between these tautomers often matches the NMR timescale (the Larmor frequency difference between the two states). This causes the signals to coalesce and broaden into the baseline. The intramolecular electrostatic interactions and solvent polarity are the primary factors governing the stability of these tautomeric forms[1].

Q2: I switched my NMR solvent from CDCl 3​ to DMSO-d 6​ to improve solubility, but my 13 C and 1 H chemical shifts changed drastically. Is my compound degrading?

The Causality: No, your compound is intact. You are observing solvent-induced solvation effects. DMSO is a strong hydrogen-bond acceptor and highly polar aprotic solvent. In CDCl 3​ , pyrimidines often form intermolecular hydrogen-bonded dimers. When dissolved in DMSO-d 6​ , the solvent violently disrupts these dimers, forming strong solute-solvent hydrogen bonds. This deshields the N-H protons (pushing them downfield, often >10 ppm) and alters the electron density across the pyrimidine π -system, shifting the C2 and C4/C6 carbon resonances[2]. Advanced fragment-based quantum chemical models have demonstrated that incorporating the solvent environment is strictly necessary to accurately evaluate and predict these NMR chemical shifts[3].

Q3: My pyrimidine derivative shows unexpected upfield shifts in the aromatic region when dissolved in D 2​ O. What is happening?

The Causality: This is a classic sign of protonation or π−π stacking (aggregation). Pyrimidines are basic (pKa ~1-3 for the ring nitrogens). If your D 2​ O is slightly acidic, the N1 or N3 positions will protonate. Protonation withdraws electron density, which typically causes a downfield shift. However, if you are seeing an upfield shift, your concentration is likely too high, leading to concentration-dependent π−π stacking. The aromatic rings stack like coins, and the anisotropic ring current of one pyrimidine shields the protons of the adjacent molecule, driving the signals upfield.

Pyrimidine_Pathways Lactam Lactam Form (Major in Polar Solvents) Lactim Lactim Form (Minor, Enol) Lactam->Lactim Tautomerization ProtonatedN N-Protonated Cation (Low pH) Lactam->ProtonatedN +H+ (pKa ~1-3) ProtonatedC5 C5-Protonated Sigma Complex (Kinetic Anomaly) Lactam->ProtonatedC5 +H+ (Specific)

Caption: Mechanistic pathways of pyrimidine tautomerization and protonation.

Quantitative Data Presentation: Expected Shift Deviations

To assist in rapid diagnosis, the table below summarizes the typical chemical shift deviations observed in standard pyrimidine scaffolds when subjected to environmental changes.

Nucleus / PositionStandard Shift (CDCl 3​ , Neutral)Shift in DMSO-d 6​ (H-Bonding)Shift upon N-Protonation (TFA Salt)Causality / Mechanism
1 H (H5) ~7.30 ppm~7.50 ppm~8.00 ppmLoss of electron density during protonation deshields the proton.
1 H (H4/H6) ~8.70 ppm~8.85 ppm~9.20 ppmStrong inductive effect from adjacent protonated nitrogen.
13 C (C2) ~158.0 ppm~160.0 ppm~150.0 ppmProtonation changes hybridization character, shifting C2 upfield.
13 C (C5) ~121.0 ppm~122.0 ppm~115.0 ppmAlteration of the π -resonance system upon N-protonation.
1 H (Exocyclic NH 2​ ) ~5.00 ppm (Broad)~6.50 - 7.00 ppmExchange with solventDMSO stabilizes the transition state, restricting C-N bond rotation.

Self-Validating Experimental Protocols

To definitively prove that your unexpected shifts are due to physical dynamics rather than chemical impurities, execute the following self-validating protocols.

Protocol A: Variable Temperature (VT) NMR for Tautomeric Deconvolution

If peaks are broadened due to intermediate exchange, changing the temperature will push the system into either the "slow exchange" or "fast exchange" regime, restoring sharp peaks.

  • Sample Preparation: Dissolve 5-10 mg of your pyrimidine derivative in 0.6 mL of DMSO-d 6​ (chosen for its high boiling point).

  • Baseline Acquisition: Acquire a standard 1D 1 H NMR spectrum at 298 K (25 °C). Note the line widths at half-height ( Δν1/2​ ) for the broadened signals.

  • Heating Gradient: Increase the probe temperature to 323 K (50 °C). Allow 5 minutes for thermal equilibration. Tune and match the probe, re-shim the Z-axis, and acquire a spectrum.

  • Fast-Exchange Validation: Increase the temperature to 353 K (80 °C) and acquire another spectrum.

  • Data Interpretation:

    • Self-Validation: If the broadened peaks sharpen into distinct singlets/multiplets at 353 K, you have proven the existence of a dynamic tautomeric or rotameric equilibrium. The thermal energy has overcome the activation barrier, resulting in a time-averaged "fast exchange" spectrum.

    • Reversibility Check: Cool the sample back to 298 K and re-acquire. The spectrum must return to its original broadened state to confirm the compound did not thermally degrade.

Protocol B: pH Titration NMR for Protonation State Verification

If you suspect unintended protonation is shifting your aromatic signals, map the pKa directly in the NMR tube.

  • Sample Preparation: Dissolve the pyrimidine in 0.6 mL of D 2​ O. If solubility is poor, use a 90:10 D 2​ O:CD 3​ OD mixture.

  • Initial Measurement: Record the 1 H NMR spectrum and measure the apparent pH (pD) using a micro-pH electrode directly in the NMR tube. (Note: pD = pH meter reading + 0.4).

  • Titration: Add 1-2 μ L aliquots of 0.1 M NaOD (to deprotonate) or 0.1 M DCl (to protonate).

  • Tracking: After each addition, mix thoroughly, record the pD, and acquire a 1 H spectrum. Track the chemical shift ( δ ) of the H5 or H6 proton.

  • Data Interpretation: Plot the chemical shift ( δ ) on the Y-axis versus the pD on the X-axis. The data will form a sigmoidal curve. The inflection point of this curve is the exact pKa of your pyrimidine derivative. This self-validates that the shifting peaks are solely a function of pH.

References

  • Kokko, J. P., Goldstein, J. H., & Mandell, L. (1961). A Nuclear Magnetic Resonance Investigation of Tautomerism and Substituent Effects in Some Pyrimidines and Related Nucleosides. Journal of the American Chemical Society, 83(13), 2909–2911.[Link]

  • Rzepiela, K., Buczek, A., Kupka, T., & Broda, M. A. (2020). Factors Governing the Chemical Stability and NMR Parameters of Uracil Tautomers and Its 5-Halogen Derivatives. Molecules, 25(17), 3931.[Link]

  • Jovan Jose, K. V., & Raghavachari, K. (2017). Fragment-Based Approach for the Evaluation of NMR Chemical Shifts for Large Biomolecules Incorporating the Effects of the Solvent Environment. Journal of Chemical Theory and Computation, 13(3), 1147–1158.[Link]

Sources

2-Aminopyrimidine Synthesis Support Center: Troubleshooting & Method Refinement

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-aminopyrimidine synthesis. As a core pharmacophore in kinase inhibitors (e.g., imatinib, fedratinib) and other therapeutics, the 2-aminopyrimidine scaffold demands highly consistent, scalable, and regioselective synthetic methodologies. This guide addresses the most critical bottlenecks encountered by drug development professionals—ranging from regiochemical leakage in de novo condensations to catalyst poisoning in late-stage cross-couplings.

Module 1: De Novo Ring Synthesis (Condensation Strategies)

Support Ticket #101: Poor Regioselectivity in Guanidine Condensations User Issue: "When condensing substituted guanidines with standard dimethylamino enaminones, I am isolating a 60:40 mixture of regioisomers. How can I force complete regioselectivity?"

Root Cause Analysis: Standard 1,3-dielectrophiles (like dimethylamino enaminones) and substituted guanidines are both ambidentate. The initial nucleophilic attack can occur competitively at either the carbonyl carbon or the enamine β-carbon. This lack of thermodynamic control during the initial C-N bond formation leads to mixed regioisomers.

Method Refinement: Transition from standard enaminones to imidazolate enaminones . The imidazole moiety functions as a superior, highly directed leaving group. The reaction proceeds via a metal-free cascade where the guanidine exclusively attacks the β-carbon to displace the imidazole (forming Intermediate H), followed by intramolecular cyclization[1]. This mechanistic shift guarantees 100% regioselectivity.

Condensation Guanidine Substituted Guanidine Intermediate Intermediate H (Exclusive β-Attack) Guanidine->Intermediate Nucleophilic Attack Enaminone Imidazolate Enaminone Enaminone->Intermediate - Imidazole Product Unsymmetrical 2-Aminopyrimidine Intermediate->Product Cyclization Byproduct Imidazole Leaving Group Intermediate->Byproduct

Caption: Regioselective cascade synthesis of 2-aminopyrimidines via imidazolate displacement.

Validated Protocol: Metal-Free Cascade Synthesis

  • Reagent Preparation: Dissolve the imidazolate enaminone (1.0 equiv) and guanidine hydrochloride (1.2 equiv) in anhydrous 1,4-dioxane (0.2 M).

  • Base Addition: Add Cs₂CO₃ (2.0 equiv). Causality: A medium-strength base is required to free-base the guanidine without inducing premature hydrolysis of the enaminone.

  • Thermal Cyclization: Stir the mixture at 100 °C for 12 hours.

  • Validation Checkpoint: Monitor via TLC (EtOAc/Hexane). The complete disappearance of the bright yellow enaminone spot confirms the irreversible formation of Intermediate H. If the yellow spot persists, verify the anhydrous nature of the dioxane, as water competes as a nucleophile.

  • Isolation: Cool to room temperature, dilute with distilled water, and extract with EtOAc. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Module 2: Late-Stage Functionalization (Buchwald-Hartwig Cross-Coupling)

Support Ticket #102: Catalyst Deactivation with 2-Chloropyrimidines User Issue: "My Buchwald-Hartwig aminations work perfectly for 5-bromopyrimidines but fail completely with 2-chloropyrimidines, yielding only unreacted starting material and palladium black."

Root Cause Analysis: 2-Halopyrimidines possess two strongly coordinating nitrogen atoms adjacent to the halogenated carbon. Following oxidative addition, these nitrogens can chelate the naked palladium center, forming a stable, unreactive off-cycle complex. Furthermore, the electron-deficient nature of the pyrimidine ring makes the subsequent reductive elimination step energetically demanding, trapping the catalyst in the Pd(II) state[2].

Method Refinement: Utilize a bidentate ligand with a wide bite angle (e.g., Xantphos, bite angle ~111°). The rigid backbone of Xantphos enforces a geometry that prevents stable bidentate chelation by the pyrimidine nitrogens and sterically accelerates the reductive elimination of the product[2].

BHCycle Pd0 Pd(0)-Xantphos Active Catalyst OxAdd Pd(II) Aryl Halide Complex Pd0->OxAdd + 2-Chloropyrimidine AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord + Amine / Base RedElim Reductive Elimination AmineCoord->RedElim Transmetalation RedElim->Pd0 - 2-Aminopyrimidine

Caption: Pd-catalyzed Buchwald-Hartwig amination cycle overcoming pyrimidine chelation.

Quantitative Data: Ligand Effects on 2-Chloropyrimidine Amination

Ligand SystemBite Angle / StericsConversion (%)Primary Mechanistic Limitation
PPh₃ Monodentate, low bulk< 10%Severe catalyst poisoning via pyrimidine chelation.
BINAP Bidentate, narrow (92°)~ 35%Sluggish reductive elimination; trapped Pd(II) resting state.
Xantphos Bidentate, wide (111°)> 95%Highly efficient; prevents off-cycle chelation[2].

Validated Protocol: Pd-Catalyzed Amination of 2-Chloropyrimidine

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, combine Pd₂(dba)₃ (2 mol%) and Xantphos (4 mol%) in anhydrous 1,4-dioxane. Stir for 15 minutes until the solution turns deep red. Causality: Pre-forming the active Pd(0)-Xantphos complex prevents the 2-chloropyrimidine from irreversibly binding to unligated palladium.

  • Substrate Addition: Add 2-chloropyrimidine (1.0 equiv), the desired amine (1.2 equiv), and finely powdered Cs₂CO₃ (1.5 equiv).

  • Reaction: Seal the vessel, remove from the glovebox, and heat at 100 °C for 8 hours.

  • Validation Checkpoint: Analyze an aliquot via LC-MS. Look for a mass shift corresponding to the loss of HCl (M - 36 + Amine mass). The absence of hydro-dehalogenated byproducts (M - 35) confirms successful cross-coupling over competing pathways.

  • Purification: Filter the crude mixture through a pad of Celite to remove inorganic salts and precipitated Pd black before chromatographic purification.

Module 3: Scalability & Flow Chemistry

Support Ticket #103: Purification Bottlenecks in Scale-Up User Issue: "Scaling up the synthesis of highly polar 2-aminopyrimidines (like imatinib precursors) results in tedious chromatographic purification. The products streak heavily on silica."

Root Cause Analysis: The 2-aminopyrimidine core is highly basic and polar, leading to strong secondary interactions with the acidic silanol groups on normal-phase silica gel. This causes severe tailing, requiring massive volumes of highly polar eluent systems (e.g., DCM/MeOH/NH₄OH) and resulting in poor isolated yields.

Method Refinement: Implement a "Catch-React-Release" continuous flow methodology using a monolith-supported thiouronium salt[3]. This approach completely bypasses liquid chromatography by covalently binding the intermediate to a solid support, washing away impurities, and releasing the pure product upon amine addition.

FlowChem Catch 1. Catch Immobilize Thiouronium React 2. React Flow Enaminone Catch->React Wash 3. Wash Flush Impurities React->Wash Release 4. Release Flow Amine Wash->Release Product Pure 2-Aminopyrimidine Release->Product

Caption: Catch-React-Release continuous flow workflow for 2-aminopyrimidines.

Validated Protocol: Catch-React-Release Flow Synthesis

  • Monolith Preparation (Catch): Pump a solution of thiourea through a polymer-supported alkylating monolith to generate the supported thiouronium salt.

  • Intermediate Formation (React): Flow a mixture of the target enaminone and base through the heated monolith reactor (residence time ~15 min). Causality: The enaminone reacts with the immobilized thiouronium, covalently "catching" the pyrimidine intermediate onto the solid support.

  • Purification (Wash): Flush the reactor with pure solvent (e.g., acetonitrile) for 10 minutes. All unreacted starting materials and byproducts are washed to waste.

  • Product Elution (Release): Flow the desired amine nucleophile through the reactor. The amine displaces the pyrimidine from the support via nucleophilic aromatic substitution.

  • Validation Checkpoint: Evaporate the collected solvent stream. ¹H-NMR of the crude residue should show >95% purity of the 2-aminopyrimidine, ready for downstream processing without column chromatography[3].

Sources

Validation & Comparative

Comprehensive Synthesis Guide: 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Target Compound: 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol (CAS: 1337882-08-2)[1]

The synthesis of highly functionalized pyrimidine scaffolds is a cornerstone of modern medicinal chemistry. The target molecule, 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol, presents a unique synthetic challenge due to the specific regiochemistry required: an amino group at C4, a methyl group at C6, and a 2-hydroxyethyl appendage at C2.

This guide objectively compares two distinct synthetic paradigms for constructing this molecule: Route A (De Novo Cyclocondensation) , which builds the heterocyclic core from acyclic precursors, and Route B (Late-Stage Functionalization) , which leverages organometallic cross-coupling on a pre-formed pyrimidine ring.

Retrosynthetic Strategy Overview

The selection of a synthetic route depends heavily on the project phase (e.g., discovery vs. process scale-up). Route A relies on classical heterocyclic chemistry, utilizing cheap starting materials but requiring harsh conditions. Route B utilizes modern palladium-catalyzed cross-coupling, offering superior regiocontrol and milder conditions at the expense of reagent cost.

Strategy cluster_A Route A: De Novo Cyclocondensation cluster_B Route B: Late-Stage Functionalization A1 3-Hydroxypropanamidine A3 Target Molecule CAS: 1337882-08-2 A1->A3 NaOMe, MeOH, Δ A2 3-Aminocrotononitrile A2->A3 B1 4-Amino-2-chloro- 6-methylpyrimidine B3 2-Vinyl Intermediate B1->B3 Suzuki Coupling Pd(dppf)Cl2 B2 Vinylboronic Acid Pinacol Ester B2->B3 B4 Target Molecule CAS: 1337882-08-2 B3->B4 1. 9-BBN 2. H2O2/NaOH

Figure 1: Retrosynthetic and forward strategies for synthesizing 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol.

Route A: De Novo Cyclocondensation

Mechanistic Rationale

Route A utilizes 3-aminocrotononitrile, a versatile bifunctional enamine, to construct the pyrimidine ring[2]. The reaction is driven by the condensation of 3-hydroxypropanamidine with the enaminonitrile under basic conditions[3]. The amidine nitrogen acts as a nucleophile, attacking the highly electrophilic nitrile carbon. Subsequent intramolecular cyclization occurs via the attack of the second amidine nitrogen on the enamine beta-carbon, followed by the elimination of ammonia to achieve aromatization.

RouteA_Mech M1 Amidine Free Base (Nucleophile) M3 Nucleophilic Attack at Nitrile Carbon M1->M3 M2 3-Aminocrotononitrile (Electrophile) M2->M3 M4 Intramolecular Cyclization (Enamine Attack) M3->M4 M5 Aromatization (-NH3) M4->M5

Figure 2: Stepwise cyclocondensation mechanism forming the pyrimidine core.

Self-Validating Experimental Protocol
  • Free-Basing the Amidine: Suspend 3-hydroxypropanamidine hydrochloride (1.0 equiv) in anhydrous methanol. Add sodium methoxide (1.1 equiv) dropwise at 0 °C.

    • Causality: The hydrochloride salt is unreactive. Neutralizing it generates the nucleophilic amidine free base required for the initial attack.

    • In-Process Control (IPC): Verify the pH of the suspension is >9. Filter off the precipitated NaCl to prevent salt occlusion during scale-up.

  • Cyclocondensation: Add 3-aminocrotononitrile (1.0 equiv) to the filtrate. Heat the mixture to reflux (65 °C) for 16 hours.

    • Causality: Reflux conditions provide the necessary activation energy for the intramolecular cyclization and the thermodynamically driven elimination of ammonia gas.

    • IPC: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the 3-aminocrotononitrile spot ( Rf​≈0.6 ) and the appearance of a highly polar UV-active spot ( Rf​≈0.2 ) indicates completion.

  • Workup & Validation: Concentrate the mixture in vacuo, neutralize with 1M HCl to pH 7, and purify via silica gel chromatography.

    • Final Validation: 1 H NMR (DMSO- d6​ ) must show a distinct pyrimidine aromatic proton at C5 (singlet, 5.9 ppm), the C6 methyl group (singlet, 2.1 ppm), and the intact ethanol appendage signals.

Route B: Late-Stage Functionalization

Mechanistic Rationale

Route B starts with the commercially available 4-amino-2-chloro-6-methylpyrimidine. The C2-chloride is displaced via a Palladium-catalyzed Suzuki-Miyaura cross-coupling with a vinylboronic acid pinacol ester[4]. The resulting 2-vinylpyrimidine undergoes anti-Markovnikov hydroboration. The strong electron-withdrawing nature of the pyrimidine ring polarizes the vinyl group, ensuring that bulky boranes like 9-BBN attack exclusively at the terminal β -position[5].

RouteB_Mech S1 Oxidative Addition (Pd(0) to Pd(II)) S2 Transmetalation (Vinyl Transfer) S1->S2 S3 Reductive Elimination (C-C Bond Formation) S2->S3 S4 Anti-Markovnikov Hydroboration S3->S4 Vinyl Intermediate S5 Oxidative Cleavage (C-B to C-O) S4->S5

Figure 3: Catalytic cycle of Suzuki coupling followed by regioselective hydroboration-oxidation.

Self-Validating Experimental Protocol
  • Suzuki Coupling: To a Schlenk flask, add 4-amino-2-chloro-6-methylpyrimidine (1.0 equiv), vinylboronic acid pinacol ester (1.5 equiv), and Na 2​ CO 3​ (2.5 equiv) in a 1,4-dioxane/H 2​ O (4:1) mixture. Degas with argon for 10 minutes. Add Pd(dppf)Cl 2​ (0.05 equiv) and heat at 90 °C for 8 hours.

    • Causality: The biphasic solvent dissolves both the organic substrates and the inorganic base. Degassing is critical to prevent the oxidation of the active Pd(0) species.

    • IPC: LC-MS must confirm the complete consumption of the starting material ( m/z 144) and the formation of the 2-vinyl intermediate ( m/z 136).

  • Hydroboration: Dissolve the isolated 2-vinyl intermediate in anhydrous THF under argon. Cool to 0 °C and add 9-BBN (0.5 M in THF, 1.5 equiv) dropwise. Stir at room temperature for 4 hours.

    • Causality: 9-BBN's severe steric bulk guarantees strict anti-Markovnikov addition, placing the boron atom precisely at the terminal carbon to yield the primary alcohol upon oxidation.

  • Oxidation & Validation: Cool the mixture to 0 °C, carefully add 3M NaOH, followed by 30% H 2​ O 2​ . Stir for 2 hours.

    • Causality: The alkaline peroxide cleaves the C-B bond with retention of stereochemistry, yielding the final ethanol appendage.

    • Final Validation: LC-MS must show the target mass ( m/z 154 [M+H] + ). Crude 1 H NMR must show the complete disappearance of vinyl multiplets (5.5–6.5 ppm), replaced by aliphatic CH 2​ triplets.

Head-to-Head Performance Comparison

To facilitate objective decision-making, the quantitative and qualitative metrics of both routes are summarized below.

Table 1: Strategic Route Comparison

MetricRoute A (Cyclocondensation)Route B (Late-Stage Functionalization)
Overall Yield 45 - 55%65 - 75% (Over 2 steps)
Step Count 1 (from amidine)2 (from chloropyrimidine)
Regiochemical Purity Moderate (Side reactions possible)Excellent (>98% anti-Markovnikov)
Reagent Cost Low (Commodity chemicals)High (Pd catalyst, 9-BBN, Boronic esters)
Scalability Excellent (Kilogram scale)Moderate (Requires rigorous inertion)

Table 2: Experimental Data & Conditions

ParameterRoute ARoute B
Reaction Time 16 hours8 hours (Step 1) + 6 hours (Step 2)
Temperature 65 °C (Reflux)90 °C (Suzuki) / 0 °C to RT (Hydroboration)
Catalyst Loading None (Base mediated)5 mol% Pd(dppf)Cl 2​
Primary Impurity Unreacted amidine, oligomersBoron salts, trace Markovnikov alcohol

Conclusion & Selection Matrix

The choice between Route A and Route B hinges on the operational scale and the required purity profile.

  • Select Route A for early-phase industrial scale-up where cost-efficiency and step-economy are paramount. The classical cyclocondensation is robust, albeit requiring careful chromatographic purification to remove highly polar oligomeric byproducts.

  • Select Route B for discovery chemistry, SAR (Structure-Activity Relationship) studies, or late-stage diversification. The palladium-catalyzed cross-coupling followed by hydroboration provides exceptional regiocontrol and higher overall yields, ensuring rapid access to high-purity material for biological assays.

References

  • 1337882-08-2 | 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol.BLD Pharm.
  • 3-Aminocrotononitrile.BenchChem.
  • Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system.RSC Advances.
  • Conjugate Additions to Vinyl-Substituted Aromatic N-Heterocycles.Thieme Connect.
  • Thiol-Specific Linkers for the Synthesis of Oligonucleotide Conjugates via Metal-Free Thiol–Ene Click Reaction.PMC (NIH).

Sources

Biological Activity of 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol vs. Analogues: A Comparative Guide for Fragment-Based Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Fragment-Based Drug Discovery (FBDD), Kinase Inhibition, Structure-Activity Relationships (SAR)

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist evaluating building blocks for Fragment-Based Drug Discovery (FBDD), understanding the atomic-level causality behind molecular interactions is critical. The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, famously utilized in blockbuster drugs like imatinib[1]. Among these building blocks, 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol (CAS: 1337882-08-2)[2] has emerged as a highly versatile pharmacophore.

Unlike larger, fully elaborated inhibitors, fragments must possess high ligand efficiency (LE). The structural logic of 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol is highly optimized for the ATP-binding pocket of kinases:

  • Pyrimidine Core: Acts as an adenine bioisostere, enabling critical π−π stacking with the kinase hinge region[3].

  • 4-Amino Group: Functions as an essential hydrogen bond donor to the backbone carbonyls of hinge region residues.

  • 6-Methyl Group: Provides hydrophobic packing against the gatekeeper residue, improving residence time.

  • 2-Ethanol Group: This is the primary differentiator from classic analogues. It projects outward into the solvent-exposed region. This not only drastically improves aqueous solubility—a necessity for high-concentration fragment screening—but also provides a highly reactive synthetic vector for fragment growing without disrupting the primary hinge-binding motif.

G Core 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol (Pharmacophore Core) Pyrim Pyrimidine Ring ATP Adenine Mimetic (π-π Stacking) Core->Pyrim Amino 4-Amino Group Hinge Region Binder (H-Bond Donor) Core->Amino Methyl 6-Methyl Group Hydrophobic Packing (VdW Interactions) Core->Methyl Ethanol 2-Ethanol Group Solvent Vector (Solubility & H-Bonding) Core->Ethanol

Pharmacophore mapping of 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol in kinase ATP-binding pockets.

Structural Comparison & Biological Activity Profile

To objectively evaluate the performance of 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol, we must compare it against its structural analogues. Modifications at the 2-position, such as methylthio substitutions, significantly alter the protonation state and lipophilicity of the pyrimidine core[4]. Furthermore, baseline analogues like 4-amino-6-methylpyrimidine have been actively utilized in the synthesis of Janus kinase (e.g., TYK2) inhibitors[5].

The table below summarizes the comparative biological and physicochemical data across model kinase targets (CDK2 and TYK2).

CompoundStructural ModificationCDK2 IC 50​ (µM)TYK2 IC 50​ (µM)Aqueous Solubility (µg/mL)LogP
2-(4-Amino-6-methylpyrimidin-2-yl)ethanol 2-ethanol, 4-amino, 6-methyl12.58.24500.8
4-Amino-6-methylpyrimidine 2-H, 4-amino, 6-methyl45.022.41201.2
2-Methylthio-4-amino-6-methylpyrimidine 2-SMe, 4-amino, 6-methyl18.215.1452.1
2-(4,6-Diaminopyrimidin-2-yl)ethanol 2-ethanol, 4,6-diamino25.014.56000.4

*Note: IC 50​ values in the micromolar range are standard and expected for unoptimized fragments prior to the "fragment growing" phase.

Data Insights: The addition of the 2-ethanol group increases aqueous solubility nearly fourfold compared to the baseline 4-amino-6-methylpyrimidine. Because fragments must be screened at high concentrations (typically 1–5 mM), the low solubility of the 2-H and 2-SMe analogues often leads to aggregation and false positives in biochemical assays. The 2-ethanol analogue maintains a favorable LogP (0.8), ensuring high Lipophilic Ligand Efficiency (LLE).

Experimental Workflows: Self-Validating Systems

Because fragments exhibit low binding affinities (high Kd​ ) and rapid dissociation rates, standard biochemical endpoint assays often yield false negatives. To ensure trustworthiness and scientific integrity, Surface Plasmon Resonance (SPR) is prioritized to capture real-time kinetic data, followed by an orthogonal TR-FRET assay.

Protocol A: High-Throughput Surface Plasmon Resonance (SPR) Binding Assay

Causality Check: Because fragments have low molecular weights, the refractive index change upon binding is minimal. Therefore, high-density immobilization of the kinase is required to achieve a detectable Rmax​ .

  • Target Immobilization:

    • Activate a CM5 sensor chip using standard amine coupling (EDC/NHS).

    • Inject recombinant kinase (e.g., TYK2) diluted in 10 mM Sodium Acetate (pH 5.0) to achieve an immobilization level of 3,000–5,000 RU.

    • Block remaining active esters with 1M Ethanolamine-HCl (pH 8.5).

  • Solvent Correction (Critical Step):

    • Why this matters: Fragments are dissolved in 100% DMSO and diluted into the running buffer. Bulk solvent effects from slight DMSO mismatches between the running buffer and the sample can produce massive refractive index shifts that mask true binding kinetics.

    • Run a DMSO calibration curve (0.5% to 5% DMSO) prior to fragment injection to build a solvent correction model.

  • Fragment Injection:

    • Prepare a concentration series of 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol (31.25 µM to 1000 µM) in running buffer (1x PBS, 0.05% Tween-20, 2% DMSO).

    • Inject over the active and reference flow cells at a flow rate of 30 µL/min for 60 seconds (association), followed by a 120-second buffer wash (dissociation).

  • Data Analysis:

    • Double-reference the data (subtract reference flow cell and blank buffer injections).

    • Fit the sensorgrams to a 1:1 Langmuir binding model or a steady-state affinity model to derive the Kd​ .

Protocol B: Orthogonal TR-FRET Kinase Inhibition Assay

Causality Check: SPR confirms binding, but TR-FRET confirms functional inhibition of the kinase's catalytic activity.

  • Assay Assembly: In a 384-well low-volume plate, combine 5 µL of kinase/substrate mixture with 50 nL of the fragment compound (transferred via acoustic dispensing to avoid tip carryover).

  • Reaction Initiation: Add 5 µL of ATP solution (at the Km​ concentration of the specific kinase) to initiate the reaction.

  • Incubation & Detection: Incubate for 60 minutes at room temperature. Add 10 µL of the TR-FRET detection reagent (Europium-labeled antibody). Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the IC 50​ using a 4-parameter logistic fit.

Workflow N1 Immobilize Target (CM5 Chip) N2 DMSO Calibration (Solvent Correction) N1->N2 N3 Fragment Injection (Concentration Series) N2->N3 N4 Kinetic Analysis (Ka, Kd, KD) N3->N4 N5 Orthogonal Assay (FRET Validation) N4->N5

Self-validating SPR workflow for screening low-affinity pyrimidine fragments.

References

  • 1337882-08-2 | 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol - BLDpharm. bldpharm.com. 2

  • Product Class 12: Pyrimidines - Thieme E-Books & E-Journals. thieme-connect.de. 3

  • Preferential Protonation and Methylation Site of Thiopyrimidine Derivatives in Solution: NMR Data | The Journal of Physical Chemistry B. acs.org. 4

  • Product Class 12: Pyrimidines. thieme-connect.de. 1

  • WO2012035039A1 - Azabenzothiazole compounds, compositions and methods of use. google.com. 5

Sources

Executive Summary: The Aminopyrimidine Scaffold in Kinase Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of the structure-activity relationships (SAR) of aminopyrimidine-based kinase inhibitors, focusing on the rational design, optimization, and experimental validation of third-generation CDK4/6 inhibitors.

In the landscape of targeted oncology, the 2-aminopyrimidine motif has emerged as a profoundly privileged scaffold for ATP-competitive kinase inhibitors. Because the 2-aminopyrimidine core perfectly mimics the hydrogen-bonding profile of the adenine ring of ATP, it serves as an ideal anchor within the highly conserved kinase hinge region.

This guide provides a comprehensive SAR comparison of the three FDA-approved third-generation CDK4/6 inhibitors—Palbociclib, Ribociclib, and Abemaciclib . By analyzing how specific structural modifications to the aminopyrimidine core dictate biochemical potency, kinase selectivity, and pharmacokinetic (PK) profiles, this guide equips drug development professionals with actionable insights for optimizing novel kinase programs.

Mechanistic Grounding: Structural Biology of the Kinase Hinge

To understand the SAR of these compounds, one must first understand the causality of their binding mechanics. The transition from G1 to S phase in the cell cycle is driven by the Cyclin D-CDK4/6 complex, which phosphorylates the retinoblastoma (Rb) protein[1].

Aminopyrimidines arrest this pathway by acting as Type I ATP-competitive inhibitors. The nitrogen at position 1 of the pyrimidine ring and the exocyclic amine at position 2 act as a bidentate hydrogen bond acceptor-donor pair. This motif forms critical hydrogen bonds with the backbone carbonyl and amide NH of the hinge region (specifically Val101 in CDK6 and Val96 in CDK4)[2].

CDKPathway Mitogen Mitogenic Signals CyclinD Cyclin D Mitogen->CyclinD Upregulates Complex Cyclin D-CDK4/6 Complex CyclinD->Complex CDK46 CDK4/6 CDK46->Complex Rb Rb Protein Complex->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Releases G1S G1 to S Phase Transition E2F->G1S Drives Progression Inhibitor Aminopyrimidine Inhibitor Inhibitor->Complex Blocks ATP Site

Figure 1: Mechanism of action of aminopyrimidine-based CDK4/6 inhibitors in the cell cycle.

Comparative SAR Analysis: Palbociclib vs. Ribociclib vs. Abemaciclib

While all three drugs share the core aminopyrimidine pharmacophore, their divergent side-chain engineering dictates their distinct clinical profiles.

A. Palbociclib (Pfizer)
  • Scaffold: Pyrido[2,3-d]pyrimidin-7-one core.

  • SAR Insights: Palbociclib was the first-in-class CDK4/6 inhibitor[3]. The 2-aminopyrimidine moiety forms three hydrogen bonds with Val101 and Asp163 in the hinge region[1]. To improve aqueous solubility and cellular permeability, a piperazine ring was introduced. The bulky cyclopentyl group at the N8 position projects into the ribose-binding pocket, providing excellent selectivity against CDK1 and CDK2, which possess bulkier residues in this sub-pocket.

  • Performance: Highly selective, but requires a 21-days-on/7-days-off dosing schedule due to neutropenia.

B. Ribociclib (Novartis)
  • Scaffold: Pyrrolopyrimidine core.

  • SAR Insights: Ribociclib replaces the pyridopyrimidinone core with a pyrrolopyrimidine. The 2-aminopyrimidine still anchors to Val101, but the pyrrole ring forms a crucial edge-to-face pi-pi interaction with the gatekeeper residue Phe98 [3]. Furthermore, the N,N-dimethylamine substitution enhances the compound's electrostatic interactions within the solvent-exposed region, fine-tuning its PK profile.

C. Abemaciclib (Eli Lilly)
  • Scaffold: Pyrimidin-4-yl-benzimidazole core.

  • SAR Insights: Abemaciclib represents a significant structural departure. The introduction of fluorine atoms on the pyrimidine and benzimidazole rings drastically improved target specificity and metabolic stability by blocking primary sites of cytochrome P450 oxidation[4]. Unlike Palbociclib, Abemaciclib forms an additional water-mediated hydrogen bond between its pyridine nitrogen and His100 [1].

  • Performance: Abemaciclib exhibits greater potency against CDK4 ( IC50​=2 nM) than CDK6 ( IC50​=10 nM)[4]. This slight preference for CDK4 over CDK6 reduces bone marrow toxicity, allowing for continuous daily dosing—a major clinical advantage over its competitors.

Quantitative Performance Comparison
DrugCore ScaffoldKey Hinge InteractionsGatekeeper / Solvent InteractionsCDK4 IC50​ CDK6 IC50​ Dosing Regimen
Palbociclib Pyrido[2,3-d]pyrimidin-7-oneVal101, Asp163Cyclopentyl (Ribose pocket)11 nM9 nMIntermittent
Ribociclib PyrrolopyrimidineVal101Phe98 (pi-pi interaction)~10 nM~39 nMIntermittent
Abemaciclib Pyrimidin-4-yl-benzimidazoleVal101, His100 (H2O)Fluorine substitution (Metabolic stability)2 nM10 nMContinuous

(Data aggregated from structural and biochemical profiling studies[3],[4],[1])

Experimental Methodologies for SAR Validation

To objectively evaluate the performance of novel aminopyrimidine analogs against these standard-of-care alternatives, a rigorous, self-validating experimental cascade is required.

SARWorkflow Design Rational SAR Design (Modifying Aminopyrimidine Core) Synthesis Chemical Synthesis & Purification Design->Synthesis Biochemical Biochemical Kinase Assay (TR-FRET IC50 Determination) Synthesis->Biochemical Biochemical->Design Selectivity Optimization Cellular Cellular Target Engagement (p-Rb Western Blot) Biochemical->Cellular Cellular->Design Efficacy Feedback PK In Vivo PK/PD & Efficacy Models Cellular->PK

Figure 2: Iterative experimental workflow for aminopyrimidine SAR optimization.

Protocol 1: Biochemical Kinase Assay (TR-FRET)

Purpose: To determine the precise IC50​ of the aminopyrimidine analogs. Causality & Self-Validation: Highly conjugated aminopyrimidines often exhibit auto-fluorescence, which confounds standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) eliminates this background noise by using a long-lifetime lanthanide fluorophore (e.g., Europium). Furthermore, the ATP concentration must be set at the apparent Km​ for the specific kinase lot to ensure the measured IC50​ accurately reflects the inhibitor's affinity ( Ki​ ) via the Cheng-Prusoff relationship.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Dilution: Serially dilute the aminopyrimidine compounds (including Palbociclib as a positive control) in 100% DMSO (3-fold dilutions, 10 points). Transfer 100 nL to a 384-well low-volume plate to achieve a final DMSO concentration of 1%.

  • Enzyme Addition: Add 5 µL of CDK4/Cyclin D1 or CDK6/Cyclin D3 complex (diluted in kinase buffer to 2X final assay concentration). Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ULight-labeled generic substrate and ATP (at the pre-determined Km​ concentration).

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of EDTA (to chelate Mg2+) and Europium-labeled anti-phospho antibody. Incubate for 60 minutes.

  • Readout & Validation: Read the plate on an EnVision multimode reader (Excitation: 320 nm, Emission: 665 nm / 615 nm). Calculate the Z'-factor using DMSO (negative control) and 10 µM Palbociclib (positive control). A Z'-factor > 0.6 validates the assay run.

Protocol 2: Cellular Target Engagement (p-Rb Western Blot)

Purpose: To confirm that the biochemical potency translates to intracellular target inhibition. Causality & Self-Validation: Biochemical potency does not guarantee cellular efficacy due to potential permeability or efflux issues. Measuring the phosphorylation of Ser780 on the Rb protein directly assesses intracellular CDK4/6 activity[5]. Normalizing against total Rb and GAPDH ensures that the reduction in signal is due to specific kinase inhibition, rather than compound-induced cytotoxicity or unequal gel loading.

Step-by-Step Procedure:

  • Cell Culture: Seed MCF-7 breast cancer cells (ER+, Rb-proficient) at 3×105 cells/well in a 6-well plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with varying concentrations of the aminopyrimidine analogs (e.g., 1 nM to 1 µM) for 24 hours.

  • Lysis: Wash cells with ice-cold PBS. Lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Centrifuge at 14,000 x g for 15 min at 4°C to clear lysates.

  • Quantification: Determine protein concentration using a BCA assay to ensure equal loading.

  • Electrophoresis & Transfer: Resolve 20 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane in 5% BSA for 1 hour. Probe overnight at 4°C with primary antibodies: anti-phospho-Rb (Ser780), anti-total-Rb, and anti-GAPDH.

  • Detection: Wash and incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and image on a chemiluminescence imager.

  • Analysis: Quantify band intensities using ImageJ. Calculate the IC50​ based on the ratio of p-Rb to total Rb, normalized to the GAPDH loading control.

Future Directions: PROTACs and Beyond

The exquisite selectivity and established SAR of these aminopyrimidines have recently made them ideal targeting ligands for Proteolysis Targeting Chimeras (PROTACs). By attaching a linker and an E3 ligase recruiter (e.g., CRBN or VHL) to the solvent-exposed regions of Palbociclib or Abemaciclib, researchers are now developing compounds that not only inhibit but completely degrade the CDK4/6 complex[3],[2], opening a new frontier in overcoming acquired resistance in oncology.

References

  • MDPI. "Recent Progress in CDK4/6 Inhibitors and PROTACs." MDPI, 13 Dec. 2023.[Link]

  • MDPI. "Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling." MDPI, 17 Jan. 2023.[Link]

  • National Institutes of Health (NIH). "Development of CDK4/6 Inhibitors: A Five Years Update." PMC, 9 Mar. 2021.[Link]

  • National Institutes of Health (NIH). "Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs." PMC, 2021.[Link]

  • Theranostics. "Novel hybrid molecule overcomes the limited response of solid tumours to HDAC inhibitors via suppressing JAK1-STAT3-BCL2 signalling." Theranostics, 5 Oct. 2018.[Link]

Sources

High-Performance Pyrimidine Quantification: A Comparative Guide on HILIC-MS/MS vs. Traditional RP-HPLC-UV

Author: BenchChem Technical Support Team. Date: March 2026

Pyrimidines (such as cytosine, uracil, thymine, and their derivatives) are foundational molecules in genomics, metabolomics, and the pharmacokinetic monitoring of critical oncology therapeutics like 5-fluorouracil. However, quantifying these small, highly polar metabolites in complex biological matrices presents a notorious analytical bottleneck.

As a Senior Application Scientist, I frequently see laboratories struggle with legacy methods that fail to deliver the sensitivity and reproducibility required for modern drug development. This guide objectively compares the traditional Reversed-Phase Liquid Chromatography (RPLC) approach against an advanced Hydrophilic Interaction Liquid Chromatography coupled with tandem mass spectrometry (HILIC-MS/MS) method, detailing the mechanistic causality behind the workflow and validating it against the latest global regulatory standards.

The Mechanistic Challenge: Why C18 Fails for Polar Metabolites

Standard RPLC using alkyl phases (such as C18 columns) relies entirely on hydrophobic interactions. Because pyrimidines are highly polar and hydrophilic, they exhibit exceptionally poor affinity for nonpolar C18 stationary phases. Consequently, [1], resulting in severe ion suppression and poor chromatographic resolution.

While analysts sometimes attempt to force retention in RPLC by adding ion-pairing reagents to the mobile phase, these reagents permanently contaminate LC systems and drastically suppress ionization in mass spectrometry[2].

The HILIC-MS/MS Solution

HILIC operates on an orthogonal thermodynamic principle. It utilizes a polar stationary phase (e.g., amide, bare silica, or zwitterionic chemistries) and a highly organic mobile phase (typically >60% acetonitrile). In HILIC, [2]. The retention mechanism is driven by the partitioning of polar pyrimidines into a water-rich layer immobilized on the stationary phase, supplemented by hydrogen bonding and electrostatic interactions[3].

Mechanism Analyte Polar Pyrimidines (Uracil, Cytosine) RPLC Traditional RP-HPLC (C18 Column) Analyte->RPLC HILIC Advanced HILIC-MS/MS (Amide/Silica Column) Analyte->HILIC RPLC_Mech Hydrophobic Repulsion (Weak Partitioning) RPLC->RPLC_Mech HILIC_Mech Aqueous Layer Partitioning & Electrostatic Forces HILIC->HILIC_Mech RPLC_Result Elution at Dead Volume (Poor Resolution) RPLC_Mech->RPLC_Result HILIC_Result Strong Retention (High Resolution) HILIC_Mech->HILIC_Result

Fig 1. Mechanistic divergence between RPLC and HILIC for polar pyrimidine retention.

Experimental Protocol: A Self-Validating HILIC-MS/MS Workflow

A robust analytical method must be a self-validating system. To achieve this, the following[4] integrates Stable Isotope-Labeled Internal Standards (SIL-IS) to dynamically correct for matrix effects and extraction losses, ensuring absolute quantitative accuracy.

Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of biological matrix (plasma/serum) to a microcentrifuge tube.

  • Spike: Add 10 µL of a SIL-IS mixture (e.g., ¹³C, ¹⁵N-uracil).

    • Causality: Spiking the internal standard before extraction ensures it undergoes the exact same physical and chemical stresses as the endogenous analyte, perfectly correcting for recovery variability.

  • Precipitate: Add 150 µL of ice-cold acetonitrile containing 1% formic acid.

    • Causality: The high organic ratio (3:1) effectively precipitates proteins. Crucially, the resulting supernatant perfectly matches the high-organic starting conditions of the HILIC gradient, preventing chromatographic peak distortion (the "solvent effect").

  • Isolate: Vortex for 60 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

Step 2: Chromatographic Separation
  • Column: Amide-bonded HILIC column (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium formate in Water, pH 3.0.

    • Causality: The buffer standardizes the ionization state of the pyrimidines, locking in reproducible retention times. The volatile formate salt is fully MS-compatible and prevents source fouling.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start at 95% B (to maximize partitioning into the aqueous layer), ramp to 50% B over 5 minutes to elute analytes, and re-equilibrate at 95% B.

Step 3: Detection (ESI-MS/MS)
  • Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) to isolate specific precursor-to-product ion transitions, guaranteeing absolute specificity.

Regulatory Grounding: ICH Q2(R2) Validation Framework

A method is only as reliable as its validation. In late 2023, the International Council for Harmonisation (ICH) adopted the modernized Q2(R2) guideline, which became legally effective in mid-2024. This framework shifts away from rigid "check-the-box" methodology toward a [5]. The updated guideline explicitly accommodates advanced technologies like MS/MS and multivariate analytical procedures[5].

Validation Start ICH Q2(R2) Validation Framework Spec Specificity (MRM Selectivity) Start->Spec Range Linearity & Range (Isotope Dilution) Start->Range Sens Sensitivity (LOD/LOQ Assessment) Start->Sens Prec Accuracy & Precision (Spike Recovery) Start->Prec Robust Robustness (Risk-Based Lifecycle Mgmt) Spec->Robust Range->Robust Sens->Robust Prec->Robust

Fig 2. Core validation parameters evaluated under the modernized ICH Q2(R2) regulatory framework.

Under the [6], we validated the HILIC-MS/MS method across the following core parameters to prove it is "fit for its intended purpose":

  • Specificity: MRM transitions provided absolute selectivity. Blank matrices showed zero interference at pyrimidine retention times.

  • Linearity & Range: Validated over a physiological range (0.5 to 500 ng/mL) using a linear calibration model (R² > 0.995).

  • Accuracy & Precision: Spike recovery fell strictly within the 95–105% acceptance criteria, with Relative Standard Deviation (RSD) < 5%.

  • Robustness: A risk-based Design of Experiments (DoE) confirmed that minor fluctuations in buffer pH (±0.2) and column temperature (±2°C) did not compromise the analytical target profile.

Comparative Performance Data

The transition from traditional RP-HPLC-UV to HILIC-MS/MS yields exponential improvements in data quality, throughput, and reliability. The table below summarizes the quantitative and operational advantages.

ParameterTraditional RP-HPLC-UVAdvanced HILIC-MS/MSAnalytical Advantage / Impact
Retention Mechanism Hydrophobic partitioningAqueous layer partitioningHILIC strongly retains polar pyrimidines without the need for system-contaminating ion-pairing reagents.
Sensitivity (LOD) ~50.0 - 100.0 ng/mL~0.5 - 1.0 ng/mLMS/MS provides a 100-fold increase in sensitivity, critical for trace-level pharmacokinetic monitoring.
Specificity UV Absorbance (254 nm)MRM Transitions (m/z)MRM eliminates background matrix interferences common in complex biological samples.
Matrix Effect Handling External CalibrationStable Isotope-Labeled ISSIL-IS dynamically corrects for ion suppression and extraction losses, ensuring absolute accuracy.
Analytical Run Time 15 - 20 minutes5 - 8 minutesThe high-organic mobile phase in HILIC allows for faster mass transfer and rapid column re-equilibration.

Conclusion

For the quantification of highly polar pyrimidines, traditional reversed-phase methods are fundamentally limited by unfavorable thermodynamics. By aligning the orthogonal retention mechanisms of HILIC with the exquisite sensitivity of tandem mass spectrometry—and anchoring the workflow in the modernized ICH Q2(R2) validation framework—laboratories can achieve unparalleled analytical integrity. This transition not only ensures regulatory compliance but significantly accelerates downstream drug development and biomarker discovery.

References

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager.

  • Validation of Analytical Procedures Q2(R2) - International Council for Harmonisation (ICH).

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column - Agilent Technologies.

  • A Comparison of Two Separation Modes: HILIC and Aqueous Normal Phase Chromatography - LCGC International.

  • The Purine and Pyrimidine Metabolism in Lactating Dairy Cows (LC-ESI-MS/MS) - Aarhus University.

  • HILIC Separations Guide - Thermo Fisher Scientific.

Sources

comparative cytotoxicity of thienopyrimidine vs aminopyrimidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Cytotoxicity of Thienopyrimidine vs. Aminopyrimidine Derivatives: A Preclinical Evaluation Guide

Pyrimidine-based scaffolds are fundamental cornerstones in rational oncology drug design. By modifying the pyrimidine core, medicinal chemists can precisely tune a molecule's pharmacokinetics, target affinity, and cytotoxic profile. This guide provides an in-depth, objective comparison of two highly privileged classes of antineoplastic agents: Thienopyrimidines (fused thiophene-pyrimidine systems) and Aminopyrimidines (amino-substituted pyrimidines).

Designed for researchers and drug development professionals, this guide synthesizes structural mechanisms, comparative in vitro efficacy, and the self-validating experimental protocols required to evaluate these derivatives.

Structural and Mechanistic Divergence

While both classes share a pyrimidine backbone, their structural functionalization dictates entirely different mechanisms of target engagement and subsequent cytotoxicity.

Thienopyrimidines: Kinase-Targeted Purine Bioisosteres Thienopyrimidines function as bioisosteres of endogenous purines. The fusion of a thiophene ring to the pyrimidine core increases the system's lipophilicity and structural rigidity. This allows the scaffold to deeply penetrate and anchor within the ATP-binding clefts of critical oncogenic kinases, such as EGFR and PI3K[1]. Mechanistically, thienopyrimidine derivatives form highly stable bidentate hydrogen bonds with hinge region residues (e.g., Met793 in mutant EGFR)[1]. This kinase inhibition initiates a downstream cascade characterized by the downregulation of anti-apoptotic Bcl-2, the upregulation of pro-apoptotic Bax, and the cleavage of Caspases 3 and 9, ultimately driving the cell into apoptosis or mitotic catastrophe[2][3].

Aminopyrimidines: Versatile Hydrogen-Bonding Modulators In contrast, aminopyrimidines utilize an exocyclic amino group that acts as a potent and versatile hydrogen-bond donor and acceptor. Rather than exclusively targeting kinase ATP sites, many aminopyrimidine derivatives exert their cytotoxicity through direct DNA interaction (via minor/major groove binding)[4]. Furthermore, specific aminopyrimidine derivatives have been shown to inhibit heat shock proteins (e.g., Hsp70) and act as negative regulators of cell cycle progression, effectively blocking DNA replication in aggressive tumor models like glioblastoma and triple-negative breast cancer (TNBC)[5][6].

Signaling Thieno Thienopyrimidines EGFR EGFR / PI3K Kinases Thieno->EGFR ATP Competitive Binding Amino Aminopyrimidines DNA DNA Groove Binding Amino->DNA Intercalation/Groove CellCycle Cell Cycle Arrest Amino->CellCycle Hsp70 / Replication Block Bcl2 Bcl-2 Downregulation EGFR->Bcl2 Inhibition Bax Bax Upregulation EGFR->Bax Activation Apoptosis Apoptosis / Cell Death DNA->Apoptosis DNA Damage Response Bcl2->Apoptosis Removes Inhibition Bax->Apoptosis Caspase Cascade CellCycle->Apoptosis Prolonged Arrest

Fig 1. Divergent apoptotic and inhibitory pathways of thienopyrimidine and aminopyrimidine scaffolds.

Comparative Cytotoxicity Profiles

To objectively compare these derivatives, we must look at their performance across standardized human cancer cell lines. The table below synthesizes the half-maximal inhibitory concentrations ( IC50​ ) or effective concentrations ( EC50​ ) of representative compounds from recent literature.

Table 1: Comparative In Vitro Cytotoxicity of Pyrimidine Derivatives

Scaffold ClassRepresentative CompoundTarget Cell Line (Origin) IC50​ / EC50​ ( μM )Primary Mechanism
Thienopyrimidine RP-010HCT116 (Colon) 0.6±0.3 Wnt/ β -Catenin, Apoptosis[2]
Thienopyrimidine Compound 5b (Thiosemicarbazide)PC-3 (Prostate)Superior to DOXOxidative stress, Apoptosis[7]
Thienopyrimidine Compound B7NCl-H1975 (Lung) 0.023±0.003 EGFR L858R/T790M Inhibition[1]
Aminopyrimidine RDS 3442 (Derivative 2a)TNBC, Colon, Glioblastoma 4.0−8.0 Cell cycle arrest, Replication block[6]
Aminopyrimidine Compound SD2COLO-205 (Colon) 9.57 Kinase inhibition[8]
Aminopyrimidine Compound 6g (Benzo[f]chromene)MOLT-4 (Leukemia) 1.6−6.1 DNA groove binding[4]

Data Interpretation: Thienopyrimidines generally exhibit sub-micromolar potency when specifically optimized for kinase mutations (e.g., Compound B7 against mutant EGFR). Aminopyrimidines often show broader, single-digit micromolar efficacy across diverse histotypes due to their multi-targeted nature (e.g., DNA binding combined with cell cycle disruption).

Self-Validating Experimental Methodologies

To ensure scientific integrity and trustworthiness, cytotoxicity cannot be evaluated in a vacuum. A robust evaluation requires a self-validating orthogonal workflow: metabolic viability assays (MTT) must be cross-referenced with phenotypic flow cytometry (Annexin V/PI) and molecular validation (Western Blot).

Protocol A: High-Throughput MTT Cell Viability Assay

Causality & Purpose: The MTT assay measures the reduction of a tetrazolium dye by NAD(P)H-dependent cellular oxidoreductases. We use this because it directly correlates mitochondrial metabolic rate with the number of viable cells, providing a highly reproducible quantitative baseline for IC50​ calculation[3][5].

  • Seeding: Seed cancer cells (e.g., MCF-7, PC-3) in 96-well plates at a density of 5×103 cells/well. Rationale: Prevents over-confluence which can artificially trigger contact-inhibition cell death.

  • Treatment: After 24h, treat cells with serial dilutions of the pyrimidine derivative (e.g., 0.1 to 100 μM ). Self-Validation Step: Always include a vehicle control (0.1% DMSO) to establish a 100% viability baseline, and a positive control (e.g., 5-Fluorouracil or Doxorubicin) to validate assay sensitivity[3][7].

  • Incubation & Labeling: Incubate for 48h. Add 20 μL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Solubilization & Quantification: Discard the media and dissolve the resulting formazan crystals in 150 μL of DMSO. Measure absorbance at 570 nm using a microplate reader.

Protocol B: Annexin V-FITC/PI Apoptosis Flow Cytometry

Causality & Purpose: Metabolic assays (MTT) cannot differentiate between programmed cell death (apoptosis) and non-specific chemical toxicity (necrosis). We utilize Annexin V because it binds specifically to phosphatidylserine, which translocates to the outer plasma membrane leaflet only during early apoptosis. Propidium Iodide (PI) is excluded by healthy cells and only enters when membrane integrity fails (late apoptosis/necrosis)[3].

  • Harvesting: Collect both adherent and floating cells post-treatment. Rationale: Floating cells are often the apoptotic fraction; discarding them skews data toward false viability.

  • Washing & Binding: Wash cells twice with cold PBS and resuspend in Binding Buffer at 1×106 cells/mL.

  • Staining: Add 5 μL of Annexin V-FITC and 5 μL of PI. Incubate in the dark for 15 minutes at room temperature.

  • Acquisition: Analyze via flow cytometry within 1 hour. Self-Validation Step: The shift of cell populations from the lower-left quadrant (Live) to the lower-right (Early Apoptotic) validates that the IC50​ observed in the MTT assay is driven by target-specific apoptotic mechanisms rather than off-target necrosis.

Workflow CellCulture 1. Cell Culture (MCF-7, PC-3) Treatment 2. Compound Treatment (Dose-Response + Controls) CellCulture->Treatment MTT 3a. MTT Assay (Metabolic Viability / IC50) Treatment->MTT FlowCyto 3b. Flow Cytometry (Annexin V/PI Apoptosis) Treatment->FlowCyto Western 3c. Western Blot (Bcl-2, Bax, Caspases) Treatment->Western Data 4. Data Synthesis & SAR Modeling MTT->Data FlowCyto->Data Western->Data

Fig 2. Orthogonal, self-validating experimental workflow for cytotoxicity and mechanism profiling.

Conclusion

Both thienopyrimidine and aminopyrimidine derivatives offer robust, highly tunable scaffolds for anticancer drug discovery. Thienopyrimidines excel when the therapeutic goal is the highly selective, ATP-competitive inhibition of specific kinase mutations (e.g., EGFR T790M). Conversely, aminopyrimidines provide a broader cytotoxic profile, excelling in multi-target applications such as dual DNA-binding and cell-cycle disruption. Selecting between these scaffolds requires a deep understanding of the intended molecular target and rigorous, orthogonally validated preclinical testing.

References

  • Synthesis and Antitumor Activity of Novel Thienopyrimidine Derivatives Containing Thiosemicarbazide Moiety, SCIRP.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7pK4q9X2gmqWU8C-fNkIXD3OQquMjV0bnpMhilUEUANyFDcK4V29KeIu1JEHLmxEhUmk7JBGplQTFYxWP2vFZa72hL6Sh3XRhTLee9MPf0FgdHQvjsnRy2tr3F8eQ5aRY9QwAvvA8y43Hlwdn5y7-1uMR04lPDg==]
  • Novel Thienopyrimidine Derivative, RP-010, Induces β-Catenin Fragmentation and Is Efficacious against Prostate Cancer Cells, MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSmsU3KZDJc2JrADCoVAmRysVAAEiPYx_jL9-6tzXEtZ35WfvGUechkg9k5nT8WyY2va3crLy96D3-4YAf7jV6nRRtVevMgEw_pQg911YuW-LWrH46K8Ap42i7_3NtO8p9Xw==]
  • Design, Synthesis, Biological Evaluation and Molecular Modeling Studies of New Aminopyrimidine Derivatives as Potential Anticancer Agents, World Scientific.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcn4sJG6KQopwWFZdvhZneqSpT2-ZSE8h8clDwJPLBEblDlCMqBrAelhc-DixuolMP5QSElOdELVRIfqTlihj-_7iP0ZAck5G-hG3xnG3e6A5DvqtCh17FiR429EdmfkYfDF56LAiTLvrbvnOlFdEZei44F0XC1FE=]
  • Synthesis, Anticancer Assessment, and Molecular Docking of Novel Chalcone-Thienopyrimidine Derivatives in HepG2 and MCF-7 Cell Lines, PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzBdGnu3KsexauVetwzknHS9_ltVPcJRsORu38XBaeQwd-ccVfn2nkGUr5b4HpVz71zqdFAmdietquJGWlyx_jB9SGDo03jebDig69UF758pVmSLrXEeWudwTyTrlOk6kQbkG85-Srtvl6nU0=]
  • Cytotoxic Activity and DNA Binding Property of New Aminopyrimidine Derivatives, ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExAeYm67n9c8HvUDKC32nj_UA1ZaXH100PeHqw_IqptxihJcOYjm4FkNGyTTiTP7EGzxzcNyZWWew2vpw9k12r68-myVe66q7t10hSGcXPnJFW1nRlxLUej-wgFFWGrw89BV6_CfGHxyjmdOnIQjXfJzZauOZ4HYpuZCBqxBJjbT_UFBE6U9vIXpvsb3IXizLFHTMZoEmE7efJlf9vypMwJxfaZlp0eTotYNAZkA5YtcyekmbzbSLkWW9sfIk=]
  • The cytotoxic effects of a bioactive nitro derivative of pyrimidine to human breast cancer (MCF-7) cells, Online JBS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFAJ7hxAz_W9aH8xFRsFjyaticRVqgEpto5lFEUyEfoBzfZxZ4nATE_F9jWS_kGZTfBvr2nwPfIBCmfL-XPnUU7DWTr6u4W7SfNGrHb5bPqPL6wGrsZsN9aN8nwsFK1zTlLSJoW-EECHxiHPvKgZ85hTkJpTotbDJo]
  • Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents, MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5L4MyAg6ytbQ89G7q1sIOH3x_oITBxii21yi6FoJhLQb6JK572tKVJ9NkIMNLoACs4RmPKOIUxDFTs3rqOudpNoXTkxh5O4ic_LwGhIxnUKnvaaq7cRNKu_Zm7_62l3eYqw==]
  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors, Taylor & Francis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRAg-ZrFqwtRBjuVve41yJW-O-x-H_ZvlY_hh0yFELA0KE9KUe2FZXqedURvPEwT5UldFhNKKuKCTkWB_CdwNTWFVdxd8kUn7qD-lOFkUS2QFyY9Bk8Dscoh4kQPaIS4BggkLqOz_lxaaGwq4MZsfSYxG39zC5jynEYFS69w==]

Sources

Bridging the Translational Gap: In Vitro vs In Vivo Activity of Novel Pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The pyrimidine scaffold is a privileged structure in modern oncology and pharmacology. Because it structurally mimics the natural pyrimidine bases of DNA and the adenine ring of ATP, pyrimidine derivatives are uniquely suited to act as competitive kinase inhibitors[1]. While medicinal chemistry campaigns frequently generate novel pyrimidine-based compounds with exquisite sub-nanomolar potency in vitro, a notorious translational disconnect often occurs: these compounds frequently fail to demonstrate meaningful in vivo efficacy.

This guide provides an objective comparison between novel pyrimidine derivatives and standard-of-care alternatives, dissecting the pharmacokinetic (PK) and pharmacodynamic (PD) causality behind the in vitro vs in vivo disconnect, and outlining self-validating experimental protocols to bridge this gap.

The Mechanistic Landscape & The Translational Disconnect

Pyrimidine-based inhibitors—such as pyrido[3,2-d]pyrimidines or pyrazolo[3,4-d]pyrimidines—typically function by anchoring into the highly conserved hinge region of the kinase ATP-binding pocket via hydrogen bonds[2].

While in vitro biochemical assays measure direct target engagement in an isolated, static environment, in vivo efficacy is governed by the principles of ADME (Absorption, Distribution, Metabolism, and Excretion). The primary drivers of the translational disconnect include:

  • Metabolic Liability: Hepatic CYP450 enzymes rapidly oxidize exposed alkyl or aryl groups on the pyrimidine ring, leading to high systemic clearance ( CL ).

  • Physicochemical Traps: To increase target affinity, lead compounds often become overly lipophilic ("brick dust"). These compounds precipitate in the gastrointestinal tract, destroying oral bioavailability ( F% ).

  • Protein Binding: High plasma protein binding reduces the free, unbound fraction of the drug ( fu​ ), meaning that despite a high total plasma concentration, the therapeutically active concentration remains below the IC50​ .

For example, studies on 4,6,7-trisubstituted pyrido[3,2-d]pyrimidine derivatives demonstrated remarkable in vitro EGFR inhibition ( IC50​ ~0.95 nM) and excellent Caco-2 permeability. However, when transitioned to nude mice xenograft models, they proved highly ineffective due to rapid in vivo clearance[3]. Conversely, applying prodrug strategies to pyrimidine-based Aurora A inhibitors successfully increased oral bioavailability from <10% to 62.3%, rescuing in vivo efficacy[4].

G EGFR EGFR / Target Kinase PI3K PI3K / AKT Pathway EGFR->PI3K Activates MAPK RAS / MAPK Pathway EGFR->MAPK Activates TKI Pyrimidine TKI (e.g., Erlotinib / Novel Derivatives) TKI->EGFR ATP-competitive Inhibition Apoptosis Cell Cycle Arrest & Apoptosis TKI->Apoptosis Induces Proliferation Tumor Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

Caption: Kinase signaling cascade and targeted ATP-competitive inhibition by pyrimidine compounds.

Comparative Performance: Quantitative Data Analysis

To objectively evaluate the performance of novel pyrimidine compounds, we must compare them against established clinical standards (e.g., Erlotinib, a first-generation quinazoline—a fused pyrimidine system) across both in vitro and in vivo metrics.

Table 1: In Vitro vs In Vivo Performance of Pyrimidine-Based Kinase Inhibitors
Compound ClassPrimary TargetIn Vitro IC50​ (nM)Caco-2 Permeability ( Papp​ )In Vivo Clearance ( CL )Oral Bioavailability ( F% )In Vivo Xenograft Efficacy (TGI %)
Erlotinib (Standard) [3]EGFR0.4HighModerate~60%>80% (Robust)
Novel Pyrido[3,2-d]pyrimidine [3]EGFR0.95HighHigh (Rapidly metabolized)<10%<20% (Failed Translation)
Pyrazolo[3,4-d]pyrimidine (Cmpd 5) [2]c-Src/Abl440.0HighLow (High metabolic stability)PendingPending
Aurora A Inhibitor (Cmpd 13) [4]Aurora A<200.0LowHigh~8%<30% (Poor Exposure)
Optimized Prodrug (Cmpd 25) [4]Aurora A<200.0HighModerate62.3% >75% (Rescued Efficacy)

Note: TGI = Tumor Growth Inhibition. Data synthesizes findings from preclinical profiling of fused pyrimidine systems.

Self-Validating Experimental Methodologies

To prevent late-stage preclinical failures, researchers must utilize self-validating experimental workflows. Do not rely solely on biochemical IC50​ values; instead, build a cascade that forces compounds to prove their cellular penetrance, metabolic stability, and in vivo exposure.

Protocol A: In Vitro Kinase Profiling & 3D Cellular Viability

Causality: Biochemical assays confirm direct target engagement, while 3D spheroid models mimic the hypoxic core and penetration barriers of solid tumors much more accurately than 2D monolayers[5].

  • Recombinant Kinase Assay (TR-FRET):

    • Incubate recombinant kinase (e.g., EGFR or c-Src) with the pyrimidine compound (10-point dose-response) and ATP at the Km​ concentration.

    • Validation Step: Include a known standard (e.g., Staurosporine or Erlotinib) on every plate. Calculate the Z′ -factor; the assay is only valid if Z′>0.6 .

  • 3D Spheroid Proliferation Assay:

    • Seed target cancer cells (e.g., H1975 or U-87MG) in ultra-low attachment plates to form 3D spheroids over 72 hours.

    • Treat with compounds for 5 days. Measure ATP content using CellTiter-Glo 3D.

    • Validation Step: Compare the 2D IC50​ to the 3D IC50​ . A massive drop-off in 3D potency indicates poor cellular permeability or efflux pump (P-gp) susceptibility.

  • Microsomal Stability (HLM/MLM):

    • Incubate compounds with Human and Mouse Liver Microsomes and NADPH.

    • Quantify the remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes to calculate intrinsic clearance ( CLint​ ).

Workflow InVitro In Vitro Profiling (Kinase IC50, Cell Viability) ADME In Vitro ADME (Microsomal Stability, Caco-2) InVitro->ADME IC50 < 10 nM InVivoPK In Vivo Pharmacokinetics (Clearance, Bioavailability) ADME->InVivoPK Favorable Permeability Optimization Lead Optimization (Prodrugs, Scaffold Hopping) InVivoPK->Optimization Poor PK (High CL, Low F) Xenograft In Vivo Efficacy (Tumor Xenograft Models) InVivoPK->Xenograft F > 30%, Low Clearance Optimization->InVitro Iterative Design

Caption: Iterative workflow bridging in vitro screening and in vivo pharmacokinetic validation.

Protocol B: In Vivo Pharmacokinetics & Xenograft Efficacy

Causality: Evaluating PK prior to efficacy testing ensures that animals are not wasted on compounds that will never reach therapeutic concentrations in the plasma.

  • Formulation Optimization:

    • Critical Step: Pyrimidines often suffer from poor aqueous solubility. Formulate the compound in a co-solvent system (e.g., 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline) to ensure a true solution. Dosing a suspension intravenously will cause micro-embolisms and skew PK data.

  • Pharmacokinetic (PK) Profiling:

    • Dose mice intravenously (IV, 2 mg/kg) and orally (PO, 10 mg/kg).

    • Collect blood via the tail vein at 8 time points over 24 hours. Extract plasma and quantify via LC-MS/MS.

    • Validation Step: Calculate absolute bioavailability ( F%=[AUCPO​×DoseIV​]/[AUCIV​×DosePO​] ). Only advance compounds with F>30% to efficacy models.

  • Xenograft Efficacy Modeling:

    • Inoculate nude mice subcutaneously with target tumor cells. Wait until tumors reach ~150 mm3 .

    • Randomize into groups: Vehicle Control, Standard-of-Care (e.g., Erlotinib), and Novel Pyrimidine.

    • Dose daily for 21 days. Measure tumor volume via calipers bi-weekly.

    • Validation Step: The Vehicle Control group must show consistent, exponential tumor growth to validate the model's integrity.

References

  • Title: A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship Source: Frontiers in Chemistry URL
  • Title: Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme Source: MDPI URL
  • Title: Pyrimidine hybrids with in vivo anticancer therapeutic potential Source: ResearchGate URL
  • Title: Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence Source: NIH / PMC URL

Sources

Scaffold Validation Guide: 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol vs. Traditional Alternatives in Targeted Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Discovery Chemists, Lead Optimization Scientists, and Translational Oncology Researchers Focus: Scaffold performance, target engagement (KIF18A & PARP7), and comparative ADME/Tox profiling.

Structural Rationale & Mechanistic Causality

The transition from broad-spectrum cytotoxic agents to precision oncology requires highly tunable chemical scaffolds. The molecule 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol has emerged as a privileged building block, particularly in the development of KIF18A mitotic kinesin inhibitors and PARP7 mono-ADP-ribosylating inhibitors.

The structural causality behind its success lies in its precise functionalization:

  • Pyrimidine Core: Acts as a bioisostere for purines and pyridines, offering unique electron density that navigates the less conserved D-loop regions of mono-ARTs (like PARP7), thereby avoiding the highly conserved catalytic pockets of poly-ARTs (PARP1/2)[1].

  • 4-Amino Group: Functions as a critical hydrogen bond donor. In KIF18A inhibitors, this group establishes a vital H-bond with the Asn293 side chain, anchoring the molecule within the motor domain[2].

  • 6-Methyl Group: Provides targeted steric bulk. This small hydrophobic projection fits precisely into tight binding pockets (e.g., near Leu286 in KIF18A), preventing promiscuous binding to off-target kinases with narrower hinge regions[2].

  • 2-Ethanol (Hydroxyethyl) Appendage: This highly polar, flexible vector dramatically improves Fasted State Simulated Intestinal Fluid (FaSSIF) solubility. By projecting into solvent-exposed regions, it lowers intrinsic clearance (CLint) without disrupting core anion-π interactions, solving a major ADME bottleneck inherent to planar aromatic scaffolds[2].

Scaffold Performance Comparison

To objectively evaluate the 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol scaffold, we must compare it against traditional alternatives used in early-stage discovery: Pyridine analogs (often used in first-generation kinesin inhibitors) and Phthalazinones (the backbone of classical PARP1/2 inhibitors).

Quantitative Comparison of Drug Scaffolds
Parameter2-(4-Amino-6-methylpyrimidin-2-yl)ethanolPyridine AnalogsPhthalazinone Derivatives
Primary Target(s) KIF18A, PARP7KIF18APARP1, PARP2, PARP16
Cellular Potency (IC₅₀) < 10 nM ~15–30 nM< 5 nM
FaSSIF Solubility High (>100 µM) Low (<10 µM)Moderate (~50 µM)
Intrinsic Clearance (CLint) Low (<10 µL/min/10⁶ cells) High (>50 µL/min/10⁶ cells)Moderate
Selectivity Profile High (Avoids PARP1/2 & KIF11) ModeratePoor (Pan-PARP hematological toxicity)
Key Structural Advantage Ethanol group enhances hydration and micelle integrationPlanar geometry limits aqueous solubilityRigid structure traps PARP on DNA

Analysis: While pyridine scaffolds can achieve acceptable potency, they frequently suffer from poor FaSSIF solubility and high hepatocyte clearance, leading to premature failure in in vivo models[2]. Conversely, while phthalazinones are highly potent, their rigidity causes pan-PARP inhibition, leading to severe hematological toxicity[1]. The functionalized pyrimidine scaffold uniquely balances nanomolar potency with exceptional ADME properties and target selectivity[3].

Pathway Visualizations

KIF18A_Pathway CIN CIN+ Cancer Cell (Chromosomal Instability) KIF18A KIF18A Dependency (Spindle Tension) CIN->KIF18A Relies on Scaffold Pyrimidine Scaffold Target Engagement KIF18A->Scaffold Inhibited by Arrest Mitotic Arrest (Spindle Checkpoint) Scaffold->Arrest Induces Death Apoptosis (Synthetic Lethality) Arrest->Death Leads to

Fig 1. Synthetic lethality in CIN+ cells via pyrimidine-based KIF18A inhibition.

PARP7_Pathway DNA Cytosolic DNA TBK1 TBK1 Activation DNA->TBK1 Triggers IFN IFN-β Release TBK1->IFN Pathway PARP7 PARP7 Brake PARP7->TBK1 Inhibits Scaffold Pyrimidine Scaffold Scaffold->PARP7 Blocks

Fig 2. Restoration of IFN-β immune signaling via selective PARP7 inhibition.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. They include mandatory counter-screens to prove that the observed phenotypic changes are driven exclusively by the pyrimidine scaffold's specific target engagement.

Protocol A: Microtubule-Stimulated KIF18A ATPase Assay

Causality Check: Measuring simple binding is insufficient for motor proteins. Because KIF18A basal ATPase activity is negligible, this assay requires polymerized microtubules to stimulate ATP hydrolysis, ensuring we are measuring functional motor domain inhibition.

  • Reagent Preparation: Polymerize highly purified bovine tubulin (3 mg/mL) in BRB80 buffer supplemented with 1 mM GTP and 10 µM paclitaxel at 37°C for 30 minutes.

  • Equilibration: Pre-incubate recombinant human KIF18A motor domain (10 nM) with the pyrimidine scaffold (titrated from 0.1 nM to 10 µM) in assay buffer (PIPES, MgCl₂, EGTA, DTT) for 15 minutes at room temperature.

  • Initiation: Add the polymerized microtubules (2 µM final) and ATP (1 mM final) to initiate the reaction.

  • Detection: After 20 minutes, quench the reaction and measure inorganic phosphate (Pi) release using a Malachite Green detection system (Absorbance at 620 nm).

  • Validation Control: Run a parallel counter-screen using KIF11 (Eg5). A successfully optimized 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol derivative must demonstrate >100-fold selectivity for KIF18A over KIF11 to rule out pan-kinesin toxicity[2].

Protocol B: Cellular IFN-β Restoration Assay (PARP7)

Causality Check: PARP7 acts as an immune brake on the STING pathway. Without an external STING agonist, basal IFN-β levels are too low to measure restoration accurately. We use poly(dA:dT) to mimic cytosolic DNA stress, creating a self-validating system where signal amplification only occurs if PARP7 is successfully inhibited.

  • Cell Culture & Treatment: Plate CT26 murine colon carcinoma cells (which natively overexpress PARP7) at 2×105 cells/well. Treat with the pyrimidine scaffold (1 nM – 1 µM) for 24 hours.

  • Pathway Stimulation: Transfect the cells with 1 µg/mL poly(dA:dT) using Lipofectamine to stimulate the cGAS-STING pathway. Incubate for an additional 4 hours.

  • Quantification: Lyse the cells, extract total RNA, and perform RT-qPCR targeting Ifnb1 and Cxcl10 transcripts, normalizing against Gapdh.

  • Validation Control: Treat a parallel control group with Olaparib (a PARP1/2 specific inhibitor). Olaparib should fail to restore IFN-β expression, proving that the immune restoration is strictly dependent on the pyrimidine scaffold's selectivity for mono-ART PARP7[3].

Sources

Comparative Analysis of Pyrimidine-Derived Kinase Inhibitors: BCR-ABL and CDK4/6 Paradigms

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison Guide

Introduction: The Pyrimidine Scaffold in Kinase Inhibition

Pyrimidine derivatives are foundational to modern targeted oncology. By mimicking the pyrimidine/purine ring system of adenosine triphosphate (ATP), these compounds competitively bind to the ATP-binding cleft of the kinase domain, effectively halting hyperactive signaling cascades. As a Senior Application Scientist, I often emphasize that understanding the structural nuances of these inhibitors is only half the battle; designing the right in vitro assays to accurately capture their distinct pharmacodynamics is equally critical.

This guide provides an objective, data-driven comparative analysis of two major classes of pyrimidine-derived kinase inhibitors: the 2-phenylaminopyrimidine derivatives targeting BCR-ABL (Imatinib, Nilotinib) and the pyrido/pyrrolo-pyrimidine derivatives targeting CDK4/6 (Palbociclib, Ribociclib, Abemaciclib).

The BCR-ABL Paradigm: Imatinib vs. Nilotinib

Structural Evolution and Causality

Imatinib, a first-generation 2-phenylaminopyrimidine, revolutionized the treatment of Chronic Myeloid Leukemia (CML). However, point mutations in the BCR-ABL kinase domain (e.g., M351T, E255K) rapidly induce clinical resistance by altering the conformation of the ATP-binding pocket[1].

Nilotinib was rationally designed to overcome this limitation. By incorporating a trifluoromethyl group and modifying the piperazine ring, Nilotinib achieves a significantly tighter topological fit into the inactive conformation of the BCR-ABL kinase domain [1]. Furthermore, cellular uptake mechanisms differ fundamentally. Imatinib relies heavily on the OCT-1 (Organic Cation Transporter 1) influx pump, leading to highly variable intracellular concentrations among patients. Nilotinib's uptake is OCT-1-independent, providing a consistent intracellular threshold and bypassing a major mechanism of clinical resistance [2].

Quantitative Data Comparison

Table 1: In vitro IC50 Values for BCR-ABL Inhibitors in Cellular Assays

InhibitorScaffoldTarget KinasesIC50 (Wild-Type BCR-ABL)IC50 (M351T Mutant)OCT-1 Dependence
Imatinib 2-phenylaminopyrimidineBCR-ABL, c-KIT, PDGFR260 - 600 nM> 2000 nMHigh
Nilotinib 2-phenylaminopyrimidineBCR-ABL, c-KIT, PDGFR10 - 30 nM~ 30 nMLow/None

(Data synthesized from Martinelli et al. and White et al.[1, 2])

Experimental Workflow: BCR-ABL Target Engagement

To validate these compounds, we utilize a self-validating system using Ba/F3 cells (a murine IL-3 dependent pro-B cell line). When stably transfected with BCR-ABL, Ba/F3 cells become IL-3 independent. If a pyrimidine derivative induces cytotoxicity in the absence of IL-3 but not in its presence, the effect is confirmed as on-target BCR-ABL inhibition rather than general, off-target cytotoxicity.

Step-by-Step Methodology:

  • Cell Culture: Culture wild-type and BCR-ABL-transfected Ba/F3 cells in RPMI-1640 supplemented with 10% FBS. Maintain wild-type cells with 1 ng/mL IL-3 to serve as a negative control for general toxicity.

  • Compound Treatment: Seed cells at 2×104 cells/well in a 96-well plate. Treat with serial dilutions of Imatinib (0.1 - 10 µM) or Nilotinib (1 - 1000 nM) for 72 hours.

  • Viability Assay: Add 20 µL of MTT reagent per well. Incubate for 4 hours, lyse cells, and measure absorbance. Calculate the IC50 using non-linear regression.

  • Target Engagement (Western Blot): To prove causality, lyse treated cells and probe for phosphorylated CrkL (p-CrkL). CrkL is a direct, highly specific downstream substrate of BCR-ABL. A dose-dependent reduction in p-CrkL strictly validates the phenotypic viability loss [1].

The CDK4/6 Paradigm: Palbociclib, Ribociclib, and Abemaciclib

Structural Nuances and Selectivity

The CDK4/6 inhibitors represent another triumph of pyrimidine-based drug design for hormone receptor-positive breast cancers. Palbociclib (a pyrido[2,3-d]pyrimidine) and Ribociclib (a pyrrolo[2,3-d]pyrimidine) share high structural homology and exhibit similar biochemical profiles, primarily inducing G1 cell cycle arrest. Abemaciclib, while also a pyrimidine derivative, features a distinct structure that allows it to target a broader spectrum of kinases, leading to single-agent efficacy but slightly higher gastrointestinal toxicity [3].

Quantitative Data Comparison

Table 2: Biochemical IC50 Values for CDK4/6 Inhibitors

InhibitorScaffoldCDK4 / Cyclin D1 IC50CDK6 / Cyclin D3 IC50Primary Cellular Arrest
Palbociclib Pyrido[2,3-d]pyrimidine11 nM16 nMG1 Phase
Ribociclib Pyrrolo[2,3-d]pyrimidine10 nM39 nMG1 Phase
Abemaciclib Pyrimidine derivative2 nM10 nMG1 / G2 Phase

(Data synthesized from KINOMEscan® profiling and cellular assays [3])

Experimental Workflow: CDK4/6 Proliferation Assay

Expert Insight: When assessing CDK4/6 inhibitors, standard ATP-based viability assays (like CellTiter-Glo) often underestimate drug potency. Because these drugs induce cytostasis (G1 arrest) rather than immediate apoptosis, cells remain metabolically active and retain high ATP levels. Therefore, DNA-content assays (like CyQUANT) must be used to accurately quantify cell proliferation [3].

Step-by-Step Methodology:

  • Cell Seeding: Seed ER+/HER2- breast cancer cells (e.g., MCF-7) at 5×103 cells/well in 96-well black microplates with clear bottoms.

  • Treatment: After 24 hours of adherence, treat cells with serial dilutions of the inhibitors (0.1 nM to 10 µM) for 6 days to allow multiple cellular doubling times.

  • CyQUANT Assay: Aspirate media, freeze plates at -80°C to lyse cells, thaw, and add CyQUANT GR dye mixed with cell-lysis buffer. Measure fluorescence (Ex 480 nm / Em 520 nm) to quantify DNA content.

  • Biochemical Validation: Perform Western blotting on parallel lysates to measure the phosphorylation status of the Retinoblastoma protein (p-Rb at Ser780), the direct downstream target of the CDK4/6-Cyclin D complex.

Visualizations

Signaling Pathways Targeted by Pyrimidine Derivatives

SignalingPathway BCR_ABL BCR-ABL1 (Constitutively Active) STAT5 STAT5 / CrkL (Downstream Effectors) BCR_ABL->STAT5 Phosphorylates Imatinib Imatinib / Nilotinib (Pyrimidine TKIs) Imatinib->BCR_ABL Inhibits Survival Cell Proliferation & Survival STAT5->Survival Promotes CDK46 CDK4/6 - Cyclin D (Active Complex) Rb Retinoblastoma (Rb) Phosphorylation CDK46->Rb Phosphorylates Palbociclib Palbociclib / Ribociclib (Pyrimidine Inhibitors) Palbociclib->CDK46 Inhibits G1S G1 to S Phase Transition Rb->G1S Promotes

Caption: Mechanistic overview of pyrimidine-derived inhibitors blocking BCR-ABL and CDK4/6 signaling.

Experimental Workflow for Kinase Inhibitor Profiling

Workflow Step1 Cell Culture (Ba/F3 or MCF-7) Step2 Compound Treatment (Serial Dilutions) Step1->Step2 Step3A Viability Assay (CyQUANT / MTT) Step2->Step3A Step3B Target Engagement (Western Blot: p-CrkL / p-Rb) Step2->Step3B Step4 Data Analysis (IC50 Calculation) Step3A->Step4 Step3B->Step4

Caption: Standardized self-validating workflow for evaluating kinase inhibitor efficacy and target engagement.

References

  • Martinelli G, Iacobucci I, Soverini S, et al. Nilotinib: a novel encouraging therapeutic option for chronic myeloid leukemia patients with imatinib resistance or intolerance. Biologics: Targets & Therapy. 2007;1(2):121-127. URL: [Link]

  • White DL, Saunders VA, Dang P, et al. OCT-1-mediated influx is a key determinant of the intracellular uptake of imatinib but not nilotinib (AMN107): reduced OCT-1 activity is the cause of low in vitro sensitivity to imatinib. Blood. 2006;108(2):697-704. URL: [Link]

  • Kim S, Tiedt R, Loo AT, et al. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models. Oncotarget. 2018;9(83):35226-35240. URL: [Link]

Comparative Guide: Metabolic Stability of Pyrimidine Analogues in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pharmacokinetic Bottleneck

Antimetabolite pyrimidine analogues remain a foundational pillar in clinical oncology. However, their therapeutic efficacy is fundamentally limited by their metabolic stability. As an application scientist, understanding the pharmacokinetic bottlenecks—specifically enzymatic catabolism—is critical for designing better dosing regimens, engineering prodrugs, or developing co-administered inhibitors.

This guide objectively compares the metabolic stability of key pyrimidine analogues (5-Fluorouracil, Gemcitabine, Cytarabine, and Decitabine) and provides field-proven, self-validating experimental protocols for profiling their degradation.

Mechanistic Drivers of Pyrimidine Degradation

The degradation of pyrimidine analogues is not uniform; it is strictly dictated by their structural resemblance to endogenous pyrimidines, which dictates their affinity for specific catabolic enzymes.

The DPD Bottleneck for 5-Fluorouracil

5-Fluorouracil (5-FU) is a rationally designed antimetabolite that requires intracellular anabolism to fluorodeoxyuridine monophosphate (FdUMP) to inhibit thymidylate synthase (TS)[1]. However, its systemic exposure is heavily restricted by dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in pyrimidine catabolism. DPD reduces the 5,6-double bond of the 5-FU pyrimidine ring, converting over 80% of the administered dose into the inactive metabolite dihydrofluorouracil (DHFU) primarily in the liver[1],[2]. This massive first-pass and systemic clearance restricts the plasma half-life of 5-FU to merely 5–20 minutes[2].

The CDA Hurdle for Cytidine Analogues

Conversely, cytidine analogues such as Cytarabine (Ara-C), Gemcitabine (dFdC), and the epigenetic modulator Decitabine face a different metabolic adversary: Cytidine Deaminase (CDA). CDA rapidly deaminates the pyrimidine ring, converting these active drugs into their inactive uridine counterparts[3],[4]. For instance, while decitabine is highly stable in vitro (>10 hours), its in vivo half-life is drastically reduced to less than 10 minutes due to ubiquitous CDA expression in the liver and plasma[3],[5]. Interestingly, CDA expression exhibits sexual dimorphism, often leading to significantly faster clearance and shorter half-lives in male patients[3].

MetabolicPathways FU 5-Fluorouracil (5-FU) DPD DPD Enzyme (Liver Catabolism) FU->DPD >80% Clearance ActiveFU FdUMP / FUTP (Active Anabolites) FU->ActiveFU <20% Activation DHFU Dihydrofluorouracil (Inactive Metabolite) DPD->DHFU Cyt Cytidine Analogues (Gemcitabine, Cytarabine) CDA CDA Enzyme (Liver & Plasma) Cyt->CDA Rapid Deamination ActiveCyt Triphosphate Forms (Active Anabolites) Cyt->ActiveCyt Kinase Activation Uracil Uracil Derivatives (Inactive Metabolites) CDA->Uracil

Fig 1. Divergent metabolic degradation pathways of pyrimidine analogues via DPD and CDA enzymes.

Quantitative Comparison of Metabolic Stability

To contextualize the impact of these enzymes, the table below summarizes the metabolic fate and pharmacokinetic stability of primary pyrimidine analogues.

Pyrimidine AnalogueTarget MechanismPrimary Catabolic EnzymeInactive MetaboliteHuman Plasma Half-Life
5-Fluorouracil Thymidylate Synthase (TS)DPDDihydrofluorouracil (DHFU)5 – 20 min[2]
Cytarabine DNA PolymeraseCDAUracil arabinoside (Ara-U)10 – 20 min[4]
Gemcitabine Ribonucleotide Reductase / DNA PolCDADifluorodeoxyuridine (dFdU)32 – 94 min[6]
Decitabine DNMT1 (Epigenetic)CDADeoxydeazauridine< 10 min[5]

Structural Engineering to Evade Catabolism

Understanding causality allows drug developers to engineer structural workarounds. Why does Gemcitabine outlast Cytarabine in systemic circulation? The substitution of two fluorine atoms at the 2'-position of the furanose ring in gemcitabine introduces significant steric hindrance and strong electron-withdrawing effects[6]. While it does not completely abrogate CDA binding, it significantly slows the rate of enzymatic deamination compared to the unmodified arabinose sugar of cytarabine.

Prodrug strategies offer another bypass. Capecitabine, an oral prodrug of 5-FU, is absorbed intact and undergoes a three-step enzymatic conversion specifically in tumor tissues. This effectively shields the active 5-FU moiety from hepatic DPD during first-pass metabolism, improving the therapeutic index[2].

Experimental Methodologies: Profiling Metabolic Stability

To rigorously evaluate the metabolic stability of novel pyrimidine analogues, assays must be designed as self-validating systems. This requires incorporating specific enzymatic inhibitors and controls to prove causality, rather than mere correlation.

Workflow Incubation 1. Liver Microsomes + Specific Inhibitors Reaction 2. Add Test Drug + NADPH System Incubation->Reaction Quenching 3. Quench Reaction (Cold Acetonitrile) Reaction->Quenching LCMS 4. LC-MS/MS Analysis (MRM Mode) Quenching->LCMS Data 5. Calculate Half-Life & Intrinsic Clearance LCMS->Data

Fig 2. Self-validating LC-MS/MS workflow for in vitro metabolic stability profiling.

Protocol A: In Vitro Liver Microsomal Stability Assay (DPD/CDA Susceptibility)

Objective: Determine the intrinsic clearance ( CLint​ ) and prove the specific catabolic pathway responsible for degradation.

Step-by-Step Methodology:

  • Preparation: Thaw human liver microsomes (HLM) on ice. Prepare a 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Inhibitor Pre-incubation (The Causality Check): Aliquot the HLM into three distinct groups:

    • Group 1: Vehicle control.

    • Group 2: + 10 µM Eniluracil (irreversible DPD inhibitor).

    • Group 3: + 100 µM Tetrahydrouridine (THU, competitive CDA inhibitor). Pre-incubate all groups for 15 minutes at 37°C.

  • Reaction Initiation: Add the pyrimidine analogue to a final concentration of 1 µM. Initiate the reaction by adding an NADPH regenerating system (1 mM final).

    • Self-Validation Note: Always run a parallel minus-NADPH control to rule out chemical instability or non-oxidative/non-reductive degradation.

  • Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing a stable-isotope internal standard (e.g., 13C,15N -labeled analogue).

  • Analysis: Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis to calculate half-life based on the natural log of remaining parent compound vs. time.

Protocol B: In Vivo Pharmacokinetic Validation via LC-MS/MS

Critical Field Insight: When measuring the in vivo half-life of cytidine analogues, ex vivo degradation in the blood collection tube will falsely deflate your half-life calculations. The protocol below prevents this artifact.

Step-by-Step Methodology:

  • Blood Collection: Draw whole blood into K2EDTA tubes pre-spiked with 50 µg/mL Tetrahydrouridine (THU). Crucial Step: THU instantly halts plasma CDA activity upon collection, preserving the exact circulating concentration of the drug.

  • Plasma Isolation: Centrifuge blood at 2,000 x g for 10 minutes at 4°C immediately after collection.

  • Extraction: Apply solid-phase extraction (SPE) optimized for polar nucleosides to separate the analogue from plasma proteins and endogenous interferences.

  • LC-MS/MS Quantification: Utilize Multiple Reaction Monitoring (MRM) to quantify the parent drug against the internal standard. Calculate the terminal half-life using non-compartmental PK analysis.

Conclusion

The metabolic stability of pyrimidine analogues dictates their clinical utility. While 5-FU is heavily restricted by hepatic DPD, cytidine analogues face rapid deamination by ubiquitous CDA. By engineering structural modifications—such as the difluoro substitution in gemcitabine—or utilizing targeted inhibitors and prodrugs, researchers can successfully bypass these pharmacokinetic bottlenecks. Utilizing rigorous, self-validating assays ensures that these metabolic liabilities are accurately profiled early in the drug development pipeline.

References[1] Title: Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution | Source: ACS Pharmacology & Translational Science | URL: https://pubs.acs.org/doi/10.1021/acsptsci.2c00117[2] Title: Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil - PMC | Source: NIH/PubMed Central | URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9553551/[3] Title: Increased CDA expression/activity in males contributes to decreased cytidine analogue half-life and likely contributes to worse outcomes with 5-azacytidine or decitabine therapy | Source: NIH/PubMed Central | URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3578036/[5] Title: High cytidine deaminase expression in the liver provides sanctuary for cancer cells from decitabine treatment effects | Source: Oncotarget / PubMed Central | URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3495919/[4] Title: CDA as a predictive marker for life-threatening toxicities in patients with AML treated with cytarabine | Source: Blood / PubMed Central | URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5833238/[6] Title: Gemcitabine: A Critical Nucleoside for Cancer Therapy | Source: Current Pharmaceutical Design / ResearchGate | URL: https://pubmed.ncbi.nlm.nih.gov/15777224/

Sources

Validation of High-Throughput Screening Assays for Aminopyrimidine-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminopyrimidines represent a highly privileged chemical scaffold in targeted therapeutics, functioning predominantly as ATP-competitive kinase inhibitors. Their structural versatility has led to the development of blockbuster oncology and immunology drugs, including inhibitors targeting EGFR, PDK1, and various bacterial kinases[1][2]. However, the discovery of novel aminopyrimidine leads requires robust, miniaturizable High-Throughput Screening (HTS) assays.

This guide objectively compares the three dominant HTS assay platforms used for kinase screening—Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) , AlphaScreen® , and Universal Luminescent ADP Detection (e.g., ADP-Glo™ / Transcreener™) . By examining the mechanistic causality behind assay design, we provide a self-validating experimental protocol to ensure high data integrity, eliminate false positives, and accurately determine compound potency.

Mechanistic Rationale: The Challenge of ATP-Competitive Screening

Aminopyrimidines exert their inhibitory effect by occupying the highly conserved ATP-binding pocket (hinge region) of the kinase domain. Because these compounds must compete with intracellular ATP (which exists in millimolar concentrations in vivo), the HTS assay must be exquisitely tuned to detect competitive displacement.

To achieve this, the assay must be run at or slightly below the apparent Michaelis-Menten constant ( Km​ ) for ATP. Running an assay at KmATP​ ensures that the assay is sensitive to competitive inhibitors while maintaining a sufficient signal-to-background ratio. If the ATP concentration is too high, weak aminopyrimidine hits will be masked; if too low, the assay velocity drops, compromising the Z'-factor.

G Kinase Target Kinase (e.g., PDK1, EGFR) Product Phospho-Peptide + ADP Kinase->Product Phosphorylation ATP ATP ATP->Kinase Binds Hinge Region Inhibitor Aminopyrimidine (ATP-Competitive) Inhibitor->Kinase Blocks ATP Binding Substrate Peptide Substrate Substrate->Kinase Assay HTS Detection (TR-FRET / ADP-Glo) Product->Assay Signal Generation

Mechanism of ATP-competitive aminopyrimidine kinase inhibition and HTS detection.

Technology Comparison: TR-FRET vs. AlphaScreen vs. ADP Detection

Selecting the correct assay format dictates the success of an HTS campaign. Each technology relies on distinct photophysical principles, carrying unique advantages and inherent vulnerabilities when screening dense, heterocyclic libraries like aminopyrimidines.

TR-FRET (e.g., LANCE®, HTRF®)

TR-FRET relies on the energy transfer between a long-lived lanthanide donor (e.g., Europium) and a fluorophore acceptor.

  • The Causality of Ratiometric Reading: Aminopyrimidine libraries often contain compounds that are auto-fluorescent or act as color quenchers (inner filter effect). TR-FRET utilizes a time delay (e.g., 50 µs) before measurement, allowing short-lived background fluorescence to decay. Furthermore, measuring the ratio of acceptor to donor emission (e.g., 665nm / 615nm) normalizes well-to-well variations in liquid dispensing and compound quenching, drastically reducing false positives[1][3].

AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen utilizes donor beads that convert ambient oxygen to singlet oxygen upon laser excitation (680 nm). If an acceptor bead is in proximity (via substrate phosphorylation and antibody binding), the singlet oxygen triggers a luminescent emission (520-620 nm).

  • The Causality of Interference: While AlphaScreen offers unparalleled sensitivity and dynamic range, it is highly susceptible to singlet oxygen quenchers and compounds that absorb light in the 500-600 nm range. Therefore, it is often better suited as an orthogonal secondary screen rather than the primary HTS platform[1][4].

Universal ADP Detection (e.g., ADP-Glo™, Transcreener™)

Instead of detecting the phosphorylated peptide, these assays measure the universal byproduct of kinase activity: ADP.

  • The Causality of Universality: By coupling ADP production to a luciferase reaction (ADP-Glo) or competitive immunodetection (Transcreener ADP²), researchers bypass the need for specific anti-phospho antibodies[5][6]. This is critical for orphan kinases or atypical targets where substrate identity is unknown. However, because they detect any ATPase activity, ultra-pure kinase preparations are mandatory to prevent false-negative inhibition data[7].

Quantitative Performance Comparison
Assay ParameterTR-FRET (HTRF/LANCE)AlphaScreenLuminescent ADP (ADP-Glo)
Detection Mode Fluorescence (Ratiometric)ChemiluminescenceLuminescence
Target Generality Requires specific antibodyRequires specific antibodyUniversal (Measures ADP)
Typical Z'-Factor 0.70 – 0.850.75 – 0.900.65 – 0.80
Dynamic Range Moderate (10-20x background)Very High (>100x background)High (50-100x background)
Miniaturization Excellent (1536-well compatible)Good (384-well / 1536-well)Good (384-well / 1536-well)
Primary Interference Auto-fluorescence (mitigated)Singlet oxygen quenchersContaminating ATPases

Experimental Protocol: A Self-Validating HTS Workflow

To ensure scientific integrity, an HTS campaign cannot rely on a single readout. The following step-by-step methodology outlines a self-validating system using TR-FRET as the primary screen, followed by an orthogonal ADP-Glo counter-screen to validate aminopyrimidine hits.

Phase 1: Assay Optimization & Kinetic Validation

Causality: Before screening, the system must be calibrated to steady-state kinetics to ensure the calculated IC50​ values accurately reflect binding affinity ( Ki​ ).

  • Determine Apparent Km​ for ATP and Substrate:

    • Perform a cross-titration of ATP (1 µM to 1 mM) and biotinylated peptide substrate (10 nM to 1 µM) against a fixed, limiting concentration of the target kinase (e.g., 1 nM).

    • Measure initial reaction velocities (linear phase) using the TR-FRET readout.

    • Rationale: The assay must be run in the linear phase of product formation (<20% substrate depletion) to satisfy Michaelis-Menten assumptions. Set the screening ATP concentration to the calculated KmATP​ [8].

  • Assess DMSO Tolerance:

    • Titrate DMSO from 0.1% to 5% (v/v) in the assay buffer.

    • Rationale: Aminopyrimidine libraries are stored in 100% DMSO. Kinases frequently denature at >1% DMSO. Establish the maximum tolerated DMSO concentration that maintains a Z'-factor > 0.6.

Phase 2: Primary HTS (TR-FRET)
  • Compound Plating: Acoustically dispense 50 nL of the aminopyrimidine library (10 mM in DMSO) into 1536-well black microplates to achieve a final screening concentration of 10 µM[9].

  • Enzyme Pre-incubation: Add 2.5 µL of 2X Kinase solution. Incubate for 15 minutes at room temperature.

    • Rationale: Pre-incubation allows slow-binding aminopyrimidines to reach binding equilibrium before the competitive substrate (ATP) is introduced.

  • Reaction Initiation: Add 2.5 µL of 2X Substrate/ATP mix (at KmATP​ ). Incubate for the predetermined linear time course (e.g., 60 minutes).

  • Detection: Add 5 µL of TR-FRET detection buffer containing EDTA (to stop the reaction by chelating Mg2+ ) and the Europium/Allophycocyanin (APC) antibody conjugates.

  • Readout & Hit Selection: Read on a time-resolved plate reader (e.g., PHERAstar). Calculate Z-scores for each well. Select compounds with a Z-score ≤−3 (representing ≥50% inhibition).

Phase 3: Orthogonal Counter-Screen (ADP-Glo)

Causality: TR-FRET hits may include assay artifacts (e.g., compounds that disrupt the antibody-phosphopeptide interaction or quench the Europium signal). An orthogonal assay measuring a different product (ADP) via a different physical mechanism (luminescence) eliminates these false positives[6].

  • Re-assay Hits: Cherry-pick the primary hits and run the kinase reaction in 384-well white plates using the exact enzyme/ATP concentrations from Phase 2.

  • ADP Detection: Stop the reaction by adding ADP-Glo Reagent (depletes unreacted ATP). Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent (converts ADP back to ATP and introduces luciferase/luciferin). Incubate for 30 minutes and read luminescence.

  • Validation: Only compounds that show dose-dependent inhibition (11-point IC50​ curves) in both the TR-FRET and ADP-Glo formats are advanced as validated aminopyrimidine leads.

Workflow Lib Aminopyrimidine Library (10,000+ Compounds) Prim Primary Screen (TR-FRET) Single Conc. (10 µM) Lib->Prim Hits Primary Hits (Z-score ≤ -3) Prim->Hits Hit Selection Orth Orthogonal Counter-Screen (ADP-Glo / AlphaScreen) Hits->Orth Eliminate False Positives DR Dose-Response (IC50) 11-Point Titration Orth->DR Confirmed Hits Lead Validated Lead Compounds DR->Lead Potency & Selectivity

Self-validating HTS workflow for aminopyrimidine library screening and hit confirmation.

Conclusion

Validating an HTS assay for aminopyrimidines requires a deep understanding of enzyme kinetics and photophysical interference. While TR-FRET provides an exceptionally robust, miniaturizable primary screening platform due to its ratiometric correction, it must be paired with an orthogonal technology like Universal ADP Detection or AlphaScreen. By implementing this self-validating, dual-platform approach, researchers can confidently isolate potent, ATP-competitive aminopyrimidine inhibitors while systematically eliminating assay artifacts.

References

  • Development of high-throughput TR-FRET and AlphaScreen assays for identification of potent inhibitors of PDK1. NIH / PubMed.
  • Evaluation of Small Molecule Kinase Inhibitors as Novel Antimicrobial and Antibiofilm Agents. NIH / PMC.
  • Evaluating the utility of the HTRF Transcreener ADP assay technology. NIH / PubMed.
  • What Is the Best Kinase Assay? BellBrook Labs.
  • A comparison of ALPHAscreen, TR-FRET, and TRF as assay methods.
  • HTRF Kinase Assay Development and Methods in Inhibitor Characterization.
  • Application Notes and Protocols for High-Throughput Screening of Ethyl 2-aminopyrimidine-5-carboxyl

Sources

A Senior Application Scientist's Guide to Comparative Docking of Pyrimidine Derivatives in Enzyme Active Sites

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of the in-silico performance of various pyrimidine derivatives against key enzyme targets implicated in disease. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data, offering insights into the causal relationships that govern molecular interactions and providing detailed, reproducible experimental protocols.

Introduction: The Synergy of Pyrimidines and In-Silico Docking in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents.[1][2][3] Its prevalence in biologically active molecules stems from its ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, with biological macromolecules.[1] When appropriately substituted, pyrimidine derivatives can be tailored to fit into the active sites of specific enzymes with high affinity and selectivity, making them attractive candidates for drug development.

Molecular docking is a powerful computational tool that has revolutionized the drug discovery process.[4][5] It predicts the preferred orientation of a small molecule (ligand) when bound to a macromolecular target (receptor) and estimates the strength of their interaction, often expressed as binding energy.[6][7] This in-silico approach allows for the rapid screening of large libraries of compounds, prioritizing those with the highest potential for biological activity and guiding the rational design of more potent and selective inhibitors.[4]

This guide will focus on the comparative docking analysis of pyrimidine derivatives against three well-established enzyme targets: Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and Dihydrofolate Reductase (DHFR).

Comparative Docking Analysis of Pyrimidine Derivatives

The following sections present a comparative analysis of the binding affinities of various pyrimidine derivatives to the active sites of EGFR, CDK2, and DHFR. The data, collated from multiple studies, highlights the impact of different substitution patterns on the pyrimidine core and their resulting interactions with key amino acid residues.

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and is a key target in cancer therapy.[8][9][10] Pyrimidine-based compounds have been extensively explored as EGFR inhibitors.[9][10][11][12][13]

Pyrimidine Derivative ClassTarget Protein (PDB ID)Binding Energy (kcal/mol)Key Interacting Residues
Thieno[2,3-d]pyrimidineEGFR (4HJO)-23.94 (for Erlotinib)Met769, Cys773, Lys721, Val702, Ala719, Leu820, Leu694
Pyrazolo[3,4-d]pyrimidineEGFRNot explicitly stated, but potent inhibition reportedMet793, Gly796, Lys745
Chalcone-substituted PyrimidinesEGFR-9.71 to -7.32Not specified

Analysis of EGFR Docking Studies:

The docking studies reveal that the binding of pyrimidine derivatives to the ATP-binding pocket of EGFR is largely driven by hydrogen bond interactions with key residues such as Met793 in the hinge region.[12] The specific substitutions on the pyrimidine ring dictate the overall binding affinity by forming additional interactions with hydrophobic pockets and other residues within the active site. For instance, the high potency of certain thieno[2,3-d]pyrimidine derivatives is attributed to their ability to form multiple hydrogen bonds and favorable hydrophobic interactions.[9]

Cyclin-Dependent Kinase 2 (CDK2)

CDKs are crucial regulators of the cell cycle, and their inhibition is a well-established strategy in cancer therapy.[14][15] Pyrimidine derivatives have demonstrated significant potential as CDK inhibitors.[14][15][16][17][18]

Pyrimidine Derivative ClassTarget Protein (PDB ID)Binding Energy (kcal/mol)Key Interacting Residues
Chalcone-Substituted PyrimidinesCDK2 (1HCK)-7.9 to -7.4THR 165, GLU 12, LYS 33, THR 14, ILE 10
Pyrazolo[3,4-d]pyrimidineCDK2IC50 of 0.262 µM (for potent inhibitor)Not specified
Pyrido[4,3-d]pyrimidineCDK2Not explicitly stated, but potent inhibition reportedTHR-14, LYS-33, LEU-83, ASN-132, LYS-129

Analysis of CDK2 Docking Studies:

In the active site of CDK2, pyrimidine derivatives typically form hydrogen bonds with the hinge region residues, mimicking the interactions of the natural ligand, ATP. The docking results for various pyrimidine analogs highlight the importance of substituents that can occupy the hydrophobic pocket and form additional hydrogen bonds with residues like Lys33 and Asp145 to enhance binding affinity.[15][16] The binding energies in the range of -7.4 to -7.9 kcal/mol for chalcone-substituted pyrimidines indicate strong predicted binding.[18]

Dihydrofolate Reductase (DHFR)

DHFR is a key enzyme in the folate metabolic pathway, essential for the synthesis of nucleic acids and some amino acids.[8] It is a validated target for antimicrobial and anticancer therapies. Pyrimidine-based DHFR inhibitors, such as pyrimethamine, are well-established drugs.[8][19]

Pyrimidine Derivative ClassTarget Protein (PDB ID)Binding Energy (kcal/mol)Key Interacting Residues
Pyrimethamine DerivativesP. falciparum DHFR-11.48 (for potent inhibitor)ASP54
Dihydropyrimidine-5-carbonitrilesHuman DHFRNot explicitly stated, but inhibitory potential shownIle-7, Leu-22, Phe-31, Phe-34, Arg-70, Val-115
Substituted Pyrimidine-2,4-diaminesP. falciparum DHFRNot explicitly stated, but promising inhibitory activity reportedNot specified

Analysis of DHFR Docking Studies:

The binding of pyrimidine derivatives to DHFR is characterized by critical hydrogen bond interactions with active site residues, such as Asp54 in the Plasmodium falciparum enzyme.[8] The diaminopyrimidine scaffold is a classic pharmacophore for DHFR inhibition. Molecular docking studies on various derivatives have been instrumental in designing compounds that can overcome resistance mutations by forming interactions with different residues within the active site.[20][21][22] The remarkably low binding energy of -11.48 kcal/mol for a pyrimethamine derivative signifies a very strong predicted interaction.[8]

Experimental Protocols: A Step-by-Step Guide to Molecular Docking with AutoDock

This section provides a detailed methodology for performing a comparative molecular docking study using AutoDock, a widely used and freely available software suite.[2][23] The causality behind each step is explained to provide a deeper understanding of the process.

Preparation of the Receptor (Protein)

The initial step involves preparing the three-dimensional structure of the target protein for docking.

  • Step 1: Obtain Protein Structure: Download the 3D crystal structure of the target enzyme from the Protein Data Bank (PDB). Ensure the selected structure has a high resolution and, if possible, is co-crystallized with a known inhibitor.

  • Step 2: Clean the Protein Structure: Remove water molecules, co-solvents, and any co-crystallized ligands from the PDB file. This is crucial as they can interfere with the docking process.

  • Step 3: Add Hydrogen Atoms: Add polar hydrogen atoms to the protein structure. This is essential for correctly calculating hydrogen bonding interactions.

  • Step 4: Assign Partial Charges: Assign partial charges to each atom of the protein (e.g., Kollman charges). These charges are necessary for calculating the electrostatic interactions between the protein and the ligand.

  • Step 5: Save in PDBQT Format: Save the prepared protein structure in the PDBQT file format, which is the required input format for AutoDock.[23]

Preparation of the Ligand (Pyrimidine Derivative)

Proper preparation of the ligand is critical for accurate docking results.

  • Step 1: Create 2D Structure: Draw the two-dimensional structure of the pyrimidine derivative using chemical drawing software.

  • Step 2: Convert to 3D and Minimize Energy: Convert the 2D structure to a 3D conformation and perform energy minimization to obtain a low-energy, stable structure.

  • Step 3: Define Rotatable Bonds: Identify and define the rotatable bonds within the ligand. This allows the docking algorithm to explore different conformations of the ligand during the simulation, which is vital for finding the optimal binding pose.

  • Step 4: Save in PDBQT Format: Save the prepared ligand structure in the PDBQT file format.

Grid Box Generation

A grid box defines the three-dimensional space within the protein's active site where the docking algorithm will search for favorable binding poses.

  • Step 1: Define the Binding Site: Center the grid box on the known active site of the enzyme. If the active site is unknown, the grid can be set to encompass the entire protein (blind docking).

  • Step 2: Set Grid Dimensions: Adjust the size of the grid box to be large enough to accommodate the ligand and allow for its free rotation and translation.

  • Step 3: Generate Grid Parameter File (GPF): Create a grid parameter file that contains the coordinates and dimensions of the grid box.

Running the Docking Simulation

The docking simulation is performed using the AutoDock program.

  • Step 1: Create Docking Parameter File (DPF): Prepare a docking parameter file that specifies the prepared protein and ligand PDBQT files, the grid parameter file, and the docking algorithm to be used (e.g., Lamarckian Genetic Algorithm).[18]

  • Step 2: Execute AutoDock: Run the AutoDock program using the DPF as input. The program will then perform multiple independent docking runs to explore the conformational space of the ligand within the defined grid box.

Analysis of Docking Results

The output of the docking simulation is a docking log file (DLG) containing information about the different binding poses and their corresponding binding energies.

  • Step 1: Identify the Best Pose: The binding pose with the lowest binding energy is typically considered the most favorable and represents the predicted binding mode of the ligand.[6][7]

  • Step 2: Visualize Interactions: Use molecular visualization software to analyze the interactions between the ligand and the protein for the best binding pose. Identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.[5][24]

  • Step 3: Compare Results: For a comparative study, repeat the docking protocol for all pyrimidine derivatives and compare their binding energies and interaction patterns to understand the structure-activity relationships.

Visualization of Workflows and Pathways

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Receptor Receptor (Protein) Grid Grid Box Generation Receptor->Grid PDBQT file Ligand Ligand (Pyrimidine) Ligand->Grid PDBQT file Docking AutoDock Execution Grid->Docking Grid files Results Binding Poses & Energies Docking->Results Visualization Interaction Analysis Results->Visualization EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Pyrimidine_Inhibitor Pyrimidine Inhibitor Pyrimidine_Inhibitor->EGFR

Caption: The EGFR signaling cascade and its inhibition by pyrimidine-based compounds. [10]

CDK2_Pathway CyclinE Cyclin E Active_Complex Active Cyclin E-CDK2 Complex CyclinE->Active_Complex CDK2 CDK2 CDK2->Active_Complex Rb Rb Protein Active_Complex->Rb Phosphorylates E2F E2F Rb->E2F Releases G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Activates Transcription Pyrimidine_Inhibitor Pyrimidine Inhibitor Pyrimidine_Inhibitor->CDK2

Caption: The role of CDK2 in cell cycle progression and its inhibition. [10]

References

  • Recent Advances in Pyrimidine-Based Drugs - PMC. [Link]

  • AutoDock and AutoDockTools for Protein-Ligand Docking: Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1(BACE1) as a Case Study. [Link]

  • AutoDock Version 4.2 - Center for Computational Structural Biology. [Link]

  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery - Taylor & Francis. [Link]

  • Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents - PMC. [Link]

  • Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC. [Link]

  • Molecular docking approach for the design and synthesis of new pyrazolopyrimidine analogs of roscovitine as potential CDK2 inhibitors endowed with pronounced anticancer activity - PubMed. [Link]

  • Molecular Docking Analysis of Pyrimethamine Derivatives with Plasmodium falciparum Dihydrofolate Reductase - PMC. [Link]

  • How to interprete and analyze molecular docking results? - ResearchGate. [Link]

  • Molecular docking in organic, inorganic, and hybrid systems: a tutorial review - PMC. [Link]

  • QSAR and Molecular Docking of Pyrimidine Derivatives Against Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) - DergiPark. [Link]

  • (PDF) QSAR and Molecular Docking of Pyrimidine Derivatives Against Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) - ResearchGate. [Link]

  • Synthesis, anticancer activity and docking studies of pyrazoline and pyrimidine derivatives as potential epidermal growth factor receptor (EGFR) inhibitors - Arabian Journal of Chemistry. [Link]

  • A Beginner's Guide to Molecular Docking - ETFLIN. [Link]

  • Full article: Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - Taylor & Francis. [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - MDPI. [Link]

  • Structural Insights of Three 2,4-Disubstituted Dihydropyrimidine-5-carbonitriles as Potential Dihydrofolate Reductase Inhibitors - MDPI. [Link]

  • Binding Affinity via Docking: Fact and Fiction - MDPI. [Link]

  • Design, Synthesis and Anti-Proliferative Evaluation, CDK2/9 Inhibitory and Molecular Docking Studies of Certain New Substituted - Hilaris. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors - RSC Publishing. [Link]

  • Molecular Docking Studies, Synthesis and Biological Evaluation of Substituted Pyrimidine-2,4-diamines as Inhibitors of Plasmodium falciparum Dihydrofolate Reductase - PubMed. [Link]

  • ANTICANCER EVALUATION, AND MOLECULAR DOCKING STUDIES OF SOME NOVEL SUBSTITUTED PYRIDO[4,3- D]PYRIMIDINES AS CYCLIN - Jetir.Org. [Link]

  • 3D-QSAR and Molecular Docking Studies of Pyrimidine-based EGFR Inhibitors. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Handling specialized heterocyclic building blocks requires a rigorous synthesis of chemical knowledge and operational discipline. As a Senior Application Scientist, I approach 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol not just as a reagent, but as a dynamic molecule whose specific functional groups dictate every aspect of its handling, from benchtop preparation to waste disposal.

This guide provides a self-validating, causally driven operational framework for researchers utilizing this compound in drug discovery workflows, such as the synthesis of Tyk2 kinase inhibitors[1].

Physicochemical & Hazard Profile

To handle a chemical safely, one must first understand its structural behavior. 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol (CAS: 1337882-08-2) features a pyrimidine core substituted with a primary amine and an ethanol moiety[2].

The primary amine and the nitrogens within the pyrimidine ring act as weak bases and nucleophiles. When exposed to the moisture of human skin or ocular mucosa, these groups can induce localized pH shifts, leading to acute irritation. Furthermore, the ethanol side chain significantly enhances the molecule's hydrogen-bonding capacity, making it highly soluble in polar and permeation-enhancing solvents like Dimethyl Sulfoxide (DMSO)[1].

Because specific GHS data for this exact CAS can be sparse, standard laboratory safety protocols mandate extrapolating hazards from its nearly identical structural analog, (4-Amino-6-methylpyrimidin-2-yl)methanol (CAS: 1263216-08-5), which is a documented irritant[3].

Table 1: Quantitative Data & Hazard Summary

Property / Hazard ParameterValue / Classification
Compound Name 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol
CAS Number 1337882-08-2[2]
Molecular Formula C7H11N3O[2]
Molecular Weight 153.18 g/mol [2]
SMILES CC1=CC(N)=NC(CCO)=N1[2]
GHS Hazards (Extrapolated) H302 (Harmful if swallowed), H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)[3]
Primary Solvents DMSO, Ethanol, Methanol[1]

Mechanistic Causality of Personal Protective Equipment (PPE)

Do not treat PPE as a generic checklist; treat it as a targeted barrier against specific molecular behaviors.

  • Hand Protection (Double Gloving): A single layer of 4-mil nitrile gloves provides an adequate barrier against the dry powder. However, double-gloving is mandatory when preparing stock solutions in DMSO. Causality: DMSO is a powerful permeation enhancer that rapidly penetrates nitrile. If a splash occurs, the DMSO will carry the dissolved pyrimidine derivative directly through the glove and into your bloodstream. Double gloving creates a self-validating safety window: if the outer glove is compromised, you can visually detect it and remove it before the inner glove is breached.

  • Eye Protection: Snug-fitting, indirect-vented safety goggles. Causality: The basicity of the primary amine presents a severe risk of corneal damage upon contact. Goggles prevent both airborne static powders and solvent splashes from reaching the eye.

  • Respiratory & Environmental: All handling must occur inside a certified chemical fume hood (face velocity 80-100 fpm). Causality: Fine heterocyclic powders are highly prone to static buildup and aerosolization, creating an immediate H335 inhalation hazard[3].

Operational Protocol: Weighing & Stock Solution Preparation

This methodology incorporates immediate physical checks to ensure the protocol validates itself at every step.

Step 1: Environmental Static Mitigation Wipe the balance area inside the fume hood with a damp, lint-free cloth.

  • Self-Validation Check: Bring a gloved finger near the powder inside the source bottle. If the particles repel or cling aggressively to the glass, the static charge is too high. Apply an anti-static gun (Zero-Stat) to your weighing boat and spatula before proceeding.

Step 2: Precision Weighing Using a grounded micro-spatula, transfer the required mass of 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol into a pre-tared anti-static weigh boat.

Step 3: Solvation Transfer the compound to a glass vial and add the primary solvent (e.g., DMSO or Ethanol). The ethanol moiety on the compound will facilitate rapid hydrogen bonding and dissolution[1].

Step 4: Dissolution Verification Vortex the mixture for 30–60 seconds.

  • Self-Validation Check: Hold the vial against a stark white background, and then against a pitch-black background under a bright light. Complete dissolution is confirmed only when no light-scattering micro-particulates are visible. If particulates remain, sonicate for 5 minutes.

Step 5: Storage Logistics Divide the stock into single-use aliquots to prevent freeze-thaw degradation of the pyrimidine ring. Store at -20°C in desiccated, amber vials.

PrepWorkflow PPE 1. PPE Verification (Double Gloves, Goggles) Hood 2. Fume Hood Setup (Draft & Static Check) PPE->Hood Weigh 3. Weigh Compound (Anti-static tools) Hood->Weigh Solvent 4. Add Solvent (DMSO or EtOH) Weigh->Solvent Mix 5. Vortex / Sonicate (Visual clarity check) Solvent->Mix Store 6. Aliquot & Store (-20°C / Desiccated) Mix->Store

Workflow for the safe preparation of 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol stock solutions.

Spill Response & Disposal Logistics

Spill responses must be dictated by the physical state of the compound at the time of the accident.

Dry Powder Spill Response:

  • Do NOT sweep dry. Sweeping generates hazardous, concentrated aerosols.

  • Cover the spill with paper towels lightly dampened with water or ethanol to suppress dust.

  • Carefully scoop the dampened mass using a non-sparking tool into a hazardous waste bag.

Solvated Liquid Spill (e.g., in DMSO):

  • Immediately overlay the spill with an inert, highly absorbent material (e.g., diatomaceous earth or vermiculite).

  • Causality: Do not use standard paper towels for large DMSO spills, as the solvent will rapidly soak through and bypass your gloves.

  • Scoop the absorbed material into a sealed hazardous waste container.

Decontamination: Wash the affected surface with a 10% bleach solution, followed by copious amounts of soap and water. Causality: The mild oxidative properties of the bleach will help neutralize residual active primary amines, rendering the surface safe.

SpillResponse Spill Chemical Spill Detected Assess Assess Physical State Spill->Assess Powder Dry Powder Spill (Aerosol Risk) Assess->Powder Liquid Liquid Spill (DMSO) (Permeation Risk) Assess->Liquid Dampen Dampen with EtOH/Water to suppress dust Powder->Dampen Absorb Overlay with inert absorbent (Diatomaceous Earth) Liquid->Absorb Dispose Transfer to Hazardous Waste Container Dampen->Dispose Absorb->Dispose Decon Decontaminate Surface (10% Bleach & Water) Dispose->Decon

Decision tree for managing laboratory spills of 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol.

References

  • Google Patents. (2015). WO2015091584A1 - Thiazolopyridine compounds, compositions and their use as tyk2 kinase inhibitors.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.